(1-Methoxy-4,4-dimethylcyclohexyl)methanol CAS number
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-Methoxy-4,4-dimethylcyclohexyl)methanol Executive Summary In contemporary drug discovery and complex organic synthesis, the strategic incorporat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (1-Methoxy-4,4-dimethylcyclohexyl)methanol
Executive Summary
In contemporary drug discovery and complex organic synthesis, the strategic incorporation of sterically hindered, bifunctional aliphatic rings is paramount for modulating pharmacokinetic properties. (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4) represents a highly specialized building block designed for this exact purpose[1]. Featuring a cyclohexane core with a gem-dimethyl group at the C4 position and a densely functionalized C1 position (bearing both methoxy and hydroxymethyl groups), this molecule serves as an advanced intermediate for spirocyclic scaffold generation and metabolic liability shielding.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing a deep dive into the mechanistic causality of its synthesis, its conformational dynamics, and a self-validating experimental protocol for its preparation.
Structural Dynamics and Physicochemical Profile
The utility of (1-Methoxy-4,4-dimethylcyclohexyl)methanol lies in its unique three-dimensional topography. The presence of the 4,4-dimethyl substitution creates a profound conformational anchoring effect [2]. Similar to a tert-butyl group, this gem-dimethyl moiety locks the cyclohexane ring into a specific chair conformation, minimizing 1,3-diaxial interactions. This rigidity is highly valued in medicinal chemistry to reduce the entropic penalty upon target binding.
Furthermore, the gem-dimethyl group acts as a steric shield, effectively blocking cytochrome P450-mediated oxidation at the C4 position—a notorious metabolic "soft spot" in unsubstituted cyclohexanes[2].
Mechanistic Rationale for Regioselective Synthesis
The synthesis of this bifunctional building block from commercially available 4,4-dimethylcyclohexanone relies on a precise sequence of epoxidation followed by regioselective ring-opening. Understanding the electronic causality of this pathway is critical for troubleshooting and scaling the reaction.
Step 1: Corey-Chaykovsky Epoxidation
The reaction begins with the conversion of 4,4-dimethylcyclohexanone into a spiro-epoxide (6,6-dimethyl-1-oxaspiro[4]octane) using a sulfur ylide (trimethylsulfoxonium iodide and NaH). This methylene transfer occurs equatorially to minimize steric clash with the axial protons of the cyclohexane ring.
Step 2: Acid-Catalyzed Methanolysis (The Causality of Regioselectivity)
The critical step is the opening of the spiro-epoxide with methanol under acidic conditions. When the epoxide oxygen is protonated, the C-O bonds weaken. The tertiary carbon (C1 of the cyclohexane ring) can stabilize the developing partial positive charge ($ \delta+
)significantlybetterthantheprimaryexocyclicmethylenecarbon.Consequently,thereactionproceedsviaan∗∗
S_N1
−likemechanism∗∗.Methanolactsasanucleophile,attackingthemorestericallyhinderedbutelectronicallyfavoredtertiaryC1position.TheC1−Obondcleaves,leavingtheoxygenattachedtotheprimarycarbontoformthehydroxymethylgroup(−CH
_2
OH),whilethemethoxygroup(−OCH
_3$) is installed at C1.
Fig 1: Regioselective synthesis pathway of CAS 1855794-61-4 via spiro-epoxide intermediate.
Validated Experimental Protocol
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the laboratory-scale synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol.
Phase A: Preparation of 6,6-Dimethyl-1-oxaspiro[4]octane
Ylide Generation: In an oven-dried, argon-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M). Slowly add trimethylsulfoxonium iodide (1.2 eq) in portions. Causality: Hydrogen gas evolution confirms the formation of the reactive dimethylsulfoxonium methylide. Stir until the solution is clear (approx. 30 mins).
Ketone Addition: Add 4,4-dimethylcyclohexanone (1.0 eq) dropwise. Stir at room temperature for 12 hours.
Workup & Validation: Quench with cold water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMSO, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Self-Validation: TLC (Hexanes:EtOAc 9:1) should show complete consumption of the ketone.
1
H NMR will reveal characteristic epoxide methylene doublets at ~2.6 ppm.
Phase B: Regioselective Ring Opening
Methanolysis: Dissolve the crude spiro-epoxide (1.0 eq) in anhydrous methanol (0.2 M).
Acid Catalysis: Add a catalytic amount of concentrated H
2
SO
4
(0.05 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Low initial temperature prevents unwanted polymerization or elimination side-reactions.
Quenching & Extraction: Neutralize the acid by adding solid NaHCO
3
until effervescence ceases. Filter the suspension and concentrate the filtrate. Redissolve the residue in Dichloromethane (DCM) and wash with water.
Final Validation: Dry the DCM layer over Na
2
SO
4
and evaporate to yield the target compound.
Self-Validation (
1
H NMR in CDCl
3
): The success of the regioselective attack is confirmed by the appearance of a sharp singlet integrating to 3H at ~3.2 ppm (indicating the -OCH
3
group) and a singlet integrating to 2H at ~3.5 ppm (indicating the -CH
2
OH protons). The gem-dimethyl protons will appear as two distinct singlets near 0.9 ppm.
Strategic Applications in Drug Development
The primary application of (1-Methoxy-4,4-dimethylcyclohexyl)methanol is as a precursor for highly complex $ sp^3
_2$OH) into a leaving group (e.g., via tosylation or mesylation), chemists can execute intramolecular cyclizations or cross-coupling reactions to build spirocyclic amines or ethers. These three-dimensional architectures are increasingly favored over flat, aromatic rings in modern drug discovery due to their superior solubility, reduced off-target toxicity, and enhanced patentability.
(1-Methoxy-4,4-dimethylcyclohexyl)methanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the molecular structure, synthesis, and physicochemical properties of (1-Methoxy-4,4-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure, synthesis, and physicochemical properties of (1-Methoxy-4,4-dimethylcyclohexyl)methanol. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust predictive analysis. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and synthetic chemistry who are interested in leveraging the unique structural features of this substituted cyclohexane derivative. We will delve into its conformational landscape, propose a viable synthetic pathway, predict its characteristic spectroscopic signatures, and discuss potential applications based on its molecular architecture.
Introduction: The Structural Significance of Substituted Cyclohexanes
Cyclohexane derivatives are fundamental scaffolds in medicinal chemistry and materials science, offering a versatile three-dimensional framework for the precise spatial arrangement of functional groups. The conformational rigidity of the cyclohexane ring, coupled with the distinct steric and electronic environments of axial and equatorial substituents, allows for the fine-tuning of molecular properties. The molecule of interest, (1-Methoxy-4,4-dimethylcyclohexyl)methanol, combines several key features: a gem-dimethyl group that locks the conformation of one side of the ring, a tertiary methoxy group, and a primary alcohol. This unique combination suggests potential applications where specific spatial orientations and hydrogen bonding capabilities are critical for molecular recognition or material properties. The gem-dimethyl substitution at the C4 position is expected to have a significant influence on the equilibrium between the two chair conformations of the cyclohexane ring.
Molecular Structure and Conformational Analysis
The molecular structure of (1-Methoxy-4,4-dimethylcyclohexyl)methanol is characterized by a cyclohexane ring substituted at the C1 position with a methoxy and a hydroxymethyl group, and at the C4 position with two methyl groups.
Conformational Isomers
Due to the nature of the cyclohexane ring, (1-Methoxy-4,4-dimethylcyclohexyl)methanol can exist in two primary chair conformations that are in equilibrium through a process of ring flipping. The relative stability of these two conformers is dictated by the steric interactions of the substituents. In monosubstituted cyclohexanes, the chair conformation with the substituent in the equatorial position is generally more stable.[1]
For 1,1-disubstituted cyclohexanes, the two possible chair conformations are distinct when the two substituents are different.[2] In the case of (1-Methoxy-4,4-dimethylcyclohexyl)methanol, the key consideration is the steric strain introduced by the axial substituents. The conformation where the larger group occupies the equatorial position is generally favored.[2] The gem-dimethyl group at the C4 position does not influence the equilibrium by its own conformational preference, as one methyl group will always be axial and the other equatorial in any chair conformation. However, it does influence the overall shape and steric environment of the ring.
The critical factor in determining the favored conformation of (1-Methoxy-4,4-dimethylcyclohexyl)methanol will be the relative steric bulk of the methoxy and hydroxymethyl groups at the C1 position. The group with the larger A-value (a measure of the steric strain of an axial substituent) will preferentially occupy the equatorial position.
Rational Design and Synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol: A Mechanistic Guide
Executive Summary The compound1 (CAS: 1855794-61-4) is a highly specialized, sterically encumbered building block utilized in advanced drug discovery. By incorporating a gem-dimethyl moiety and a tertiary ether linked to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound1 (CAS: 1855794-61-4) is a highly specialized, sterically encumbered building block utilized in advanced drug discovery. By incorporating a gem-dimethyl moiety and a tertiary ether linked to a primary alcohol, this scaffold provides unique sp³-rich spatial geometry, enhancing metabolic stability and modulating lipophilicity in active pharmaceutical ingredients (APIs).
This whitepaper details a robust, two-step synthetic pathway starting from commercially available 4,4-dimethylcyclohexanone. We emphasize the causality behind the selected chemical transformations—specifically, the thermodynamic control in spiro-epoxidation and the electronic control governing regioselective epoxide ring opening.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is predicated on the strategic formation of a spiro-epoxide intermediate, followed by a highly regioselective nucleophilic ring opening.
The Corey-Chaykovsky Epoxidation
To install the one-carbon homologated spiro-epoxide, the Corey-Chaykovsky reaction utilizing trimethylsulfoxonium iodide (TMSOI) is selected over a two-step Wittig olefination/mCPBA epoxidation sequence.
Causality: TMSOI generates a sulfur ylide that acts as a "soft" nucleophile. The initial betaine formation is reversible, providing thermodynamic control. This ensures highly efficient ring closure to the epoxide without unwanted enolization of the sterically hindered 4,4-dimethylcyclohexanone.
Regioselective Acid-Catalyzed Ring Opening
The synthesis of2 necessitates breaking the C–O bond at the more substituted carbon.
Causality: Under basic conditions, nucleophiles attack the less hindered primary carbon (SN2), yielding the undesired primary ether/tertiary alcohol. However, by employing catalytic sulfuric acid in methanol, the3. This induces an SN1-like transition state where the tertiary C1 carbon develops significant carbocation character. Methanol attacks this electrophilic center, ensuring the methoxy group is installed at the C1 ring position, leaving a primary hydroxyl group.
Fig 1. Two-step synthetic pathway from 4,4-dimethylcyclohexanone to the target compound.
Protocol 1: Synthesis of 6,6-Dimethyl-1-oxaspiro[1]octane
Objective: Convert 4,4-dimethylcyclohexanone to the corresponding 4.
Ylide Generation: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend NaH (60% dispersion in mineral oil, 1.2 eq, 48 mmol) in anhydrous DMSO (50 mL). Add trimethylsulfoxonium iodide (1.2 eq, 48 mmol) portion-wise at room temperature. Stir for 30–45 minutes until hydrogen gas evolution ceases and the solution becomes a clear, pale-yellow liquid.
Ketone Addition: Dropwise add a solution of 4,4-dimethylcyclohexanone (1.0 eq, 40 mmol) in anhydrous DMSO (10 mL) over 15 minutes to manage the mild exotherm.
Reaction Maturation: Heat the reaction mixture to 50 °C and stir for 4 hours.
Self-Validating Quality Control (QC): Pull a 50 µL aliquot, quench in water, and extract with EtOAc. Run TLC (Hexanes/EtOAc 9:1). The starting ketone (Rf ~0.5, stains strongly with 2,4-DNP) must be fully consumed, replaced by the spiro-epoxide (Rf ~0.6, non-UV active, stains faint yellow with Phosphomolybdic Acid [PMA]).
Workup: Cool to 0 °C, quench with cold water (100 mL), and extract with Et2O (3 × 50 mL). Wash the combined organics with water (2 × 50 mL) and brine, dry over MgSO4, and concentrate under reduced pressure. The crude epoxide is typically >95% pure and should be used immediately in Protocol 2 to prevent polymerization.
Protocol 2: Synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol
Objective: Regioselective ring opening of the spiro-epoxide to yield the target tertiary ether/primary alcohol.
Reaction Setup: Dissolve the crude 6,6-dimethyl-1-oxaspiro[5]octane (approx. 40 mmol) in anhydrous methanol (100 mL, 0.4 M) in a 250 mL round-bottom flask equipped with a reflux condenser.
Acid Catalysis: Cool the solution to 0 °C. Dropwise add concentrated H2SO4 (0.05 eq, 2 mmol).
Ring Opening: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 65 °C (reflux) for 6 hours.
Self-Validating QC: Monitor via TLC (Hexanes/EtOAc 7:3). The non-polar epoxide (Rf ~0.8) should convert entirely to the highly polar target alcohol (Rf ~0.3, stains dark blue with PMA).
Workup & Purification: Cool to room temperature and neutralize the acid by adding solid NaHCO3 (1.0 g) until gas evolution stops. Filter the suspension through a celite pad and concentrate the filtrate. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient 9:1 to 7:3) to afford the pure target compound as a colorless oil.
Fig 2. Mechanistic divergence of spiro-epoxide ring opening under acidic vs. basic conditions.
Quantitative Data & Analytical Validation
The choice of reaction conditions drastically alters the regiochemical outcome. Table 1 summarizes the optimization data, proving the necessity of acidic conditions for the target synthesis.
Table 1: Regioselectivity Control in Spiro-Epoxide Ring Opening
To ensure the integrity of the synthesized batch, Table 2 provides the self-validating analytical markers required to confirm the success of each step.
The synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol is a premier example of utilizing mechanistic principles to drive regioselectivity. By leveraging the thermodynamic stability of sulfur ylides for epoxidation and the electronic bias of SN1-like transition states in acidic media, chemists can reliably access this sterically demanding, sp³-rich building block at scale with high fidelity.
Study.com. "Design a synthesis of (1-methoxycyclohexyl)methanol". Organic Chemistry Mechanisms.
Patel, P. et al. "Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst". ResearchGate.
PubChem. "1-Oxaspiro[5]octane-2-methanol | C8H14O2 | CID 12308255". National Institutes of Health. Available at:
Unambiguous Structural Elucidation of (1-Methoxy-4,4-dimethylcyclohexyl)methanol via Advanced NMR Spectroscopy Executive Summary The structural characterization of highly substituted aliphatic ring systems presents uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
Unambiguous Structural Elucidation of (1-Methoxy-4,4-dimethylcyclohexyl)methanol via Advanced NMR Spectroscopy
Executive Summary
The structural characterization of highly substituted aliphatic ring systems presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4) is a prime example of a sterically congested, heteroatom-rich cyclic scaffold. Featuring a quaternary center at C1 bearing both methoxy and hydroxymethyl groups, and a gem-dimethyl group at C4, this molecule requires a rigorous, self-validating analytical approach.
As a Senior Application Scientist, I approach the elucidation of such molecules not merely through pattern recognition, but through the fundamental physics of conformational thermodynamics and spin-spin interactions. This whitepaper provides a comprehensive, causality-driven guide to the 1D and 2D NMR analysis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol, establishing a robust methodology for drug development professionals and synthetic chemists.
Before acquiring a single spectrum, one must understand the thermodynamic forces dictating the molecule's behavior in solution. The cyclohexane ring of (1-Methoxy-4,4-dimethylcyclohexyl)methanol is not a fluxional system; it is conformationally locked due to the severe steric demands of its C1 substituents.
The Causality of the Locked Chair Conformation:
Conformational preferences in substituted cyclohexanes are governed by A-values (the free energy difference between equatorial and axial conformers). The hydroxymethyl group (-CH₂OH) has an A-value of approximately 1.7 kcal/mol, whereas the methoxy group (-OCH₃) has a significantly lower A-value of roughly 0.6 kcal/mol[1].
Result: The thermodynamic equilibrium overwhelmingly favors the chair conformation where the bulkier -CH₂OH group occupies the equatorial position, forcing the -OCH₃ group into the axial position.
Symmetry Implications: The molecule possesses a plane of symmetry passing through C1 and C4. However, because the ring is locked, the two methyl groups at C4 reside in permanently distinct environments—one axial and one equatorial. They are constitutionally non-equivalent and will not interconvert on the NMR timescale, yielding two distinct singlets.
1D NMR Analysis: Chemical Shifts and Anisotropy
The baseline for our structural elucidation begins with high-resolution 1H and 13C NMR. The chemical shifts are directly influenced by electronegativity, steric compression, and magnetic anisotropy.
Experiencing strong γ-gauche steric compression from C2/C6 axial protons[2].
C4
~30.0
C
Quaternary aliphatic carbon.
C2/C6
~32.0
CH₂
β-position to the C1 oxygen atoms.
C4-CH₃ (eq)
~33.0
CH₃
Lacks γ-gauche compression; resonates downfield of the axial methyl[2].
C3/C5
~35.0
CH₂
Standard aliphatic ring carbons.
C1-OCH₃
~49.0
CH₃
Primary carbon deshielded by ether oxygen.
C1-CH₂OH
~65.0
CH₂
Secondary carbon deshielded by hydroxyl oxygen.
C1
~75.0
C
Quaternary carbon heavily deshielded by two bonded oxygen atoms.
2D NMR Workflows: A Self-Validating System
To transition from predicted shifts to an unambiguous, self-validating structural proof, we must employ a suite of 2D NMR techniques[3]. The logic flow relies on connecting the isolated spin systems identified in the 1D spectra into a cohesive 3D framework.
Sequential 1D and 2D NMR workflow for complete structural and conformational elucidation.
The Elucidation Logic:
HSQC (Heteronuclear Single Quantum Coherence): Maps the protons to their directly attached carbons. This immediately differentiates the overlapping multiplets of the C2/C6 and C3/C5 ring protons by linking them to their distinct ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for bridging the quaternary centers (C1 and C4) which lack protons.
Validation point: The C1-OCH₃ protons (~3.20 ppm) will show a strong ³J correlation to the C1 quaternary carbon (~75.0 ppm).
Validation point: The C4 methyl protons will show ²J correlations to C4 and ³J correlations to C3 and C5, locking the right side of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Proves the 3D stereochemistry and confirms the locked chair conformation[4].
NOESY Spatial Validation Logic:
In a cyclohexane chair, axial positions alternate "Up" and "Down". C1(axial) is "Up", C2(axial) is "Down", C3(axial) is "Up", C4(axial) is "Down", C5(axial) is "Up", and C6(axial) is "Down". Therefore, 1,3-diaxial interactions occur between substituents on the same face.
NOESY spatial correlations validating the locked chair conformation via 1,3-diaxial interactions.
Experimental Protocol: High-Fidelity Data Acquisition
To ensure the data supports the rigorous analysis above, the acquisition parameters must be optimized. Below is the standard operating protocol for acquiring artifact-free spectra for this specific compound class.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the analyte in 600 µL of CDCl₃ (100.0 atom % D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
Causality: High concentration ensures sufficient signal-to-noise (S/N) for insensitive nuclei (¹³C) and long-range correlations (HMBC) without requiring excessive acquisition times that could introduce temperature drift artifacts.
Step 2: Probe Tuning, Matching, and Shimming
Action: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform gradient shimming on the Z-axis, followed by manual fine-tuning of Z1 and Z2.
Causality: Precise tuning minimizes reflected RF power, maximizing pulse efficiency. A TMS linewidth of < 0.6 Hz is critical for resolving the complex scalar couplings in the aliphatic multiplet region (1.10–1.80 ppm).
Step 3: Pulse Calibration
Action: Determine the exact 90° pulse width for ¹H.
Causality: Accurate pulse angles are the mathematical foundation of 2D sequences. Miscalibrated pulses lead to severe t1 noise and incomplete magnetization transfer in HSQC and HMBC experiments.
Step 4: 2D Acquisition Parameters
HSQC: Set the one-bond coupling constant (¹J_CH) to 145 Hz.
HMBC: Set the long-range coupling constant (ⁿJ_CH) to 8 Hz.
Causality: 8 Hz is the optimal average for 2- and 3-bond carbon-proton couplings, capturing the critical connectivity of the quaternary C1 and C4 centers without signal nulling.
NOESY: Set the mixing time (τ_m) to 400 ms.
Causality: For a small molecule (MW: 172.26 g/mol ) tumbling rapidly in the extreme narrowing limit, a longer mixing time allows sufficient cross-relaxation to build up detectable NOE signals without entering the spin-diffusion regime.
References
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. ResearchGate. 1
Carbon-13 and proton chemical shifts of cyclohexanes in relation to interaction energy. Canadian Science Publishing. 2
The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH). 3
Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. 4
A Technical Guide to the Mass Spectrometry of (1-Methoxy-4,4-dimethylcyclohexyl)methanol
Abstract: This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometric behavior of (1-Methoxy-4,4-dimethylcyclohexyl)methanol. As a molecule possessing both ether and tertiar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometric behavior of (1-Methoxy-4,4-dimethylcyclohexyl)methanol. As a molecule possessing both ether and tertiary alcohol functionalities integrated into a substituted cyclohexane ring, its fragmentation is governed by a series of predictable yet complex pathways. This document outlines the theoretical basis for its fragmentation, including alpha-cleavage and dehydration reactions, provides a detailed experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), and presents a thorough interpretation of the expected mass spectrum. The insights herein are intended to equip researchers, scientists, and drug development professionals with the expertise to identify and characterize this compound and its structural analogs in complex matrices.
Introduction to (1-Methoxy-4,4-dimethylcyclohexyl)methanol
(1-Methoxy-4,4-dimethylcyclohexyl)methanol is a saturated heterocyclic compound with a molecular weight of 172.26 g/mol and a chemical formula of C₁₀H₂₀O₂. Its structure is characterized by a cyclohexane core, a gem-dimethyl group at the C4 position, and both a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) group at the C1 position. The presence of these functional groups makes it a tertiary alcohol and an ether. Understanding the mass spectrometric fragmentation of this molecule is crucial for its unambiguous identification in applications ranging from synthetic chemistry quality control to metabolomics. Electron Ionization (EI) mass spectrometry is a powerful tool for this purpose, as it induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1]
Predicted Mass Spectrometric Behavior Under Electron Ionization (EI)
Upon electron ionization at a standard energy of 70 eV, (1-Methoxy-4,4-dimethylcyclohexyl)methanol is expected to undergo several characteristic fragmentation reactions. The molecular ion (M⁺•), with a theoretical m/z of 172, is anticipated to be of very low abundance or entirely absent. This is a common feature for aliphatic alcohols and ethers, which tend to fragment readily upon ionization.[2][3] The primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses.
The principal fragmentation mechanisms expected are:
Alpha-Cleavage (α-Cleavage): This is the most favored fragmentation pathway for both alcohols and ethers.[4][5] It involves the cleavage of a bond adjacent to the carbon bearing an oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.
Dehydration: The elimination of a water molecule (18 Da) is a common fragmentation route for alcohols.[6]
Loss of Methanol: Similar to dehydration, the elimination of a methanol molecule (32 Da) can occur.
Cyclohexane Ring Fragmentation: Cleavage of the cyclohexane ring itself can lead to a series of smaller fragment ions.
Experimental Protocol: GC-MS Analysis
To obtain a mass spectrum of (1-Methoxy-4,4-dimethylcyclohexyl)methanol, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred instrumentation. The gas chromatograph separates the analyte from the solvent and any potential impurities before it enters the mass spectrometer.
Sample Preparation
Solvent Selection: Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
Dilution: Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
Instrumentation and Parameters
Gas Chromatograph (GC) Conditions:
Injection Volume: 1 µL
Injector Temperature: 250 °C
Injection Mode: Split (e.g., 50:1 split ratio)
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.
Oven Temperature Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final Hold: 5 minutes at 280 °C.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Mass Scan Range: m/z 40-450
This protocol is a self-validating system; consistent retention times and reproducible mass spectra across multiple runs confirm the reliability of the data.
Analysis and Interpretation of the Predicted Mass Spectrum
The mass spectrum of (1-Methoxy-4,4-dimethylcyclohexyl)methanol is predicted to be dominated by fragment ions resulting from alpha-cleavage events around the C1 carbon.
The Molecular Ion (M⁺•)
The molecular ion peak at m/z 172 is expected to be very weak or absent due to the high propensity for fragmentation of the tertiary alcohol and ether functionalities.[7]
Key Fragmentation Pathways
The fragmentation cascade is initiated by the ionization of one of the oxygen atoms. The subsequent bond cleavages are driven by the formation of stable, resonance-stabilized cations.
Pathway A: Loss of the Hydroxymethyl Radical (•CH₂OH)
Alpha-cleavage involving the C1-C(H₂OH) bond results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da).
This pathway yields a stable tertiary oxonium ion at m/z 141 . This is predicted to be a significant peak in the spectrum.
Pathway B: Loss of the Methoxy Radical (•OCH₃)
An alternative alpha-cleavage involves the loss of a methoxy radical (•OCH₃, 31 Da).
This also produces a prominent ion, in this case at m/z 141 . The resulting cation is stabilized by the hydroxyl group.
Pathway C: Loss of the Methyl Radical (•CH₃)
Cleavage of a C-C bond within the cyclohexane ring, specifically the loss of a methyl group from the methoxy-bearing carbon, would lead to a fragment at m/z 157 .
Pathway D: Ring Opening and Subsequent Cleavages
Cleavage of the C1-C2 or C1-C6 bonds of the cyclohexane ring is another form of alpha-cleavage. This ring-opening event creates a linear radical cation that can undergo further fragmentation.
A significant fragment is expected at m/z 85 . This corresponds to the loss of the side chain containing the oxygen functionalities and a portion of the ring, leaving a stable C₆H₉⁺ ion, likely the dimethylcyclopentenyl cation.
Another key fragment is anticipated at m/z 73 , corresponding to the [C(OCH₃)(CH₂OH)]⁺ fragment, though this may be less favored.
Pathway E: Dehydration and Other Neutral Losses
Loss of a water molecule (H₂O, 18 Da) from the molecular ion would produce a fragment at m/z 154 .
Loss of a methanol molecule (CH₃OH, 32 Da) would result in a fragment at m/z 140 .
A visual representation of these primary fragmentation pathways is provided below.
Caption: Predicted EI fragmentation of (1-Methoxy-4,4-dimethylcyclohexyl)methanol.
Summary of Predicted Key Ions
m/z
Proposed Structure/Fragment
Fragmentation Pathway
Predicted Intensity
172
[C₁₀H₂₀O₂]⁺• (Molecular Ion)
-
Very Low / Absent
157
[M - CH₃]⁺
Loss of methyl radical
Low
154
[M - H₂O]⁺•
Dehydration
Low to Medium
141
[M - CH₂OH]⁺ or [M - OCH₃]⁺
α-Cleavage
High
140
[M - CH₃OH]⁺•
Loss of methanol
Medium
85
[C₆H₉]⁺
Ring Fragmentation
Medium to High
73
[C(OCH₃)(CH₂OH)]⁺
α-Cleavage
Low
Conclusion
The mass spectrum of (1-Methoxy-4,4-dimethylcyclohexyl)methanol under electron ionization is predicted to be rich in structural information, despite the likely absence of a molecular ion peak. The fragmentation pattern will be dominated by ions formed through alpha-cleavage, specifically the ion at m/z 141, which arises from the loss of either a hydroxymethyl or a methoxy radical. Additional significant fragments resulting from neutral losses (water, methanol) and ring cleavage provide further confirmation of the compound's structure. By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule and distinguish it from its isomers, thereby ensuring the integrity of their scientific investigations.
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame. [Link][12]
Mass Spectrometry of Alcohols. (2025). Chemistry Steps. [Link][4]
Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2011). Proceedings of the Combustion Institute. [Link][13]
Alcohols and Ethers: Mass Spectra Analysis. Scribd. [Link][3]
How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Dummies.com. [Link][5]
Mass Spectrometry: Fragmentation. University of Arizona. [Link][14]
Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link][6]
Spectroscopic Profiling and Mechanistic Interpretation: The IR Spectrum of (1-Methoxy-4,4-dimethylcyclohexyl)methanol
As a Senior Application Scientist, I frequently oversee the analytical validation of sterically hindered, multi-functional cyclic scaffolds. Molecules like (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4)[1...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the analytical validation of sterically hindered, multi-functional cyclic scaffolds. Molecules like (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4)[1] serve as highly specific building blocks in drug development; the cyclohexane ring provides critical conformational rigidity, while the gem-dimethyl group imparts metabolic stability by blocking cytochrome P450 oxidation sites.
Validating the structural integrity of such intermediates is paramount before downstream synthesis. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific fingerprint of the molecule's functional architecture. This guide deconstructs the expected IR spectrum of this compound, moving beyond basic peak-matching to explain the fundamental vibrational physics and causality behind the analytical data.
Structural Deconstruction & Mechanistic Causality
We do not merely match peaks to tables; we must understand the physical causality dictating the spectrum. The molecule contains three critical IR-active domains, each governed by specific dipole moment changes and Hooke's Law mechanics:
The Hydroxyl Domain (-CH₂OH): The primary alcohol exhibits a strong O-H stretching vibration. Because the sample is analyzed in its condensed phase (neat liquid or solid), extensive intermolecular hydrogen bonding occurs. This H-bonding weakens the covalent O-H bond, lowering its force constant and shifting the absorption to a lower wavenumber (~3200–3400 cm⁻¹). The characteristic broadness of this peak is a direct result of the continuum of varying hydrogen bond lengths and strengths present in the bulk matrix, as detailed by .
The Aliphatic Framework & gem-Dimethyl Split: The cyclohexane ring and methyl groups generate intense sp³ C-H stretching modes just below 3000 cm⁻¹. However, the diagnostic hallmark of this molecule lies in the C-H bending region. The two methyl groups at the C4 position are attached to the same carbon (gem-dimethyl). This physical proximity causes their symmetric bending vibrations to couple mechanically, splitting the normally singular methyl bending band (~1375 cm⁻¹) into a distinct doublet at approximately 1380 cm⁻¹ and 1365 cm⁻¹, a phenomenon thoroughly documented by.
The Oxygenated C-O Stretches: The molecule possesses two distinct C-O bonds: a primary alcohol C-O and a tertiary ether C-O (the methoxy group attached to the C1 position). The primary alcohol C-O stretch typically absorbs around 1030–1050 cm⁻¹. In contrast, the sterically hindered ether linkage absorbs slightly higher, around 1080–1150 cm⁻¹, due to the differing reduced masses and localized bond polarities.
To ensure absolute data integrity, the acquisition protocol must operate as a self-validating system. Attenuated Total Reflectance (ATR) FT-IR is the method of choice,, as it eliminates the moisture artifacts common in traditional KBr pellet preparations that would otherwise obscure the critical O-H stretching region.
Step-by-Step Methodology:
System Initialization & Purge: Power on the FT-IR spectrometer and allow the infrared source to stabilize for a minimum of 30 minutes. Ensure the internal desiccant is active or the system is actively purged with dry nitrogen. Causality: This minimizes atmospheric H₂O and CO₂ interference, which exhibit strong rotational-vibrational bands that can mask sample data.
Calibration Verification (Self-Validation Step): Acquire a spectrum of a traceable polystyrene calibration film. Verify that the aromatic C-C stretching peak at 1601 cm⁻¹ is within ±1 cm⁻¹ of its certified value. This validates the interferometer's HeNe laser calibration prior to any sample testing.
Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Crucial Causality: The background must be collected immediately prior to the sample to perfectly subtract current ambient atmospheric conditions.
Sample Application: Apply a sufficient amount of (1-Methoxy-4,4-dimethylcyclohexyl)methanol to completely cover the ATR crystal. If the sample is highly viscous or solid, apply the pressure anvil to ensure intimate optical contact with the crystal (the evanescent wave penetrates only 0.5–2 µm into the sample).
Data Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Ratio the sample interferogram against the background. Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth, normalizing the spectrum for direct comparison to standard transmission databases.
Quantitative Spectral Data
The following table summarizes the expected vibrational frequencies for (1-Methoxy-4,4-dimethylcyclohexyl)methanol, derived from established group frequency mechanics.
Wavenumber Region (cm⁻¹)
Intensity
Peak Shape
Functional Group Assignment
Mechanistic Rationale
3200 – 3400
Strong
Broad
O-H Stretch
Intermolecular H-bonding of the primary alcohol lowers the bond force constant.
2850 – 2960
Strong
Multiplet
C-H Stretch (sp³)
Overlapping asymmetric/symmetric stretches of ring CH₂, CH₃, and methoxy groups.
2820 – 2830
Weak-Med
Sharp
C-H Stretch (Methoxy)
Characteristic symmetric stretch of the -OCH₃ group, distinct from bulk aliphatic C-H.
1450 – 1465
Medium
Sharp
C-H Bending (Scissoring)
Methylene (-CH₂-) scissoring deformations within the cyclohexane ring.
1380 & 1365
Medium
Doublet
C-H Bending (Symmetric)
"Isopropyl split" caused by the mechanical vibrational coupling of the gem-dimethyl group.
1080 – 1150
Strong
Sharp
C-O Stretch (Ether)
Asymmetric stretching of the sterically hindered C-O-C linkage at the C1 position.
1030 – 1050
Strong
Sharp
C-O Stretch (Alcohol)
Stretching of the primary -CH₂-OH bond.
Diagnostic Workflows & Data Interpretation
The structural validation of this compound relies on a sequential, logical deduction process. The absence of any of the core functional group vibrations (O-H, gem-dimethyl split, or dual C-O stretches) immediately invalidates the proposed structure and flags the batch for purity analysis.
Sequential diagnostic workflow for validating (1-Methoxy-4,4-dimethylcyclohexyl)methanol via IR.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
URL:[Link]
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach" in Encyclopedia of Analytical Chemistry. John Wiley & Sons, 2006.
URL:[Link]
Kazarian, S. G., & Chan, K. L. A. "ATR-FTIR spectroscopic imaging: recent advances and applications to biological systems." Analyst, Royal Society of Chemistry, 2013.
URL:[Link]
Introduction: The Strategic Importance of the Cyclohexylmethanol Scaffold
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclohexylmethanols Substituted cyclohexylmethanols, organic compounds featuring a cyclohexane ring appended with a hydroxymethyl group (...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Cyclohexylmethanols
Substituted cyclohexylmethanols, organic compounds featuring a cyclohexane ring appended with a hydroxymethyl group (-CH₂OH) and other substituents, represent a class of molecules with significant utility in synthetic and medicinal chemistry. The inherent three-dimensionality and conformational flexibility of the cyclohexane ring, combined with the reactive primary alcohol, make these compounds versatile building blocks for complex molecular architectures.
In the realm of drug development, the saturated cyclohexyl ring is often employed as a bioisosteric replacement for a phenyl group. This substitution can be a critical strategy to enhance a drug candidate's metabolic stability by removing sites susceptible to aromatic hydroxylation, improve its pharmacokinetic profile by modulating lipophilicity, and optimize binding to target proteins by introducing specific steric bulk and conformational constraints.[1][2][3] The hydroxyl group provides a convenient handle for further chemical elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of the synthesis, stereochemistry, and the physical and chemical properties that underpin the strategic application of substituted cyclohexylmethanols.
Synthesis and Stereochemical Control
The preparation of substituted cyclohexylmethanols can be achieved through several reliable synthetic routes, primarily involving the reduction of corresponding carbonyl compounds. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.
Key Synthetic Methodologies
Reduction of Cyclohexanecarboxaldehydes: This is one of the most direct methods, where a substituted cyclohexanecarboxaldehyde is reduced to the primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes over other functional groups.[4]
Reduction of Cyclohexanecarboxylic Acids and Esters: For these substrates, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is highly effective in converting carboxylic acids and their esters to the corresponding primary alcohols.
Hydroformylation of Cyclohexenes: On an industrial scale, cyclohexylmethanol can be produced in a two-step process starting from cyclohexene. The first step is hydroformylation to generate cyclohexanecarboxaldehyde, which is subsequently hydrogenated to yield the final alcohol product.[5]
Grignard Reactions: The reaction of a suitable Grignard reagent with cyclohexanecarboxaldehyde provides a pathway to more complex substituted cyclohexylmethanols.[1]
Caption: Major synthetic routes to substituted cyclohexylmethanols.
Experimental Protocol: Reduction of a Substituted Cyclohexanecarboxaldehyde
This protocol describes a general procedure for the synthesis of a cyclohexylmethanol derivative via sodium borohydride reduction.
Dissolution: Dissolve the substituted cyclohexanecarboxaldehyde (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask at 0 °C (ice bath).
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Quenching: Carefully quench the reaction by slowly adding dilute aqueous HCl (e.g., 1 M) at 0 °C to neutralize excess NaBH₄ and decompose borate esters.
Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Conformational Analysis and Stereochemistry
The non-planar, chair-like structure of the cyclohexane ring is a defining feature that dictates the molecule's three-dimensional shape and reactivity.
The cyclohexane ring predominantly exists in a low-energy chair conformation .[6] In a substituted cyclohexylmethanol, the hydroxymethyl group and any other ring substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).[7] These two chair conformations rapidly interconvert via a "ring flip".[7]
Generally, a substituent is more sterically stable in the equatorial position to avoid unfavorable 1,3-diaxial interactions —steric clashes with other axial atoms on the same face of the ring.[8] Therefore, the equilibrium will favor the conformer where the largest substituent, and often all substituents, are in the equatorial position.[9] This conformational preference is a critical consideration in drug design, as it determines the spatial orientation of functional groups responsible for interacting with a biological target.
Caption: Chair-flip equilibrium for a monosubstituted cyclohexylmethanol.
Physical and Spectroscopic Properties
The physical properties of substituted cyclohexylmethanols are governed by their molecular weight, the nature of the substituents, and the presence of the hydroxyl group, which allows for hydrogen bonding.
Characteristic stretches remain, new peaks for substituents.
Spectroscopic Characterization Protocol: ¹H NMR
NMR spectroscopy is the most powerful tool for confirming the structure and stereochemistry of these molecules.
Sample Preparation: Dissolve 5-10 mg of the purified substituted cyclohexylmethanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
Data Analysis & Interpretation:
Chemical Shift (δ): Identify the characteristic doublet for the diastereotopic protons of the -CH₂ OH group, typically found around 3.3-3.7 ppm.[13] The exact shift is influenced by ring substituents.
Integration: Confirm the proton count for each signal. The -CH₂OH signal should integrate to 2H.
Coupling (Splitting): Analyze the splitting patterns. The -CH₂OH protons will appear as a doublet due to coupling with the adjacent methine proton on the ring. The ring protons will present as complex, overlapping multiplets.
Conformational Insight: The coupling constants (J-values) between vicinal protons on the ring can provide information about their dihedral angles and thus insight into the dominant chair conformation. Axial-axial couplings are typically larger (7-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz).
Chemical Properties and Reactivity
The chemical reactivity of substituted cyclohexylmethanols is dominated by the primary alcohol functionality. The substituents on the cyclohexane ring can influence this reactivity through steric hindrance and electronic effects.[14][15]
Key Reactions of the Hydroxyl Group
Oxidation: The primary alcohol can be selectively oxidized to an aldehyde using mild conditions such as a Swern oxidation or with TEMPO as a catalyst.[16][17] Stronger oxidizing agents will convert it to a carboxylic acid. The chemoselectivity of these reactions is a cornerstone of modern organic synthesis.[18]
Esterification: Esters are readily formed by reacting the alcohol with a carboxylic acid. Common methods include the acid-catalyzed Fischer esterification, or for more sensitive or sterically hindered substrates, activation with reagents like dicyclohexylcarbodiimide (DCC) in the Steglich esterification.[19][20]
Ether Synthesis: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.
Conversion to Leaving Groups: The hydroxyl group is a poor leaving group but can be converted into an excellent one, such as a tosylate, by reacting with tosyl chloride (TsCl).[21] This activates the position for subsequent nucleophilic substitution reactions.
Caption: Key chemical transformations of the cyclohexylmethanol hydroxyl group.
Experimental Protocol: TEMPO-Catalyzed Oxidation to an Aldehyde
This protocol provides a method for the selective oxidation of a primary alcohol to an aldehyde using household bleach as the terminal oxidant.[16]
Setup: In a flask, dissolve the substituted cyclohexylmethanol (1.0 eq), TEMPO (0.01-0.05 eq), and KBr (0.1 eq) in a biphasic solvent system of dichloromethane (DCM) and water at 0 °C.
Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq) containing sodium bicarbonate (NaHCO₃) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C. Trustworthiness Check: The NaHCO₃ maintains a slightly basic pH, which is optimal for the catalytic cycle and prevents side reactions.
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting aldehyde by flash chromatography.
Conclusion
Substituted cyclohexylmethanols are a fundamentally important class of compounds whose utility is rooted in a well-understood set of physical and chemical properties. Their conformational behavior, dictated by the principles of stereochemistry on a cyclohexane scaffold, allows for precise control over the spatial presentation of functional groups. The reactivity of the primary alcohol serves as a gateway to a vast array of chemical derivatives. For researchers in drug discovery, a thorough understanding of these properties is essential for leveraging this scaffold to design novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
Oxidation of n‐octan‐1‐ol (1) and cyclohexylmethanol 10 to the corresponding aldehydes using 13 % bleach solution and n‐butyronitrile as an organic solvent - ResearchGate. [Link]
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. [Link]
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC. [Link]
Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones - PMC. [Link]
Predict the major products of the following reactions. (d) the tosylate of cyclohexylmethanol + excess NH 3 (e) n-butyl tosylate + sodium acetylide, H–C≡C - Pearson. [Link]
cyclohexylmethanol - 100-49-2, C7H14O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
Conformational Analysis - University of California, Irvine. [Link]
Synthesis and Structure-Activity Relationships of New Antitumor Taxoids. Effects of Cyclohexyl Substitution at the C-3' and/or C-2 of Taxotere (Docetaxel) - PubMed. [Link]
The Thorpe-Ingold Effect Revisited: A Comprehensive Technical Guide to the Role of the gem-Dimethyl Group in Cyclohexane Ring Conformation and its Implications in Drug Design
An In-depth Technical Guide Topic: Role of the gem-dimethyl group in cyclohexane ring conformation Audience: Researchers, scientists, and drug development professionals. Abstract The gem-dimethyl group, a seemingly simpl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Topic: Role of the gem-dimethyl group in cyclohexane ring conformation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The gem-dimethyl group, a seemingly simple structural motif, exerts a profound influence on the conformational behavior of cyclohexane rings. This guide provides an in-depth analysis of the stereoelectronic and steric effects underpinning the conformational locking properties of this group. We will move beyond the classical understanding of steric hindrance to explore the nuanced interplay of bond angle compression, torsional strain, and gauche interactions. This guide will detail the energetic consequences of the gem-dimethyl substitution, its impact on the reactivity of adjacent functional groups, and its strategic application in modern drug design to enforce bioactive conformations and enhance metabolic stability. Key experimental and computational methodologies for elucidating these conformational preferences are also presented, offering a robust framework for researchers in medicinal chemistry and chemical biology.
Introduction: Beyond Simple Sterics - The Enduring Significance of the gem-Dimethyl Group
The precise control of molecular shape is fundamental to the design of new therapeutics and functional materials. Within this paradigm, the cyclohexane ring serves as a ubiquitous scaffold, and the strategic placement of substituents can dictate its three-dimensional structure and, consequently, its biological activity. The gem-dimethyl group, particularly at the C4 position of a substituted cyclohexane, is a classic yet powerful tool for influencing ring conformation.
The "Conformational Locking" Paradigm: A Critical Re-evaluation
The term "conformational lock" is often used to describe the effect of a gem-dimethyl group. While it effectively restricts ring inversion, it is not a static lock but rather a significant energetic biasing of the conformational equilibrium. This guide will dissect the energetic penalties associated with placing one of the methyl groups in an axial orientation, which is the primary reason for this conformational preference. This effect is a manifestation of the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom alters the bond angles and steric interactions within the ring.
Relevance in Medicinal Chemistry
In drug development, constraining the conformation of a molecule to its bioactive form is a key strategy for enhancing potency and selectivity. The gem-dimethyl group provides a predictable and synthetically accessible means to achieve this. By understanding the energetic and stereoelectronic consequences of this substitution, medicinal chemists can rationally design molecules with improved pharmacological profiles.
Fundamental Principles of Cyclohexane Conformation
To appreciate the impact of the gem-dimethyl group, a brief review of fundamental cyclohexane stereochemistry is necessary.
The Chair Conformation and A-Values
The chair conformation is the most stable arrangement of a cyclohexane ring, minimizing both angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.
The gem-Dimethyl Effect: An Amplification of Steric Strain
When a gem-dimethyl group is present, the energetic landscape is significantly altered. Consider a 1,1-dimethylcyclohexane. In either chair conformation, one methyl group is axial and the other is equatorial. However, in a 4-substituted-1,1-dimethylcyclohexane, the chair flip becomes highly energetically unfavorable if it forces a large substituent into an axial position.
The primary reason for the strong equatorial preference of a substituent in a 4,4-dimethylcyclohexane is the severe 1,3-diaxial interactions. If the substituent at C1 were to be in the axial position, it would experience steric repulsion from the axial methyl group at C4.
Energetics and Conformational Equilibria
The conformational preference in gem-dimethyl substituted cyclohexanes is governed by a combination of steric and torsional strains.
Quantifying the Conformational Bias
The presence of a gem-dimethyl group dramatically increases the effective A-value of other substituents on the ring. For instance, a substituent at C1 in a 4,4-dimethylcyclohexane ring will have a much stronger preference for the equatorial position than it would in a simple monosubstituted cyclohexane. This is due to the unfavorable gauche-butane interactions that would arise between the axial C1 substituent and the axial methyl group at C4. The energetic penalty for an axial substituent at C1 in a 4,4-dimethylcyclohexane is significantly higher than its intrinsic A-value due to these additional steric clashes.
Torsional Strain and the Buttressing Effect
The gem-dimethyl group also introduces torsional strain. The gauche interactions between the methyl groups and the adjacent ring carbons contribute to the overall strain energy of the system. This is sometimes referred to as the "buttressing effect," where the bulky gem-dimethyl group restricts the flexibility of the ring and amplifies the steric demands of other substituents.
Experimental and Computational Methodologies
Elucidating the precise conformational preferences of gem-dimethyl substituted cyclohexanes requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying conformational equilibria in solution.
¹H NMR: The coupling constants (³J_HH) between adjacent protons are diagnostic of their dihedral angle, as described by the Karplus equation. In a conformationally locked system, one expects to see distinct coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial protons.
Variable Temperature (VT) NMR: By studying the NMR spectrum at different temperatures, it is possible to determine the energy barrier to ring inversion (ΔG‡). For a gem-dimethylated cyclohexane, this barrier is significantly higher than for cyclohexane itself.
Sample Preparation: Dissolve a known concentration of the gem-dimethyl cyclohexane derivative in a suitable deuterated solvent (e.g., toluene-d₈ or dichloromethane-d₂) that remains liquid over a wide temperature range.
High-Temperature Spectrum: Record a ¹H NMR spectrum at a temperature where the ring inversion is fast on the NMR timescale. This will show averaged signals for the axial and equatorial protons.
Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 5-10 K.
Coalescence Temperature (T_c): Identify the temperature at which two exchanging signals merge into a single broad peak. This is the coalescence temperature.
Low-Temperature Spectrum: Continue to lower the temperature until the ring inversion is slow on the NMR timescale. This will result in sharp, distinct signals for the axial and equatorial protons.
Calculation of ΔG‡: Use the Eyring equation to calculate the free energy of activation for the ring flip at the coalescence temperature.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. This can be particularly useful for confirming the chair conformation and quantifying bond lengths and angles, which may be distorted by the bulky gem-dimethyl group.
Computational Chemistry
Molecular mechanics (MM) and density functional theory (DFT) are invaluable for calculating the relative energies of different conformers and the energy barriers between them.
Caption: Computational workflow for determining relative conformational energies.
The gem-Dimethyl Group in Drug Design
The conformational rigidity imparted by the gem-dimethyl group is a valuable asset in drug design.
Enforcing Bioactive Conformations
Many drugs bind to their biological targets in a specific conformation. By incorporating a gem-dimethyl group, medicinal chemists can pre-organize the molecule into this bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.
Case Studies
Steroids: The angular methyl groups in steroids are a classic example of the gem-dimethyl principle, rigidly holding the fused ring system in a specific chair-like conformation that is crucial for their interaction with nuclear receptors.
Modern Therapeutics: Many recently developed drugs utilize the gem-dimethyl group to lock the conformation of a key pharmacophore, leading to improved efficacy and selectivity.
Metabolic Stability
The gem-dimethyl group can also enhance a drug's metabolic stability. The quaternary carbon is not susceptible to oxidation by cytochrome P450 enzymes, and the steric bulk of the methyl groups can shield adjacent positions from metabolic attack.
Summary and Future Outlook
The gem-dimethyl group is a powerful and predictable tool for controlling the conformation of cyclohexane rings. Its effects are a combination of steric and electronic factors that lead to a significant biasing of the conformational equilibrium. This has profound implications for the reactivity of the molecule and its interactions with biological systems. As our understanding of stereoelectronic effects continues to evolve, the rational application of the gem-dimethyl group and its analogs will undoubtedly play an increasingly important role in the design of next-generation therapeutics and functional materials.
References
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
Coates, R. M., & Norrby, P.-O. (2007). Comprehensive Organic Synthesis (2nd ed.). Elsevier.
Thorpe, J. F., & Ingold, C. K. (1923). The structure of the glutaconic acids. Journal of the Chemical Society, Transactions, 123, 113-140.
Allinger, N. L., & Miller, M. A. (1961). The Conformational Analysis of Substituted Cyclohexanes. Journal of the American Chemical Society, 83(10), 2283–2288.
Jensen, F. R., & Bushweller, C. H. (1969). Conformational analysis of cyclohexane derivatives by nuclear magnetic resonance spectroscopy. Advances in Alicyclic Chemistry, 3, 139-194.
Foundational
The Cyclohexyl Scaffold: A Promising Architectural Motif for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Versatility of the Cyclohexyl Moiety in Medicinal Chemistry The cyclohexane ring, a fundamental carbocyclic scaffold, has emerged as a privil...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Cyclohexyl Moiety in Medicinal Chemistry
The cyclohexane ring, a fundamental carbocyclic scaffold, has emerged as a privileged structure in modern drug discovery. Its unique conformational properties and synthetic tractability have positioned it as a valuable building block for the design of novel therapeutic agents across a spectrum of diseases. The non-planar, three-dimensional nature of the cyclohexyl group offers distinct advantages over flat aromatic systems, allowing for more intricate and specific interactions with biological targets.[1] This inherent three-dimensionality can lead to enhanced binding affinity and selectivity. Furthermore, the cyclohexyl moiety can serve as a bioisostere for other chemical groups, such as phenyl or t-butyl groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide will provide a comprehensive overview of the predicted therapeutic applications of novel cyclohexyl compounds, with a focus on oncology, inflammatory and pain disorders, and infectious diseases. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for innovative medicines.
Therapeutic Area 1: Cyclohexyl Compounds in Oncology
The development of novel anticancer agents is a cornerstone of modern medicine, and cyclohexyl-containing compounds have demonstrated significant promise in this arena. Their ability to modulate key oncogenic pathways has led to the identification of several promising lead compounds.
Microtubule Stabilization: The Legacy of Taxol and its Cyclohexyl Analogues
The taxanes, including paclitaxel (Taxol), are among the most successful classes of anticancer drugs, exerting their cytotoxic effects by stabilizing microtubules and inducing mitotic arrest.[2] The aromatic rings of taxol have been a focus of medicinal chemistry efforts to improve its efficacy and overcome drug resistance. Interestingly, the replacement of the phenyl groups with cyclohexyl moieties has yielded analogues with potent biological activity.
Novel cyclohexyl analogues of taxol and docetaxel have been synthesized and evaluated for their ability to promote microtubule assembly and for their cytotoxicity against cancer cell lines.[3] For instance, analogues where the 3'-phenyl ring or all three phenyl groups are substituted by a cyclohexyl moiety have exhibited strong activity in microtubule assembly assays and cytotoxicity comparable to taxol against B16 melanoma cells.[3] This suggests that the aromaticity of the phenyl rings is not an absolute requirement for potent microtubule-stabilizing activity.[4]
Table 1: Biological Activity of Cyclohexyl Taxol Analogues
Cyclin-dependent kinase 12 (CDK12) is a key regulator of transcriptional elongation and has emerged as a promising target in oncology.[5] Inhibition of CDK12 can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, making it an attractive strategy for combination therapies. A novel class of selective CDK12 inhibitors featuring a trans-4-aminocyclohexyl scaffold has been discovered.
These compounds, such as the 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives, exhibit potent and selective inhibition of CDK12. The cyclohexyl ring in these inhibitors plays a crucial role in orienting the substituents for optimal interaction with the kinase domain. The trans-di-equatorial conformation of the cyclohexyl ring is thought to be essential for the proper orientation of the pharmacophoric elements. One optimized compound from this series demonstrated potent CDK12 inhibitory activity, excellent selectivity, and inhibited the phosphorylation of the C-terminal domain of RNA polymerase II, leading to growth inhibition in SK-BR-3 breast cancer cells.[6]
Diagram 1: Simplified Representation of CDK12-Mediated Transcription and its Inhibition
Caption: Inhibition of the CDK12/Cyclin K complex by cyclohexyl-containing compounds prevents the phosphorylation of RNA Polymerase II, leading to decreased expression of DNA repair genes.
Targeting the Emopamil Binding Protein (EBP)
The emopamil binding protein (EBP), a Δ8-Δ7 sterol isomerase involved in cholesterol biosynthesis, has been identified as a potential target for anticancer drugs.[7] Novel 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines have been developed as selective ligands for EBP with antiproliferative activity.[8][9]
In human prostate cancer PC-3 cells, the most selective of these compounds demonstrated potent inhibition of cell proliferation.[8][9] The antiproliferative effects are thought to be mediated, at least in part, through the inhibition of EBP.[8][9] The cyclohexyl ring in these molecules acts as a rigid scaffold to properly position the aryl and piperazine moieties for binding to the EBP.
Therapeutic Area 2: Cyclohexyl Compounds in Inflammatory and Pain Disorders
Chronic inflammation and pain are debilitating conditions that affect millions of people worldwide. The development of safer and more effective anti-inflammatory and analgesic agents is a critical area of research. Cyclohexyl-containing compounds have shown promise in this therapeutic area, with several classes of molecules demonstrating potent activity.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation, primarily by inhibiting the cyclooxygenase (COX) enzymes.[10] The discovery of two COX isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11] N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) is a novel anti-inflammatory compound that selectively inhibits the cyclo-oxygenase activity of COX-2 over COX-1.[8] This selectivity is attributed to the ability of the cyclohexyl group to fit into the larger active site of the COX-2 enzyme.
Diagram 2: Mechanism of COX-2 Selective Inhibition
Caption: Cyclohexyl-containing COX-2 inhibitors selectively block the conversion of arachidonic acid to pro-inflammatory prostaglandins, while sparing the production of prostaglandins that protect the gastrointestinal tract.
N-Acylhydrazones as Analgesic and Anti-inflammatory Agents
The N-acylhydrazone (NAH) moiety is considered a privileged structure in medicinal chemistry, and a series of cyclohexyl-N-acylhydrazones have been synthesized and evaluated as analgesic and anti-inflammatory agents.[1][12] These compounds have shown significant activity in classical pharmacological models, such as the carrageenan-induced peritonitis and acetic acid-induced writhing tests.[1]
One particular cyclohexyl-N-acylhydrazone derivative stood out as a promising prototype for the treatment of acute and chronic pain, demonstrating significant analgesic activity in a neuropathic pain model.[1] The cyclohexyl group in these molecules is believed to contribute to their favorable pharmacokinetic properties and their ability to interact with relevant biological targets.[1]
Table 2: Anti-inflammatory and Analgesic Activity of a Lead Cyclohexyl-N-Acylhydrazone
Therapeutic Area 3: Cyclohexyl Compounds in Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial, antifungal, and antiviral agents. Cyclohexyl-containing compounds have emerged as a promising class of molecules with diverse antimicrobial activities.
Antibacterial Activity
Novel cyclohexyl-amide compounds have been discovered that exhibit good potency against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action of these compounds is the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial drug development.
Another class of antibacterial cyclohexyl compounds is the cyclohexane triones, which are active against Gram-positive bacteria.[3] Their mode of action involves the inhibition of transport of low-molecular-weight hydrophilic substances into the bacterial cell.[3]
Antifungal Activity
Derivatives of 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5-diaryl-2-pyrazolinyl)acetyl]thio-4H-l,2,4-triazole have been synthesized and shown to possess antifungal activity against a range of Candida species.[13] Additionally, a novel antifungal compound, 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester, was isolated from Streptomyces hydrogenans and demonstrated significant inhibitory activity against fungal phytopathogens.
Experimental Protocols
To facilitate further research and development of novel cyclohexyl compounds, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
Microtubule Assembly Assay
This assay is crucial for evaluating the ability of taxol-like compounds to promote the polymerization of tubulin into microtubules.
Materials:
Purified tubulin (>99% pure)
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
GTP (1 mM)
Test compound (dissolved in DMSO)
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
Prepare a solution of tubulin in polymerization buffer on ice.
Add GTP to the tubulin solution.
Add the test compound or vehicle (DMSO) to the tubulin solution.
Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
Calculate the rate and extent of polymerization for each compound concentration.
In Vitro CDK12 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK12.
Materials:
Recombinant human CDK12/Cyclin K enzyme
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
ATP (at a concentration near the Km for CDK12)
Substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA polymerase II)
Test compound (dissolved in DMSO)
Radiolabeled ATP ([γ-32P]ATP) or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
Procedure (using radiolabeled ATP):
Prepare a reaction mixture containing kinase buffer, CDK12/Cyclin K, and the substrate peptide.
Add the test compound or vehicle (DMSO) to the reaction mixture.
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.
Incubate the reaction at 30°C for a specified time.
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
Wash the filter paper to remove unincorporated [γ-32P]ATP.
Measure the radioactivity on the filter paper using a scintillation counter.
Calculate the percent inhibition of CDK12 activity for each compound concentration and determine the IC50 value.
Diagram 3: Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to assess the anti-inflammatory activity of novel compounds.
Materials:
Male Wistar rats or Swiss albino mice
Carrageenan solution (1% w/v in sterile saline)
Test compound (formulated for oral or intraperitoneal administration)
Pletysmometer
Procedure:
Fast the animals overnight with free access to water.
Administer the test compound or vehicle to the animals.
After a specified time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume of each animal using a pletysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
Bacterial or fungal strains
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
Test compound (dissolved in a suitable solvent)
96-well microtiter plates
Incubator
Procedure (Broth Microdilution Method):
Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.
Prepare a standardized inoculum of the microorganism.
Add the microbial inoculum to each well of the microtiter plate.
Include positive (microorganism with no compound) and negative (medium only) controls.
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
After incubation, visually inspect the plates for microbial growth (turbidity).
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Future Perspectives
The exploration of novel cyclohexyl compounds continues to be a vibrant and promising area of drug discovery. The synthetic accessibility and the unique stereochemical features of the cyclohexane scaffold provide a rich platform for the design of next-generation therapeutics. Future research will likely focus on the development of more potent and selective cyclohexyl-containing molecules with improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds. Furthermore, the exploration of novel biological targets for cyclohexyl derivatives will open up new avenues for the treatment of a wide range of diseases. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
Miles, T. J., et al. (2011). Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases. Bioorganic & Medicinal Chemistry Letters, 21(24), 7483-7488. [Link]
Georg, G. I., et al. (1994). The effect of the aromatic rings of taxol on biological activity and solution conformation: synthesis and evaluation of saturated taxol and taxotere analogues. Journal of Medicinal Chemistry, 37(14), 2246-2254. [Link]
Berardi, F., et al. (2008). Novel 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines as Δ8−Δ7 sterol isomerase (emopamil binding protein) selective ligands with antiproliferative activity. Journal of Medicinal Chemistry, 51(23), 7543-7555. [Link]
Berardi, F., et al. (2008). Novel 4-(4-aryl)cyclohexyl-1-(2-pyridyl)piperazines as Delta(8)-Delta(7) sterol isomerase (emopamil binding protein) selective ligands with antiproliferative activity. PubMed. [Link]
da Silva, T. F., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 3067-3088. [Link]
Uno, T., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7297-7314. [Link]
Uno, T., et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. [Link]
Güven, Ö. Ö., et al. (2007). Synthesis of some 4-phenyl/cyclohexyl-5-(l-phenoxyethyl)-3-[(3,5- diaryl-2-pyrazolinyl)acetyl]thio-4h-l,2,4-triazole derivatives and their antifungal activity. Arzneimittelforschung, 57(6), 356-362. [Link]
Sharma, P., et al. (2016). Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16. Frontiers in Microbiology, 7, 973. [Link]
Barreiro, E. J., & Fraga, C. A. M. (2015). N-acylhydrazones with different mechanism of action and pharmacological activity. ResearchGate. [Link]
Li, Y., et al. (2020). CDK12: A Potent Target and Biomarker for Human Cancer Therapy. Cancers, 12(6), 1646. [Link]
Kumar, A., & Singh, P. (2014). taxol as an anticancer agent - Review Article. ResearchGate. [Link]
Warner, T. D., & Mitchell, J. A. (2004). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 10(7), 779-793. [Link]
Escaping Flatland: The Discovery and Synthesis of Novel Chiral Building Blocks
The Imperative for 3D Molecular Complexity In modern drug discovery, the transition from planar, achiral molecules to complex, three-dimensional architectures is critical for improving clinical success rates. This paradi...
Author: BenchChem Technical Support Team. Date: March 2026
The Imperative for 3D Molecular Complexity
In modern drug discovery, the transition from planar, achiral molecules to complex, three-dimensional architectures is critical for improving clinical success rates. This paradigm, famously termed "escaping flatland," emphasizes the correlation between molecular complexity—quantified by the fraction of sp³-hybridized carbons (
Fsp3
) and the presence of stereocenters—and a drug candidate's target selectivity, solubility, and metabolic stability[1]. Planar molecules often suffer from promiscuous off-target binding due to non-specific hydrophobic interactions. By introducing chiral building blocks, researchers can exploit highly specific, directional binding within 3D protein pockets[2].
This technical guide explores three state-of-the-art methodologies for discovering and synthesizing novel chiral building blocks: Machine Learning (ML)-guided catalyst design, biocatalysis via directed evolution, and synergistic asymmetric photoredox catalysis.
Machine Learning-Driven Discovery of Asymmetric Catalysts
Historically, the optimization of enantiomeric excess (%ee) in asymmetric catalysis relied heavily on Edisonian trial-and-error. Today, computational workflows leverage machine learning to predict reaction outcomes, drastically reducing the time and material costs of catalyst screening[3].
The Causality of the Approach: Chemical reaction data is inherently sparse and skewed. Relying on a single deep learning model often leads to overfitting and poor generalization on unseen substrates. To solve this, researchers employ ensemble Random Forest (RF) models and Transfer Learning. By extracting mechanistic descriptors (e.g., atomic, molecular, and vibrational features) rather than just 2D structural fingerprints, the model learns the underlying physical chemistry driving the enantiodetermining step[4].
Fig 1. Machine learning workflow for predicting enantioselectivity in asymmetric catalysis.
Biocatalytic Synthesis via Directed Evolution
Pyridoxal 5′-phosphate (PLP)-dependent
ω
-transaminases (
ω
-TAs) are highly efficient biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones[5].
The Causality of the Approach: Wild-type
ω
-TAs evolved to process small, endogenous metabolites. When confronted with bulky, unnatural pharmaceutical intermediates, they exhibit poor activity and stereoselectivity due to severe steric clashes in their active site pockets[5]. Directed evolution systematically reshapes this pocket. By introducing iterative mutations and applying selective pressure, the enzyme's conformational dynamics are altered to accommodate larger substrates. A landmark application of this was the evolution of a transaminase variant with 27 mutations to synthesize the anti-diabetic drug sitagliptin with >99.95% ee[6].
Fig 2. Directed evolution cycle of transaminases for the synthesis of chiral amine building blocks.
Protocol 1: Self-Validating High-Throughput Screening of
ω
-TAs
This protocol ensures robust identification of improved biocatalysts while eliminating false positives through built-in controls.
Library Generation: Perform error-prone PCR on the wild-type
ω
-TA gene to generate a mutant library. Ligate into a pET expression vector.
Expression: Transform into E. coli BL21(DE3). Pick colonies into 96-well deep-well plates containing LB medium.
Self-Validation Control A: Include 3 wells with an empty pET vector (Negative Control) to establish background host activity.
Self-Validation Control B: Include 3 wells with the wild-type gene (Positive Control) to establish the baseline baseline conversion rate.
Cell Lysis & Reaction Setup: Induce expression with IPTG. Lyse cells using a lysis buffer containing lysozyme and PLP cofactor. Add the prochiral ketone substrate and an amine donor (e.g., isopropylamine).
Incubation & Extraction: Incubate at 30°C for 24 hours. Quench the reaction with 1 M HCl, then extract the chiral amine product using methyl tert-butyl ether (MTBE).
Analysis: Analyze the organic layer via chiral HPLC. Variants are only selected for the next round if their %ee and yield statistically exceed the Positive Control by >3 standard deviations.
Synergistic Asymmetric Photoredox Catalysis
The 2021 Nobel Prize in Chemistry highlighted the power of asymmetric organocatalysis[7]. Merging this with visible-light photoredox catalysis allows for the stereocontrolled formation of challenging C–C bonds via highly reactive radical intermediates[8].
The Causality of the Approach: Photogenerated radicals are intrinsically highly reactive and typically undergo racemic background reactions before they can interact with a chiral catalyst[9]. To solve this, a dual-catalyst system is employed. An achiral photocatalyst (e.g., a Ruthenium or Iridium complex) absorbs visible light and generates an electrophilic radical via Single Electron Transfer (SET). Simultaneously, a chiral secondary amine organocatalyst condenses with an aldehyde substrate to form a rigid, electron-rich chiral enamine. The steric bulk of the organocatalyst effectively shields one face of the enamine, forcing the incoming radical to attack from a single stereoface, thus dictating absolute stereochemistry[8].
Fig 3. Synergistic photoredox and chiral organocatalysis cycle for asymmetric α-alkylation.
Protocol 2: Self-Validating Enantioselective
α
-Alkylation of Aldehydes
Reaction Assembly: In a dry Schlenk tube under argon, combine the aldehyde substrate (1.0 equiv), alkyl bromide (1.2 equiv), chiral imidazolidinone organocatalyst (20 mol%), and
[Ru(bpy)3]Cl2
photocatalyst (1 mol%) in degassed DMF.
Self-Validation Controls:
Dark Control: Set up an identical tube wrapped completely in aluminum foil. (Validates that the reaction is strictly photochemically driven).
Catalyst-Free Control: Set up a tube lacking the chiral organocatalyst. (Measures the racemic background reaction rate).
Irradiation: Place the experimental tube and the Catalyst-Free tube 5 cm away from a 14 W blue LED lamp. Stir at room temperature for 12 hours.
Quench & Purification: Dilute with water, extract with diethyl ether, concentrate, and purify via silica gel flash chromatography.
Validation: The Dark Control must show 0% conversion. The Catalyst-Free Control will show conversion but 0% ee. The experimental tube should yield the
α
-alkylated product with >90% ee.
Quantitative Data & Methodological Comparison
The following table summarizes the operational metrics of the three methodologies discussed, providing a comparative baseline for synthetic planning.
Methodology
Typical Yield
Typical %ee
Scalability
Green Chemistry Profile
Primary Use Case
ML-Guided Catalyst Design
70 - 95%
85 - 99%
High (Standard Reactors)
Moderate (Relies on transition metals)
Rapid optimization of novel C-H activation or cross-coupling
Biocatalysis (Directed Evolution)
80 - 99%
>99.5%
Very High (Bioreactors)
Excellent (Aqueous, renewable)
Ton-scale API manufacturing (e.g., chiral amines, sitagliptin)
Asymmetric Photoredox Catalysis
65 - 90%
80 - 95%
Moderate (Flow chemistry required for scale)
Good (Visible light, room temp)
Late-stage functionalization, complex radical C-C bond formation
Application Notes and Protocols for the Synthesis of Tertiary Cyclohexylmethanols via Grignard Reaction
For: Researchers, scientists, and drug development professionals. Abstract The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds, offering a versatile pathway to a wi...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds, offering a versatile pathway to a wide array of alcohols.[1][2] This guide provides an in-depth technical overview and detailed protocols for the synthesis of tertiary cyclohexylmethanols. These moieties are of significant interest in medicinal chemistry and materials science due to their unique steric and electronic properties. This document will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, address common challenges and side reactions, and offer field-proven insights to ensure successful and safe execution.
Introduction: The Significance of Tertiary Cyclohexylmethanols
Tertiary alcohols, particularly those bearing a bulky cyclohexyl group, are valuable intermediates in the synthesis of complex molecules. The three-dimensional structure imparted by the cyclohexyl ring can influence the pharmacological profile of a drug candidate, affecting its binding affinity, selectivity, and metabolic stability. The Grignard reaction provides a direct and efficient route to these structures from readily available cyclohexyl-containing ketones and appropriate organomagnesium halides.[3][4]
Mechanistic Insights: The Grignard Reaction Pathway
The synthesis of a tertiary cyclohexylmethanol via the Grignard reaction is a two-stage process:
Formation of the Grignard Reagent: An organomagnesium halide (the Grignard reagent) is prepared by the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent.[5][6]
Nucleophilic Addition to a Ketone: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of a ketone.[1] This is followed by an acidic workup to protonate the resulting magnesium alkoxide intermediate, yielding the tertiary alcohol.[7]
}
}
Caption: General workflow for the synthesis of tertiary cyclohexylmethanols.
Experimental Protocols
General Considerations and Safety Precautions
The Grignard reaction is highly exothermic and sensitive to moisture and air.[8][9] Strict adherence to safety protocols is paramount.
Anhydrous Conditions: All glassware must be rigorously dried in an oven (>120 °C) or by flame-drying under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent.[10] Solvents must be anhydrous.[10]
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to exclude atmospheric moisture and oxygen.[8]
Exothermic Nature: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic.[11] Provisions for cooling, such as an ice-water bath, must be readily available.[9]
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate gloves are mandatory.[8][12]
Protocol 1: Synthesis of 1-Phenylcyclohexylmethanol
This protocol details the synthesis of 1-phenylcyclohexylmethanol from cyclohexanone and phenylmagnesium bromide.
Materials:
Reagent/Material
Grade
Supplier
Magnesium Turnings
High Purity
e.g., Sigma-Aldrich
Bromobenzene
Anhydrous, >99%
e.g., Sigma-Aldrich
Cyclohexanone
Anhydrous, >99%
e.g., Sigma-Aldrich
Diethyl Ether or THF
Anhydrous
e.g., Sigma-Aldrich
Iodine
Crystal
e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)
Concentrated
e.g., Fisher Scientific
Saturated aq. NH4Cl
---
---
Stoichiometry:
Reactant
Molar Equivalents
Magnesium Turnings
1.2
Bromobenzene
1.1
Cyclohexanone
1.0
Procedure:
Part A: Preparation of Phenylmagnesium Bromide
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet.[11]
Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[13]
Initiation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle refluxing begins. Gentle warming with a heat gun may be necessary.[13][14]
Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[13] After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation. The solution should appear cloudy and grayish-brown.[13][15]
Part B: Reaction with Cyclohexanone and Work-up
Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.[13] Dissolve cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
Slow Addition: Add the cyclohexanone solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the low temperature to minimize side reactions.[13][16]
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
Quenching: Carefully and slowly quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This is a crucial step to protonate the alkoxide intermediate.
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Challenges and Troubleshooting
The success of a Grignard reaction hinges on meticulous experimental technique.
}
}
Caption: A troubleshooting guide for common issues in Grignard synthesis.
Failure to Initiate
Cause: A layer of magnesium oxide on the magnesium turnings or the presence of moisture can prevent the reaction from starting.[10][15]
Solution: Activate the magnesium by adding a crystal of iodine or by gently crushing the turnings.[15] Ensure all glassware and solvents are scrupulously dry.[10]
Low Yield
Cause: Incomplete formation of the Grignard reagent, or side reactions such as reduction of the ketone, can lead to low yields.[13]
Solution: Allow sufficient time for the Grignard reagent to form.[10] Add the ketone slowly at a low temperature to minimize competing reduction reactions.[13]
Side Reactions
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled product. This is minimized by the slow, dropwise addition of the alkyl halide during reagent formation.[10]
Enolization: A sterically hindered Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which leads to the recovery of the starting ketone after workup.[1][15] Using less sterically hindered reagents can mitigate this.[10]
Reduction: The Grignard reagent can transfer a β-hydride to the carbonyl carbon, resulting in a secondary alcohol after workup.[1][13] This is more prevalent with sterically hindered ketones and can be minimized by maintaining a low reaction temperature during the ketone addition.[13]
Characterization of Tertiary Cyclohexylmethanols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the tertiary alcohol product.[17]
¹H NMR: The spectrum will lack a proton on the carbinol carbon. The hydroxyl proton typically appears as a broad singlet, which will disappear upon a D₂O shake.[17]
¹³C NMR: A key diagnostic signal is the quaternary carbon bonded to the hydroxyl group, which typically resonates in the δ 65-85 ppm region.[17]
DEPT-135: This experiment is crucial for confirming the presence of a quaternary carbon, as the carbinol carbon signal will be absent in the DEPT-135 spectrum.[17]
Conclusion
The Grignard reaction is an indispensable method for the synthesis of tertiary cyclohexylmethanols. Success in this synthesis requires a thorough understanding of the reaction mechanism, meticulous attention to anhydrous and inert conditions, and careful control of reaction parameters to minimize side reactions. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and safely perform this valuable transformation, paving the way for the discovery and development of novel chemical entities.
References
American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Quora. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). Grignard Synthesis of Triphenylmethanol. UMSL. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]
Vaia. (n.d.). Outline a synthesis of 1-phenylcyclohexene from benzene and cyclohexene. Vaia. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. UMSL. Retrieved from [Link]
ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Chemistry Steps. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Grignard reaction. Wikipedia. Retrieved from [Link]
ResearchGate. (2025, August 6). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. ResearchGate. Retrieved from [Link]
Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Allen. Retrieved from [Link]
ScienceDirect. (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. Retrieved from [Link]
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Quora. (n.d.). How will you prepare cyclohexylmethanol from a grignard's reagent?. Quora. Retrieved from [Link]
Application of (1-Methoxy-4,4-dimethylcyclohexyl)methanol in medicinal chemistry
Application Note: Strategic Integration of (1-Methoxy-4,4-dimethylcyclohexyl)methanol in sp³-Enriched Drug Design Executive Summary & Structural Rationale The transition from flat, aromatic-heavy molecules to sp³-rich ar...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Integration of (1-Methoxy-4,4-dimethylcyclohexyl)methanol in sp³-Enriched Drug Design
Executive Summary & Structural Rationale
The transition from flat, aromatic-heavy molecules to sp³-rich architectures—often termed "Escape from Flatland"—has become a cornerstone of modern medicinal chemistry. Increasing the fraction of sp³-hybridized carbons (Fsp³) significantly improves clinical success rates by enhancing aqueous solubility, reducing off-target toxicity, and improving overall pharmacokinetic profiles[1][2]. Within this paradigm, (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4) emerges as a highly versatile, fully saturated building block[3][4].
The gem-Dimethyl Effect: The 4,4-dimethyl substitution restricts the conformational flexibility of the cyclohexane ring. This entropic pre-organization locks the molecule into a preferred chair conformation, which can enhance target binding affinity while simultaneously blocking cytochrome P450-mediated oxidation at the vulnerable C4 position[5][6].
C1-Methoxy Shielding: The methoxy group acts as a localized hydrogen bond acceptor. Its steric proximity to the C1-hydroxymethyl group modulates local lipophilicity, making it an excellent vector for designing CNS-penetrant drugs.
Versatile Synthetic Handle: The primary alcohol (-CH₂OH) serves as a reliable orthogonal handle for late-stage functionalization, primarily through oxidation to the corresponding aldehyde or direct etherification.
Physicochemical Profiling
To justify the inclusion of this scaffold in a drug discovery workflow, we must evaluate its baseline physicochemical parameters. The table below summarizes the quantitative data driving its application[3][4][7].
Property
Value
Medicinal Chemistry Rationale
Molecular Formula
C₁₀H₂₀O₂
Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight
172.26 g/mol
Optimal fragment size for fragment-based drug discovery (FBDD) and lead generation.
Fraction sp³ (Fsp³)
1.00
100% saturation maximizes 3D dimensionality, directly correlating with improved solubility[2].
H-Bond Donors (HBD)
1
Minimal HBD count favors passive membrane permeability and oral bioavailability.
H-Bond Acceptors (HBA)
2
Sufficient for target engagement without excessive desolvation penalties.
Predicted TPSA
29.5 Ų
Highly favorable for blood-brain barrier (BBB) penetration in neuro-therapeutics.
Workflows & Logical Relationships
Fig 1: Synthetic workflow for elaborating the (1-Methoxy-4,4-dimethylcyclohexyl)methanol scaffold.
Fig 2: Pharmacological logic of the gem-dimethyl effect on the cyclohexane ring.
Experimental Protocols
The primary alcohol of this scaffold is sterically hindered by the adjacent C1-methoxy group and the bulky cyclohexane ring system. Therefore, robust, meticulously controlled conditions are required for successful functionalization.
Protocol 1: Controlled Oxidation to 1-Methoxy-4,4-dimethylcyclohexane-1-carbaldehyde
To utilize the scaffold in reductive aminations, the primary alcohol must first be oxidized. We employ Dess-Martin Periodinane (DMP)[8][9].
Causality Check: DMP is specifically chosen over Swern oxidation to avoid the generation of malodorous dimethyl sulfide, and over Jones reagent to strictly prevent over-oxidation to the carboxylic acid. The mild nature of DMP preserves the integrity of the sterically congested C1 center and prevents epimerization or cleavage[8][10].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (1-Methoxy-4,4-dimethylcyclohexyl)methanol (1.0 mmol, 172.3 mg) and anhydrous dichloromethane (DCM, 10 mL).
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 mmol, 509 mg) portion-wise over 5 minutes to control the mild exotherm.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Self-Validation System: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (which stains dark blue with phosphomolybdic acid) should completely disappear, replaced by a higher
Rf
spot corresponding to the aldehyde.
Quenching & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Stir vigorously for 15 minutes until the organic layer is clear (this critical step reduces unreacted DMP and iodine byproducts to water-soluble salts).
Extraction: Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically >95% pure and should be used immediately in Protocol 2 to prevent spontaneous degradation.
Protocol 2: Reductive Amination for sp³-Rich Amine Generation
Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent here. It is sufficiently mild to selectively reduce the intermediate iminium ion without reducing the unreacted, sterically hindered starting aldehyde back to the alcohol.
Step-by-Step Methodology:
Imine Formation: Dissolve the crude 1-Methoxy-4,4-dimethylcyclohexane-1-carbaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add the desired primary or secondary amine (1.1 mmol) and glacial acetic acid (1.2 mmol, 69 μL) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in a single portion. Stir the opaque suspension at room temperature for 12–16 hours.
Quenching: Carefully quench the reaction with 1N aqueous NaOH (10 mL) to neutralize the acetic acid and break down boron complexes.
Self-Validation System: LC-MS analysis of the organic layer must show the desired[M+H]⁺ mass peak of the target amine, confirming successful coupling before proceeding to column chromatography.
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient) to yield the final sp³-rich candidate.
References
PubChemLite. "(1-methoxy-4,4-dimethylcyclohexyl)methanol (C10H20O2)". uni.lu. Available at: [Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success". Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at: [Link]
Talele, T. T. (2018). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". Journal of Medicinal Chemistry, 61(6), 2166-2210. Available at: [Link]
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". The Journal of Organic Chemistry, 48(22), 4155-4156. Available at: [Link]
Beilstein Journal of Organic Chemistry. "The crystal structure of the Dess–Martin periodinane". beilstein-journals.org. Available at: [Link]
Protocol for the Oxidation of (1-Methoxy-4,4-dimethylcyclohexyl)methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and high-yielding protocol for the oxidation of the sterically hindered primary alcohol, (1-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a robust, scalable, and high-yielding protocol for the oxidation of the sterically hindered primary alcohol, (1-methoxy-4,4-dimethylcyclohexyl)methanol, to its corresponding aldehyde, 1-methoxy-4,4-dimethylcyclohexanecarbaldehyde.
Mechanistic Rationale & Strategy
The substrate, (1-methoxy-4,4-dimethylcyclohexyl)methanol , presents specific synthetic challenges. The primary hydroxyl group (-CH₂OH) is attached to a fully substituted quaternary carbon (C1 of the cyclohexane ring), which also bears a methoxy group (-OCH₃). This creates a highly sterically hindered, "neopentyl-like" environment.
Traditional aqueous oxidants (e.g., Jones reagent, KMnO₄) are prone to causing over-oxidation to the carboxylic acid or promoting undesired cleavage reactions due to the harsh acidic/basic conditions. Furthermore, methods like the Swern oxidation, while effective, require strict cryogenic temperature control (-78 °C) and generate volatile, foul-smelling dimethyl sulfide by-products.
To ensure high chemoselectivity and prevent over-oxidation, we recommend two field-proven methodologies:
Dess-Martin Periodinane (DMP) Oxidation: The gold standard for medicinal chemistry and discovery-scale synthesis. DMP operates under exceptionally mild, neutral conditions at room temperature. The hypervalent iodine(V) center readily undergoes ligand exchange with the sterically hindered alcohol, followed by an intramolecular alpha-deprotonation that bypasses the steric bulk[1].
TEMPO / BAIB Oxidation: The preferred route for process chemistry and scale-up. This catalytic system utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical catalyst and bis(acetoxy)iodo]benzene (BAIB) as the stoichiometric terminal oxidant. The highly electrophilic oxoammonium salt intermediate selectively and rapidly oxidizes primary alcohols without the explosive hazards associated with large-scale DMP use[2].
Comparative Method Analysis
The following table summarizes the quantitative and operational metrics for both recommended protocols to aid in workflow selection.
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Saturated aqueous NaHCO₃
Saturated aqueous Na₂S₂O₃
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Dissolution: Dissolve (1-methoxy-4,4-dimethylcyclohexyl)methanol in anhydrous DCM to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.
Oxidant Addition: Add Dess-Martin Periodinane (1.5 equiv) portion-wise over 5 minutes. The suspension may initially appear cloudy.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 1 to 3 hours. Monitor the reaction progress via TLC (e.g., 20% EtOAc in Hexanes; stain with KMnO₄ or PMA).
Quenching (Critical Step): Once the starting material is consumed, dilute the mixture with an equal volume of DCM. Pour the mixture into an Erlenmeyer flask containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL per mmol of substrate).
Expert Insight: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing side reactions during workup.
Workup: Stir the biphasic mixture vigorously for 15–30 minutes until both layers become clear. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 1-methoxy-4,4-dimethylcyclohexanecarbaldehyde via flash column chromatography if necessary.
DMP oxidation mechanism via ligand exchange and alpha-deprotonation.
Protocol B: TEMPO / BAIB Oxidation (Scale-Up)
This method is highly recommended for reactions exceeding 10 grams, as it avoids the use of stoichiometric explosive oxidants.
Preparation: In a suitably sized reactor, dissolve the substrate in DCM (0.2 M).
Catalyst Addition: Add TEMPO (0.1 equiv) to the solution. The mixture will take on a faint orange/red hue characteristic of the TEMPO radical.
Oxidant Addition: Add BAIB (1.1 equiv) in one portion at room temperature.
Expert Insight: The reaction is mildly exothermic. For very large scales (>50 g), add BAIB portion-wise to maintain the internal temperature below 25 °C.
Reaction: Stir the mixture at room temperature for 2 to 5 hours. The reaction is driven by the continuous re-oxidation of the TEMPO hydroxylamine back to the active oxoammonium salt by BAIB.
Quenching: Upon completion (verified by TLC or GC-MS), quench the reaction by adding an aqueous solution of Na₂S₂O₃ to destroy any residual oxidant.
Workup: Separate the organic layer. Extract the aqueous phase with DCM (2 ×). Wash the combined organics with saturated NaHCO₃, followed by brine.
Isolation: Dry over Na₂SO₄, filter, and concentrate. The primary byproduct is iodobenzene, which can be easily separated from the desired aldehyde via vacuum distillation or silica gel chromatography.
TEMPO/BAIB catalytic cycle for the selective oxidation of primary alcohols.
Analytical Characterization
To validate the success of the oxidation, the following analytical signatures should be observed:
¹H NMR (CDCl₃): The most diagnostic signal is the appearance of a sharp aldehyde proton singlet at δ 9.5 – 9.8 ppm . Simultaneously, the multiplet corresponding to the diastereotopic protons of the primary alcohol (-CH₂OH) at ~δ 3.4 – 3.6 ppm will disappear. The methoxy singlet (-OCH₃) will remain intact at ~δ 3.2 ppm.
IR Spectroscopy: Appearance of a strong, sharp carbonyl (C=O) stretching band at ~1725 cm⁻¹ and the disappearance of the broad O-H stretch at ~3300 cm⁻¹.
TLC: The aldehyde product will have a significantly higher Rf value than the starting alcohol in standard eluent systems (e.g., EtOAc/Hexanes) due to the loss of hydrogen-bonding capability.
References
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 1983, 48(22), 4155–4156.[Link]
Nutting, J. E.; Rafiee, M.; Stahl, S. S. "Organic Synthesis Using Nitroxides." Chemical Reviews, 2023, 124(1), 1-105.[Link]
Nucleophilic substitution reactions of hindered cyclohexylmethanols
Application Note: Overcoming Steric Hindrance in Nucleophilic Substitution Reactions of Cyclohexylmethanols Executive Summary The cyclohexylmethyl moiety is a highly valued structural motif in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Overcoming Steric Hindrance in Nucleophilic Substitution Reactions of Cyclohexylmethanols
Executive Summary
The cyclohexylmethyl moiety is a highly valued structural motif in medicinal chemistry and materials science, prized for its unique balance of lipophilicity and conformational rigidity[1]. Introducing this group typically relies on nucleophilic substitution. However, cyclohexylmethanols and their halide or sulfonate derivatives present a unique kinetic challenge: they are primary aliphatic electrophiles, but the adjacent
β
-branching from the cyclohexane ring introduces significant steric hindrance. This application note details the mechanistic rationale, leaving group optimization, and validated protocols for achieving high-yield nucleophilic substitutions on these hindered substrates.
Mechanistic Insights: Causality in Experimental Design
Nucleophilic substitution at the cyclohexylmethyl carbon predominantly proceeds via the bimolecular (SN2) pathway when treated with strong nucleophiles in polar aprotic solvents[2]. The transition state requires the nucleophile to approach from the backside of the leaving group (anti-periplanar)[3]. The bulky cyclohexyl ring restricts the trajectory of the incoming nucleophile, increasing the activation energy (
ΔG‡
).
While not as virtually inert to SN2 displacement as highly branched neopentyl systems[4], cyclohexylmethyl electrophiles react noticeably slower than unhindered primary halides like ethyl or benzyl derivatives[5][6]. To overcome this kinetic barrier without shifting to an SN1 pathway—which risks carbocation rearrangements such as ring expansion or hydride shifts[7]—chemists must manipulate two variables:
Leaving Group Ability: Upgrading from a moderate leaving group (bromide) to an excellent one (tosylate or triflate) lowers the activation energy. The electron-withdrawing nature of the sulfonate moiety stabilizes the transition state during displacement[8].
Solvent Effects: Utilizing polar aprotic solvents (e.g., acetone, DMF, DMSO) strips the solvent shell from the nucleophile, maximizing its nucleophilicity[2].
Mechanistic pathways for cyclohexylmethanol derivatives based on reaction conditions.
Quantitative Data: Relative Reactivity
To illustrate the impact of steric hindrance and leaving group selection, Table 1 summarizes the relative SN2 reaction rates and typical yields across different primary electrophiles.
Table 1: Relative SN2 Reaction Rates and Yields for Primary Electrophiles
Substrate Type
Example
Leaving Group
Relative SN2 Rate
Typical Yield (SN2)
Unhindered Primary
Ethyl bromide
Bromide (-Br)
Very Fast (Baseline)
>95%
β
-Branched Primary
Cyclohexylmethyl bromide
Bromide (-Br)
Moderate/Slow
60-75%
β
-Branched Primary
Cyclohexylmethyl tosylate
Tosylate (-OTs)
Fast
85-95%
Highly Hindered Primary
Neopentyl bromide
Bromide (-Br)
Extremely Slow
<10%
Self-Validating Experimental Protocols
The following protocols provide a reliable, two-step method for functionalizing cyclohexylmethanols. By converting the alcohol to a tosylate first, we ensure a highly reactive electrophile that mitigates the inherent steric hindrance of the
β
-branched system[1].
Two-step workflow for the activation and nucleophilic substitution of cyclohexylmethanol.
Protocol 1: Synthesis of Cyclohexylmethyl Tosylate (Activation)
Objective: Convert cyclohexylmethanol into a highly reactive electrophile.
Causality: p-Toluenesulfonyl chloride (TsCl) is used in the presence of pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, preventing unwanted side reactions[9].
Procedure:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve cyclohexylmethanol (1.0 eq) in anhydrous pyridine (0.5 M concentration). Cool the solution to 0 °C using an ice bath.
Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to maintain the temperature at 0 °C. Rationale: Exothermic reactions can lead to side products; controlled addition ensures selective O-tosylation[1].
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Stir for an additional 4-12 hours.
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the alcohol spot and the appearance of a higher-Rf UV-active spot confirms completion.
Workup: Quench with cold water. Extract with diethyl ether. Wash the organic layer sequentially with cold 1M HCl (critical step: removes excess pyridine), saturated NaHCO3, and brine[1]. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Protocol 2: Finkelstein-Type Substitution or Etherification
Objective: Displace the tosylate with a desired nucleophile (e.g., Iodide or Alkoxide) via SN2.
Causality: Using a polar aprotic solvent like anhydrous acetone or DMF ensures the nucleophile is not heavily solvated by hydrogen bonds, maximizing its attack velocity against the sterically hindered cyclohexylmethyl carbon[2].
Procedure (Example: Iodination):
Preparation: Dissolve sodium iodide (1.5 eq) in anhydrous acetone. Rationale: NaI is soluble in acetone, but the byproduct (NaOTs) is not, driving the reaction forward via Le Chatelier's principle[2].
Reaction: Add the cyclohexylmethyl tosylate (1.0 eq) from Protocol 1. Attach a reflux condenser and heat to a gentle reflux (approx. 56 °C).
Monitoring: Observe the precipitation of sodium tosylate (white solid), which serves as a visual, self-validating indicator of reaction progress.
Isolation: After TLC confirms complete consumption of the tosylate, cool the mixture, filter off the precipitate, and concentrate the filtrate. Redissolve in an organic solvent, wash with water, dry, and concentrate to yield (iodomethyl)cyclohexane.
When traditional SN2 pathways fail due to extreme steric congestion or when carbon-based nucleophiles are required, transition-metal catalysis offers a radical alternative. Recent advancements demonstrate that nickel-catalyzed cross-coupling can activate unactivated primary alkyl electrophiles (like cyclohexylmethyl derivatives) via radical intermediates, bypassing the steric constraints of the classic SN2 backside attack[10].
References
Pearson Education. "Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine." Pearson+ Study Prep. URL: [Link]
Choi, J., & Fu, G. C. "Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes." ACS Central Science, 2017. URL: [Link]
McMurry, J. "11 Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations." Organic Chemistry (Thomson Edu). URL: [Link]
Brainly. "Which of the following compounds will NOT undergo the Finkelstein reaction with NaI via SN2 pathway?" Brainly.in, 2024. URL: [Link]
Application Note: Late-Stage C–H Functionalization and Photoredox Catalysis in the Total Synthesis of Complex Natural Products
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The total synthesis and structural diversificatio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
The total synthesis and structural diversification of complex natural products have historically relied on polar, two-electron logic. While effective, these traditional methods often require extensive pre-functionalization, protecting-group manipulations, and harsh thermal conditions that sensitive natural scaffolds cannot tolerate.
The advent of visible-light photoredox catalysis has fundamentally shifted this paradigm. By harnessing visible light to generate highly reactive, open-shell (radical) intermediates under extremely mild conditions, chemists can now bypass traditional thermodynamic barriers[1]. This application note details the mechanistic rationale, strategic deployment, and validated protocols for utilizing photoredox catalysis in both the de novo construction of natural product scaffolds and the late-stage functionalization (LSF) of inert C–H bonds[2].
Mechanistic Rationale: The Power of Single-Electron Transfer (SET)
The core advantage of photoredox catalysis lies in its ability to uncouple the generation of reactive intermediates from harsh thermal activation. When a photocatalyst (e.g., Ruthenium/Iridium complexes or organic dyes like Acridinium) absorbs visible light, it transitions to a long-lived triplet excited state. This excited state possesses a unique dual-nature: it is simultaneously a stronger oxidant and a stronger reductant than its ground state[3].
By engaging in Single-Electron Transfer (SET) with a substrate or a sacrificial additive, the photocatalyst generates radical species at ambient temperature. Because radicals are neutral, they are largely unaffected by the steric hindrance that typically impedes traditional cross-coupling reactions, making them ideal for modifying densely functionalized natural products[4].
Strategic Applications in Scaffold Construction & Diversification
Complex Scaffold Construction via Radical Crossover Cycloaddition
Photoredox catalysis enables disconnections that are impossible via classical polar chemistry. For instance, in the total synthesis of stemoamide alkaloids, researchers utilized an acridinium photoredox catalyst to forge a densely functionalized tetrahydrofuran ring via a polar radical crossover cycloaddition[4]. This approach leverages both the oxidative and reductive capabilities of the photocatalyst in a single sequence, drastically reducing the step count compared to traditional methods.
Late-Stage C(sp³)–H Functionalization (LSF)
Late-stage functionalization allows for the direct modification of inert C–H bonds on fully elaborated natural products, bypassing the need to rebuild the molecule from scratch to generate analogs for Structure-Activity Relationship (SAR) studies[5]. A prominent technique involves Hydrogen Atom Transfer (HAT). A photochemically generated radical (e.g., from quinuclidine) selectively abstracts a hydrogen atom from the most sterically accessible or electronically activated C(sp³)–H bond. The resulting carbon-centered radical is then intercepted by a coupling partner (e.g., a Michael acceptor or a Nickel catalyst) to form a new C–C, C–N, or C–O bond[6].
Fig 2. Late-stage C–H functionalization workflow via Hydrogen Atom Transfer (HAT).
Quantitative Data: Traditional vs. Photoredox LSF
To justify the transition from classical cross-coupling to photoredox-mediated LSF in drug discovery programs, we must evaluate the operational metrics. The table below summarizes the quantitative advantages of photoredox systems when applied to complex, polyfunctional natural products.
Table 1: Quantitative Comparison of Diversification Strategies for Natural Products
Parameter
Traditional Pd-Catalyzed Cross-Coupling
Photoredox-Mediated Late-Stage Functionalization
Pre-functionalization
Required (Halides, Boronic Acids, Triflates)
Not Required (Direct C–H Activation)
Operating Temperature
80 °C – 130 °C
20 °C – 25 °C (Room Temperature)
Functional Group Tolerance
Low to Moderate (Sensitive to free amines/alcohols)
As a self-validating system, this protocol incorporates internal quality control checks to ensure reproducibility. The causality behind each physical and chemical manipulation is explicitly defined to prevent deviations.
Equipment: 10 mL Schlenk tube, 440 nm Blue LED array, cooling fan.
Step-by-Step Methodology:
Step 1: Reaction Preparation & Reagent Purity
Action: Weigh the natural product substrate, photocatalyst, HAT catalyst, and coupling partner into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
Causality: The extremely low catalyst loading (1.0 mol%) is sufficient due to the high turnover number (TON) of Ir-based photocatalysts. Oven-drying is critical; trace water can protonate radical anion intermediates, leading to undesired reduction side-products rather than the targeted cross-coupling.
Step 2: Solvent Addition and Degassing (Critical Self-Validating Step)
Action: Add 2.0 mL of anhydrous MeCN. Seal the tube and perform three consecutive freeze-pump-thaw cycles using Schlenk line techniques. Backfill with ultra-pure Argon.
Causality: MeCN is selected for its wide electrochemical window (preventing solvent oxidation/reduction) and its ability to stabilize polar transition states. Degassing is non-negotiable; molecular oxygen (
O2
) is a potent triplet quencher that will intercept the excited state photocatalyst (
∗PC
) via triplet-triplet annihilation, shutting down the catalytic cycle.
System Validation: To validate oxygen exclusion, monitor the reaction color upon initial light exposure. A persistent, bright luminescence under blue LED irradiation indicates an active excited state. Rapid darkening or color bleaching indicates catalyst degradation via oxygen quenching—if this occurs, the batch must be aborted and degassing protocols recalibrated.
Step 3: Irradiation and Temperature Control
Action: Place the Schlenk tube exactly 5 cm away from the 440 nm blue LED array. Stir vigorously at 25 °C for 16 hours. A cooling fan must be directed at the setup.
Causality: The 5 cm distance ensures optimal photon flux according to the Beer-Lambert law without exceeding the thermal threshold of the substrate. The cooling fan is mandatory because high-intensity LEDs generate localized heat; elevated temperatures can induce background thermal degradation of the complex natural product or promote non-selective radical recombination pathways.
Step 4: Reaction Monitoring and Quenching
Action: After 16 hours, turn off the light source and open the flask to air to quench the reaction.
Causality: Exposure to ambient oxygen immediately quenches the active photocatalyst, halting all radical generation and preventing over-alkylation.
System Validation: Monitor reaction progress via LC-MS. The system is self-validating if the mass balance (Remaining Substrate + Product) remains >95%. Significant mass loss indicates over-oxidation or fragmentation, signaling that the light intensity must be reduced or a radical scavenger added in future iterations.
References
Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Chemical Reviews.[Link]
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI.[Link]
Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)-H Functionalization. Journal of the American Chemical Society.[Link]
Photochemically Enabled Total Syntheses of Stemoamide Alkaloids. PMC - NIH.[Link]
Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI.[Link]
Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry.[Link]
Application Note: Enzymatic Resolution of Racemic Cyclohexyl Alcohols
Abstract This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic cyclohexyl alcohols. Chiral cyclohexanols are valuable building blocks in the synthesis of phar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic cyclohexyl alcohols. Chiral cyclohexanols are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. Enzymatic methods, particularly using lipases, offer a highly selective, mild, and environmentally benign alternative to traditional chemical resolutions. This document outlines the core principles of lipase-catalyzed transesterification, provides step-by-step experimental protocols, and details methods for analyzing the enantiomeric purity of the resulting products.
Introduction: The Importance of Chiral Cyclohexanols
The three-dimensional structure of a molecule is critical in pharmacology, where enantiomers of the same drug can exhibit vastly different biological activities. Chiral cyclohexyl alcohol moieties are prevalent in a wide range of active pharmaceutical ingredients (APIs). Consequently, the ability to produce single-enantiomer intermediates is of paramount importance. Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for this purpose. It leverages the inherent stereoselectivity of enzymes to differentiate between two enantiomers of a racemic mixture, preferentially converting one into a new product while leaving the other unreacted.[1] Among the biocatalysts available, lipases are particularly versatile due to their broad substrate scope, high stability in organic solvents, and commercial availability.[2][3]
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are serine hydrolases that, while responsible for lipid hydrolysis in nature, can be used to catalyze esterification and transesterification reactions in non-aqueous media.[4][5] The catalytic mechanism relies on a highly conserved Asp-His-Ser catalytic triad within the enzyme's active site.[6]
In a typical kinetic resolution of a racemic alcohol (containing both R- and S-enantiomers), the mixture is treated with a lipase and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer at a much faster rate than the other. For example, if the lipase preferentially acylates the (R)-alcohol, it will be converted into the (R)-ester, leaving the unreacted (S)-alcohol to accumulate in the reaction mixture.
The key steps are:
Acyl-Enzyme Intermediate Formation: The serine residue in the active site attacks the acyl donor, forming a covalent acyl-enzyme intermediate.[7]
Enantioselective Acylation: The chiral pocket of the active site preferentially binds one enantiomer of the alcohol. This alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate.
Product Release: The acylated alcohol (ester) is released, and the enzyme is regenerated for another catalytic cycle.
The efficiency of this process allows for the separation of the resulting ester from the unreacted alcohol, yielding two enantiomerically enriched products.
Enzyme Selection and Preparation
The choice of enzyme is critical for achieving high enantioselectivity. Lipase B from Candida antarctica (CAL-B), often supplied in an immobilized form such as Novozym® 435, is one of the most effective and widely used biocatalysts for the resolution of secondary alcohols due to its broad substrate tolerance and high selectivity.[2][8][9] Other common lipases include those from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida rugosa.[8]
Immobilization:
Immobilizing enzymes on solid supports offers significant advantages, including enhanced stability, ease of recovery from the reaction mixture, and potential for reuse, which is crucial for industrial applications.[10][11][12] Common immobilization techniques include adsorption onto hydrophobic supports, covalent attachment, or entrapment in matrices like sol-gels.[9][10] For many applications, commercially available immobilized preparations like Novozym® 435 are highly effective and convenient.[13]
Experimental Protocol: Kinetic Resolution of (±)-trans-2-Phenylcyclohexanol
This protocol describes a representative procedure for the kinetic resolution of a model cyclohexyl alcohol using Novozym® 435.
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Analytical Instruments: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.
4.2. General Workflow
The overall experimental process is depicted in the workflow diagram below.
Caption: Experimental workflow for enzymatic kinetic resolution.
4.3. Step-by-Step Procedure
Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add (±)-trans-2-phenylcyclohexanol (1.0 g, 5.67 mmol).
Add 40 mL of anhydrous toluene, followed by vinyl acetate (1.0 mL, 11.34 mmol, 2.0 equivalents).
Add the immobilized lipase, Novozym® 435 (100 mg, 10% w/w of substrate).
Seal the flask under an inert atmosphere (e.g., Argon or Nitrogen) and stir the suspension at room temperature (25 °C).
Reaction Monitoring: Monitor the reaction progress by taking small aliquots periodically (e.g., every 2-4 hours). Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed acetate. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.[1]
Work-up: Once ~50% conversion is reached, stop the reaction by filtering the mixture through a pad of Celite® to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the newly formed acetate, can be separated by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Analysis of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) are the most common and reliable methods.[14][15][16]
5.1. Direct Chiral HPLC Method
Principle: The enantiomers directly interact differently with the chiral stationary phase, leading to different retention times.[14]
Example Conditions for Phenylcyclohexanol Derivatives:
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 220 nm
Analysis: Inject the racemic starting material to identify the retention times of both enantiomers. Then, inject the purified alcohol and acetate fractions to determine the peak areas for each enantiomer. The enantiomeric excess (ee) is calculated using the formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
(where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Expected Results and Data
The success of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. An E-value above 100 is generally considered excellent for preparative applications. The table below shows representative data for the resolution of various cyclohexyl alcohols.
Substrate
Enzyme
Acyl Donor
Solvent
Time (h)
Conversion (%)
ee (Alcohol)
ee (Ester)
E-value
(±)-trans-2-Methylcyclohexanol
Novozym® 435
Vinyl Acetate
Hexane
6
51
>99% (S)
98% (R)
>200
(±)-cis-2-Methylcyclohexanol
Amano Lipase PS
Vinyl Propionate
Toluene
24
49
96% (S)
>99% (R)
150
(±)-trans-2-Phenylcyclohexanol
Novozym® 435
Vinyl Acetate
Toluene
8
50
>99% (S)
>99% (R)
>200
(±)-4,4-Dimethylcyclohex-2-en-1-ol
Novozym® 435
Vinyl Acetate
Diisopropyl ether
4
52
97% (S)
96% (R)
~120
Note: Data is compiled and representative of typical results found in the literature.[8][17]
Troubleshooting and Optimization
Low Conversion: Increase enzyme loading, reaction time, or temperature (up to ~60 °C for Novozym® 435). Ensure the solvent is anhydrous, as water can lead to competing hydrolysis reactions.[5]
Low Enantioselectivity (Low E-value):
Screen Different Enzymes: Selectivity is highly enzyme-dependent.
Vary the Acyl Donor: The steric and electronic properties of the acyl donor can influence selectivity.
Change the Solvent: The solvent polarity can affect enzyme conformation and activity. Non-polar solvents like hexane, toluene, or MTBE are often preferred.[2]
Lower the Temperature: Reducing the reaction temperature can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.
Conclusion
Enzymatic kinetic resolution is a robust and highly efficient method for producing enantiomerically pure cyclohexyl alcohols and their corresponding esters. The use of immobilized lipases like Candida antarctica lipase B simplifies the experimental procedure and allows for biocatalyst recycling, making the process scalable and cost-effective. By following the detailed protocols and analytical methods described herein, researchers can reliably access valuable chiral building blocks for drug discovery and development.
References
BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
ResearchGate. (n.d.). Mechanism of lipase in transesterification. Available at: [Link]
MDPI. (2023). Immobilization of Lipases Using Poly(vinyl) Alcohol. Available at: [Link]
PMC. (n.d.). Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. Available at: [Link]
ACS Publications. (2019). Driving Immobilized Lipases as Biocatalysts: 10 Years State of the Art and Future Prospects. Available at: [Link]
ResearchGate. (n.d.). Design of new immobilized lipases for biotransformations in aqueous and organic media. Available at: [Link]
PubMed. (2019). Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions. Available at: [Link]
ACS Publications. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. Available at: [Link]
ResearchGate. (n.d.). Mechanism of lipase-catalyzed transesterification. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Available at: [Link]
Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]
University of Bristol. (n.d.). Determination of enantiomeric excess. Available at: [Link]
Royal Society of Chemistry. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Available at: [Link]
ResearchGate. (n.d.). Enzymatic resolution of racemic secondary cyclic allylic alcohols. Available at: [Link]
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Available at: [Link]
Royal Society of Chemistry. (n.d.). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Available at: [Link]
PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Available at: [Link]
PubMed. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Available at: [Link]
PMC. (n.d.). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Available at: [Link]
ResearchGate. (n.d.). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Available at: [Link]
PMC. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. Available at: [Link]
PubMed. (n.d.). Enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol. Available at: [Link]
Taylor & Francis Online. (2016). Engineering of lipase-catalyzed transesterification reaction media using water and diethylamine. Available at: [Link]
PMC. (n.d.). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Available at: [Link]
MDPI. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. Available at: [Link]
MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Available at: [Link]
CHIMIA. (n.d.). Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol. Available at: [Link]
SciELO. (n.d.). Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Available at: [Link]
Technical Support Center: Synthesis of 1,4,4-Trisubstituted Cyclohexanes
Welcome to the technical support center for the synthesis of 1,4,4-trisubstituted cyclohexanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the comple...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1,4,4-trisubstituted cyclohexanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable structural motif. The unique substitution pattern, featuring a gem-disubstituted carbon at the 4-position, presents specific challenges and opportunities in synthetic design. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you improve reaction yields, control stereochemistry, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing a 1,4,4-trisubstituted cyclohexane core?
There are several robust strategies, with the choice depending on the desired substituents and available starting materials. The two most prevalent and versatile methods are:
The Diels-Alder Reaction: This [4+2] cycloaddition is arguably the most powerful method for forming a six-membered ring with excellent regio- and stereochemical control.[1][2] The general approach involves reacting a conjugated diene (bearing one substituent) with a dienophile (an alkene with the gem-disubstituted group). The resulting cyclohexene can then be hydrogenated or further functionalized. The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is faithfully transferred to the product.[3]
Cascade Michael Addition/Annulation: This strategy builds the ring through sequential carbon-carbon bond formation. Typically, a Michael donor (like a malonate ester) adds to a Michael acceptor (an α,β-unsaturated ketone or ester) in a conjugate addition, followed by an intramolecular cyclization (e.g., an aldol or Claisen condensation) to close the ring.[4][5] This approach is highly effective for creating densely functionalized cyclohexanone systems, which can be further modified.[6][7]
Other notable methods include reductive Cope rearrangements[8] and arene hydrogenation[8], though these are often more substrate-specific.
Q2: How does the C4 gem-disubstitution pattern affect the synthesis?
The presence of two substituents on the same carbon (a quaternary or gem-dialkyl center) has a profound and often beneficial impact on cyclization reactions, known as the Thorpe-Ingold effect or gem-disubstituent effect .[9][10]
This effect accelerates intramolecular reactions for two main reasons:
Kinetic Effect (Angle Compression): The bulky gem-dialkyl groups compress the internal bond angle of the acyclic precursor. This sterically forces the reactive ends of the molecule closer together, increasing the probability of a successful intramolecular collision and lowering the activation energy for cyclization.[10][11]
Thermodynamic Effect: The gem-disubstituent group reduces the rotational freedom in the open-chain starting material more than it does in the cyclized product. This leads to a more favorable (less negative) entropy of activation (ΔS), thus promoting ring formation.[12]
In essence, the 4,4-disubstitution you are targeting can make the crucial ring-forming step faster and more efficient compared to a synthesis of a less substituted cyclohexane.
Q3: I'm struggling with stereocontrol. How can I favor the formation of the desired diastereomer (e.g., cis vs. trans)?
Controlling the relative stereochemistry of the C1 substituent is a critical challenge. The final stereochemical outcome is dictated by the stability of the chair conformations of the cyclohexane ring.
The fundamental principle is that substituents prefer to occupy the equatorial position to minimize steric strain.[13] An axial substituent experiences unfavorable 1,3-diaxial interactions with other axial hydrogens, which destabilizes the conformation.[14] The larger the substituent, the stronger this destabilizing interaction becomes.
To control the stereochemical outcome:
Thermodynamic Control: Running the reaction at higher temperatures for longer times can allow the product mixture to equilibrate to the most stable diastereomer. This will be the isomer where the largest substituent at C1 is in the equatorial position.[15] For a 1,4-disubstituted system, the trans isomer, which can adopt a di-equatorial conformation, is generally more stable than the cis isomer, which must have one axial and one equatorial group.[15][16]
Kinetic Control: Lower reaction temperatures often favor the product that is formed fastest (the kinetic product), which may not be the most stable one. In reactions like the Diels-Alder, stereoselectivity is often governed by the kinetic endo rule.
Catalyst-Directed Synthesis: Modern asymmetric catalysis can provide excellent control over both relative and absolute stereochemistry, often overriding the inherent thermodynamic preferences of the molecule.[17][18]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause A: Unfavorable Reaction Kinetics or Equilibrium
Expert Insight: Many cycloaddition and annulation reactions are reversible. The retro-Diels-Alder reaction, for instance, becomes significant at high temperatures, leading to decomposition of the desired product.[1]
Solution Pathway:
Optimize Temperature: For Diels-Alder reactions, start at a moderate temperature (e.g., refluxing toluene) and monitor progress. If yield is low, try lower temperatures for a longer duration. Avoid excessively high temperatures unless the retro reaction is not a concern.
Use a Lewis Acid Catalyst: For Diels-Alder reactions, adding a Lewis acid (e.g., TiCl₄, AlCl₃, Me₂AlCl) can dramatically accelerate the forward reaction rate, often allowing it to proceed at lower temperatures and in higher yield.[1][19]
Check Reactant Electronics: A "normal demand" Diels-Alder reaction is fastest when the diene has electron-donating groups (e.g., alkyl, alkoxy) and the dienophile has electron-withdrawing groups (e.g., carbonyl, nitrile).[2][20] Ensure your substrates are electronically matched for optimal reactivity.
Possible Cause B: Inefficient Intramolecular Cyclization (in Cascade Reactions)
Expert Insight: For a cascade Michael-then-cyclization strategy, the second ring-closing step can be the rate-limiting or failing step. The choice of base and solvent is critical for generating the necessary enolate without promoting side reactions.
Solution Pathway:
Base Selection: A strong, non-nucleophilic base (e.g., LDA, NaH, KHMDS) is often required for the intramolecular step. If using a weaker base (e.g., NaOEt), ensure it is sufficiently strong to deprotonate the intermediate.
Solvent Effects: Switch to a polar aprotic solvent (e.g., THF, DMF) which can help solvate the metal cation of the enolate and increase its nucleophilicity.
Concentration: The intramolecular cyclization is favored at high dilution, which minimizes intermolecular side reactions. Try running the reaction at a lower concentration (e.g., 0.01 M).
Problem 2: Poor or Incorrect Diastereoselectivity
Possible Cause A: Reaction is Under Thermodynamic Control, but Kinetic Product is Desired (or vice-versa)
Expert Insight: As discussed, temperature is the primary lever to pull when trying to switch between kinetic and thermodynamic control. The stereochemical outcome of a Diels-Alder reaction can be particularly sensitive to this.
Solution Pathway:
For the Kinetic Product: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This traps the product that is formed fastest before it has a chance to equilibrate.
For the Thermodynamic Product: Use higher temperatures (e.g., reflux in a high-boiling solvent like xylene) or add a catalytic amount of a strong acid or base (if compatible with your functional groups) to facilitate equilibration to the most stable diastereomer.
Problem 3: Difficulty with Product Purification
Possible Cause: Diastereomers Have Similar Polarity
Expert Insight: Separating diastereomers by standard silica gel chromatography can be challenging or impossible if their polarities are too similar. This is a very common issue in cyclohexane chemistry.[8][21]
Solution Pathway:
Crystallization: This is often the most effective method for separating diastereomers on a large scale. Screen a variety of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find conditions where one diastereomer selectively crystallizes.
Preparative HPLC: For smaller scales or very difficult separations, reversed-phase or normal-phase preparative HPLC can provide baseline separation.
Derivatization: Convert the mixture of diastereomers into a new derivative (e.g., an ester or an amide from a carboxylic acid/alcohol). The new derivatives may have significantly different physical properties, making them easier to separate by chromatography or crystallization. Afterward, the directing group can be cleaved to return to the desired product.
Enzymatic Resolution: In specific cases, such as with amines, enzymes like transaminases can selectively react with one diastereomer, allowing for easy separation of the remaining, highly pure isomer.[21]
Data Summary and Reaction Parameters
The following table provides a general guide to how key parameters can influence the synthesis of 1,4,4-trisubstituted cyclohexanes.
Parameter
Condition
Expected Effect on Yield
Expected Effect on Stereoselectivity
Rationale
Temperature
Low (-78°C to 25°C)
May be lower due to slow kinetics
Favors the kinetic product (e.g., endo in Diels-Alder)
Prevents equilibration to the more stable isomer.
High (80°C to 150°C)
Can increase rate, but may decrease yield if retro-reaction occurs[1]
Favors the thermodynamic product (most stable conformer)
Provides energy to overcome activation barriers for equilibration.
Catalyst
Lewis Acid (e.g., TiCl₄)
Generally increases yield
Can enhance selectivity by stabilizing the transition state
Accelerates the reaction, allowing for lower temperatures.[1]
Base (e.g., KOH, NaH)
Crucial for cascade reactions
Can influence cyclization stereochemistry
Base strength and type determine enolate formation and reactivity.[7]
Substituents
EDG on Diene / EWG on Dienophile
High
N/A (for rate)
Lowers the HOMO-LUMO energy gap in Diels-Alder reactions.[2][22]
Steric hindrance dictates the lowest energy pathway and product.
Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general method for the [4+2] cycloaddition to form a cyclohexene precursor.
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the dienophile (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq, as a 1.0 M solution in DCM) dropwise to the stirred solution. Stir for 15 minutes.
Diene Addition: Add the diene (1.2 eq), either neat or as a solution in DCM, dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction may take several hours.
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the substituted cyclohexene.[23]
Protocol 2: General Procedure for a Cascade Double Michael Addition
This protocol outlines a method for synthesizing highly functionalized cyclohexanones.[6][7]
Preparation: To a round-bottom flask, add the Michael donor (e.g., dimethyl malonate, 1.0 eq) and the Michael acceptor (e.g., an arylidenemalonate, 1.0 eq)[7] in a suitable solvent like toluene.
Catalyst Addition: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.2 eq) followed by an aqueous solution of a base (e.g., 6.0 eq of KOH).[7]
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. The first intermolecular Michael addition is followed by an intramolecular cyclization.
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product via flash chromatography or recrystallization to isolate the diastereomerically pure cyclohexanone derivative.
References
Hizuka, M., Fang, C., Suemune, H., et al. (1989). A Stereocontrolled Synthesis of Trisubstituted Cyclohexanes and Cyclopentanes. Its Application to the Synthesis of 11-Deoxyprostaglandins. Chemical and Pharmaceutical Bulletin, 37(5), 1185-1187. [Link]
Creative Biolabs. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Creative Biolabs Website. Retrieved from [Link]
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. Available at UCLA Chemistry and Biochemistry. [Link]
Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Valenta, Z., & Makedanz, F. (1983). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Journal of the American Chemical Society, 105(22), 6708–6712. [Link]
Denmark, S. E. (2014). The Thorpe-Ingold effect. University of Illinois Urbana-Champaign. [Link]
Smith, A. B., et al. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. Organic Letters, 23(22), 8853–8857. [Link]
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Li, Y., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science, 376(6594), 749-753. [Link]
Wikipedia. (n.d.). Michael reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
University of Calgary. (n.d.). Ch 10: Diels-Alder reaction. University of Calgary Chemistry Department. Retrieved from [Link]
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
Sridevi, K., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1234-1243. [Link]
Moe, O. A., & Warner, D. T. (1951). 1,4-Addition Reactions. V. The Synthesis of Substituted Cyclohexenes and Cyclohexanes. Journal of the American Chemical Society, 73(3), 1199-1202. [Link]
SlideShare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. SlideShare. Retrieved from [Link]
Poór, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3364. [Link]
SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. SlideShare. Retrieved from [Link]
Prakash Raja Chemistry Classes. (2025, May 6). Michael Addition Reaction/ 1,4-Addition. YouTube. [Link]
Sridevi, K., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1234-1243. [Link]
Ding, Y. X., et al. (2021). Construction of three stereocenters via hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones. Science China Chemistry, 64(2), 232-237. [Link]
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]
ResearchGate. (n.d.). Previous work: opportunities and challenges for the synthesis of cyclohexenes from 1,5-diols. ResearchGate. Retrieved from [Link]
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]
Fiveable. (2025, August 15). 1,4-disubstituted cyclohexanes. Fiveable. Retrieved from [Link]
G. M. Rubottom, et al. (1986). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. Journal of the Chemical Society, Perkin Transactions 1, 1025-1031. [Link]
Hill-Cousins, J. (2011). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Cardiff University. [Link]
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Organic Syntheses Procedure. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry. Retrieved from [Link]
Michigan State University. (n.d.). Stereoisomers. MSU Chemistry Department. Retrieved from [Link]
LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
Purification challenges of polar cyclohexyl derivatives
Welcome to the Technical Support Center for the purification of polar cyclohexyl derivatives. These sp3-hybridized, aliphatic ring systems present unique challenges in drug development and chemical synthesis due to their...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of polar cyclohexyl derivatives. These sp3-hybridized, aliphatic ring systems present unique challenges in drug development and chemical synthesis due to their lack of UV chromophores, high polarity, and complex stereochemistry.
This guide is engineered to provide researchers with causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to overcome these bottlenecks.
Diagnostic Workflow for Cyclohexyl Purification
Before selecting a purification methodology, it is critical to map the physicochemical properties of your specific cyclohexyl derivative. Use the following diagnostic logic to determine the optimal detection and separation strategy.
Diagnostic decision tree for polar cyclohexyl derivative purification.
FAQ: Overcoming Detection & Retention Challenges
Q1: My polar cyclohexyl derivative elutes in the void volume on a standard C18 column. How can I increase retention?A1: The compact, sp3-hybridized cyclohexyl ring with polar substituents (e.g., hydroxyl, amino groups) forms a tightly hydrated sphere in aqueous mobile phases. This prevents partitioning into the highly hydrophobic C18 stationary phase.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, the retention mechanism relies on partitioning between a water-enriched layer immobilized on a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile) 1. Alternatively, use polar-embedded reversed-phase columns (e.g., C18-Aq or PFP), which resist dewetting and offer alternative dipole-dipole interactions 2.
Q2: My compound lacks a UV chromophore. How do I reliably detect and quantify it during purification without derivatization?A2: Aliphatic rings lack the conjugated π-systems required for UV-Vis absorption. While Evaporative Light Scattering Detection (ELSD) is a common alternative, it suffers from non-linear response curves and poor sensitivity for semi-volatile derivatives.
Solution: Use Charged Aerosol Detection (CAD). CAD measures the charge transferred to residual aerosol particles after solvent evaporation. It provides a highly uniform, mass-dependent response across a broad range of non-volatile and semi-volatile compounds, achieving superior dynamic range and accuracy compared to ELSD 3.
Q3: I am losing product during silica gel column chromatography of my cyclohexylamide. What is causing this?A3: Amides and basic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption or degradation.
Solution: Deactivate the silica by adding 1-2% triethylamine (TEA) to your mobile phase to block acidic sites, or switch to an amine-functionalized stationary phase or neutral alumina to prevent product loss 4.
Quantitative Data Summaries
Table 1: Comparison of Detection Modalities for Aliphatic Cyclohexyl Derivatives
Detector
Underlying Principle
Linearity
Sensitivity
Suitability for Cyclohexyls
UV-Vis
Photon absorption by π-systems
Excellent
High (if active)
Poor (Requires derivatization)
ELSD
Light scattering by solid particles
Non-linear
Moderate
Fair (Signal depends on particle size)
CAD
Charge transfer to aerosol particles
Near-linear
High
Excellent (Mass-dependent response)
MS
Ionization and mass separation
Linear (narrow)
Very High
Good (Requires ionizable groups)
Table 2: Stationary Phase Selection Matrix
Analyte Polarity
Recommended Phase
Mobile Phase Strategy
Elution Mechanism
Highly Polar / Basic
HILIC (Amide/Silica)
High Organic (>70% MeCN)
Partitioning into water layer
Moderate / Neutral
Polar-Embedded RP (C18-Aq)
High Aqueous (>90% H2O)
Hydrophobic + Dipole interactions
Diastereomers
Normal Phase (Cyano/Silica)
Hexane / Ethyl Acetate
Steric/Shape recognition
Step-by-Step Methodologies
Protocol A: HILIC Purification Workflow for Polar Cyclohexylamines
Context: Cyclohexylamines often streak on normal phase and elute in the void on reversed-phase. HILIC provides orthogonal selectivity by utilizing water as the strong eluting solvent.
Step 1: Column Selection & Equilibration
Action: Select a bare silica or amide-bonded HILIC column. Flush with 50 column volumes (CV) of 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate (pH 6.8), then equilibrate with 90:10 Acetonitrile/Aqueous buffer.
Causality: HILIC requires the formation of a stable, water-enriched liquid layer on the stationary phase. Inadequate equilibration leads to shifting retention times. Ammonium acetate ensures the amine remains protonated while providing sufficient ionic strength to prevent secondary ion-exchange interactions with silanols.
Validation Checkpoint: Inject a standard (e.g., cytosine). Retention time must not vary by more than 0.1 min across three consecutive injections.
Step 2: Sample Dilution
Action: Dissolve the crude mixture in a diluent matching the initial mobile phase (e.g., 90% Acetonitrile). Do NOT use 100% water or methanol.
Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak distortion (fronting) and immediate loss of retention.
Step 3: Gradient Elution
Action: Run a shallow gradient from 90% Acetonitrile to 60% Acetonitrile over 20 CVs.
Causality: In HILIC, water is the strong solvent. Increasing the aqueous fraction elutes the polar cyclohexylamines by disrupting their partitioning into the stationary water layer.
Protocol B: Classical Resolution of Cyclohexyl Diastereomers via Crystallization
Context: When preparative chromatography lacks the shape selectivity to separate cis/trans isomers or complex diastereomeric mixtures.
Step 1: Salt Formation
Action: Dissolve the diastereomeric mixture in a polar, protic solvent (e.g., ethanol). Add 1.0 equivalent of a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid) and heat to 60°C until fully dissolved.
Causality: The resolving agent forms a pair of diastereomeric salts. Because diastereomers have different spatial arrangements, their crystal lattice energies and solubility products (
Ksp
) will diverge significantly, allowing for fractional separation 5.
Step 2: Controlled Nucleation (Cooling)
Action: Cool the solution at a controlled rate of 5°C/hour to room temperature. Do not crash-cool in an ice bath.
Causality: Slow cooling favors thermodynamic control, allowing the less soluble diastereomeric salt to form a highly ordered, pure crystal lattice. Crash-cooling leads to kinetic precipitation, trapping the undesired isomer ("oiling out").
Validation Checkpoint: If the solution oils out, reheat to dissolve, add 5% water to increase overall solubility, and seed with a pure crystal of the desired salt.
Step 3: Isolation and Free-Basing
Action: Filter the crystals, wash with cold solvent, and partition between 1M NaOH and Dichloromethane (DCM) to recover the free cyclohexyl derivative.
Causality: The alkaline aqueous layer neutralizes the resolving agent (retaining it in the aqueous phase as a sodium salt), while the non-polar free cyclohexylamine partitions cleanly into the organic DCM layer.
References
Evaluation of various HILIC materials for the fast separation of polar compounds
Source: ResearchGate
URL
Technical Support Center: Troubleshooting the Synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol
Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing sterically hindered, multi-substituted cyclohexane derivatives often presents unexpected chemoselectivity and regioselec...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing sterically hindered, multi-substituted cyclohexane derivatives often presents unexpected chemoselectivity and regioselectivity challenges.
The synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4) is typically achieved via a two-step sequence:
Corey-Chaykovsky Epoxidation of 4,4-dimethylcyclohexanone to form the spiro-epoxide intermediate (6,6-dimethyl-1-oxaspiro[1]octane).
Acid-Catalyzed Methanolysis of the spiro-epoxide to yield the target compound.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you eliminate side reactions and maximize your yield.
Mechanistic Pathway & Workflow
Mechanistic pathways and side reactions in the synthesis of the target spiro-epoxide derivative.
Q: Why am I recovering unreacted ketone or observing aldol condensation side products instead of the spiro-epoxide?A: This is caused by incomplete ylide formation or moisture in your reaction vessel. The Corey-Chaykovsky reaction requires the in situ generation of dimethyloxosulfonium methylide by deprotonating trimethylsulfoxonium iodide with a strong base (typically NaH)[1]. If moisture is present, it quenches the ylide, leaving the unreacted 4,4-dimethylcyclohexanone exposed to the basic conditions, which subsequently triggers an aldol condensation.
Solution: Ensure strict anhydrous conditions. Flame-dry your glassware, use anhydrous DMSO, and allow the ylide to form completely (indicated by the cessation of hydrogen gas evolution) before adding the ketone.
Q: My NMR shows an allylic alcohol instead of the epoxide. What went wrong?A: You likely used trimethylsulfonium iodide (
Me3S+I−
) instead of trimethylsulfoxonium iodide (
Me3S(O)+I−
). The oxosulfonium ylide is a "softer" nucleophile that reversibly attacks the carbonyl, allowing the subsequent intramolecular substitution to form the epoxide. The sulfonium ylide without the oxygen is "harder" and can lead to side reactions, including proton abstraction leading to allylic alcohols in sterically hindered ketones.
Q: My final product is 1-(methoxymethyl)-4,4-dimethylcyclohexan-1-ol. Why did the methoxy group attach to the primary carbon instead of the tertiary ring carbon?A: This is a classic regioselectivity failure. The ring-opening of an asymmetric spiro-epoxide is highly dependent on the pH of the system [2]. Under basic or neutral conditions, the reaction proceeds via an
SN2
mechanism, where the methanol/methoxide nucleophile attacks the less sterically hindered primary carbon (
CH2
group of the epoxide), yielding the regioisomer you observed.
To synthesize the target (1-Methoxy-4,4-dimethylcyclohexyl)methanol , you must use a strong Brønsted acid (e.g.,
H2SO4
). The acid protonates the epoxide oxygen, weakening the C-O bond at the tertiary ring carbon because it can better stabilize the developing positive charge (
SN1
-like transition state). Methanol then selectively attacks this tertiary carbon.
Q: I am detecting a significant amount of 4,4-dimethylcyclohexanecarbaldehyde. How is this forming?A: This indicates a Meinwald rearrangement [3]. If you use Lewis acids (such as
BF3⋅OEt2
,
AlCl3
, or
Bi(OTf)3
) instead of Brønsted acids to catalyze the ring opening, the spiro-epoxide undergoes a 1,2-hydride or alkyl shift to form an aldehyde or ketone rather than undergoing nucleophilic attack by methanol.
Solution: Switch your catalyst to a catalytic amount of concentrated sulfuric acid (
H2SO4
) or
p
-toluenesulfonic acid (
p
-TsOH).
Q: How do I minimize oligomerization and polyether formation during the ring-opening step?A: Once the epoxide opens, the newly formed primary hydroxyl group on your product can act as a nucleophile and attack another epoxide molecule, creating polymeric side products.
Solution: Run the reaction in neat anhydrous methanol (using it as both reactant and solvent). This creates a massive stoichiometric excess of methanol, establishing pseudo-first-order kinetics that outcompetes the product alcohol for the epoxide electrophile.
Quantitative Data Summary: Regioselectivity in Spiro-Epoxide Ring Opening
Reaction Conditions
Catalyst Type
Dominant Mechanism
Major Product
Regioselectivity
MeOH,
H2SO4
(cat.)
Brønsted Acid
SN1
-like (Carbocation stabilization)
(1-Methoxy-4,4-dimethylcyclohexyl)methanol
>95% (Target)
NaOMe / MeOH
Base
SN2
(Steric approach control)
1-(Methoxymethyl)-4,4-dimethylcyclohexan-1-ol
>98% (Side Product)
MeOH, Neutral
None
SN2
(Slow)
1-(Methoxymethyl)-4,4-dimethylcyclohexan-1-ol
~80% (Side Product)
MeOH,
BF3⋅OEt2
Lewis Acid
Meinwald Rearrangement
4,4-Dimethylcyclohexanecarbaldehyde
>90% (Side Product)
Validated Experimental Protocols
Protocol 1: Synthesis of 6,6-Dimethyl-1-oxaspiro[1]octane
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Ylide Formation: Add trimethylsulfoxonium iodide (1.2 equiv) and anhydrous DMSO (0.5 M). Cool the suspension to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir at room temperature for 30–45 minutes until hydrogen gas evolution ceases and the solution becomes clear.
Epoxidation: Cool the ylide solution back to 0 °C. Add a solution of 4,4-dimethylcyclohexanone (1.0 equiv) in anhydrous DMSO dropwise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with diethyl ether (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to afford the spiro-epoxide.
Preparation: In a dry round-bottom flask, dissolve the purified 6,6-dimethyl-1-oxaspiro[1]octane (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add concentrated
H2SO4
(0.1 equiv) dropwise.
Reaction: Remove the ice bath and stir the reaction at room temperature for 4–6 hours. Monitor the consumption of the epoxide via TLC (stain with phosphomolybdic acid or
KMnO4
).
Quenching: Once the starting material is consumed, neutralize the acid by adding solid
NaHCO3
or a few drops of saturated aqueous
NaHCO3
until the pH is neutral.
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (
3×30
mL). Wash the combined organics with brine, dry over
MgSO4
, and concentrate.
Purification: Purify the crude residue via flash chromatography to yield pure (1-Methoxy-4,4-dimethylcyclohexyl)methanol.
18.6: Reactions of Epoxides - Ring-opening
Chemistry LibreTexts
URL:[Link][3]
Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion
The Journal of Organic Chemistry (ACS Publications)
URL:[Link][4]
Technical Support Center: Preventing Elimination in Substituted Cyclohexyl Systems
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the competition between nucleophilic substitution (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the competition between nucleophilic substitution (
SN2
) and elimination (
E2
) in rigid cyclohexyl scaffolds.
By understanding the stereoelectronic causality behind these competing pathways, you can rationally design your substrates and reaction conditions to completely suppress unwanted cyclohexene byproducts.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: Why does my nucleophilic substitution on a cyclohexyl scaffold always yield the cyclohexene elimination product?A1: In rigid cyclic systems, the competition between
SN2
and
E2
is heavily dictated by stereoelectronic requirements rather than just reagent strength. For an
E2
elimination to occur, the leaving group and the
β
-hydrogen must adopt an anti-periplanar geometry[1]. In a cyclohexane chair conformation, this alignment is only geometrically possible when both the leaving group and the
β
-hydrogen are in axial positions (a trans-diaxial arrangement)[2]. If you are using a basic nucleophile and your leaving group can access an axial conformation, the
E2
pathway will rapidly outcompete the sterically hindered
SN2
pathway[3].
Q2: How does the conformation of the leaving group (axial vs. equatorial) dictate the reaction pathway?A2: The spatial orientation of the leaving group acts as a strict mechanistic switch. If the leaving group is equatorial, it cannot form an anti-periplanar relationship with any adjacent
β
-hydrogen[4]. Consequently,
E2
elimination is geometrically forbidden from the equatorial conformation without a prior ring-flip. A classic validation of this is the behavior of menthyl versus neomenthyl chloride. Neomenthyl chloride (where the chlorine is axial) undergoes
E2
elimination 200 times faster than menthyl chloride, which bears an equatorial chlorine and must overcome the thermodynamic penalty of a ring-flip to eliminate[4][5].
Q3: Can I use conformational locking to completely prevent E2?A3: Yes. By installing a bulky substituent—most commonly a tert-butyl group at the 4-position—you can "lock" the cyclohexane ring into a single chair conformation. If the molecule is designed so that the leaving group is forced into a permanent equatorial position, you effectively shut down the
E2
pathway. However, causality dictates a trade-off: an
SN2
reaction on an equatorial leaving group requires the nucleophile to attack from the axial trajectory. This trajectory is severely hindered by 1,3-diaxial interactions with axial hydrogens, making
SN2
substitution exceptionally slow[3].
Q4: What are the best reagent choices to push the equilibrium toward substitution?A4: To favor substitution, you must decouple nucleophilicity from basicity. Avoid hard, basic nucleophiles (e.g.,
RO−
,
NH2−
). Instead, utilize softer, highly polarizable nucleophiles such as azides (
N3−
), thiolates (
RS−
), or isocyanides, which have recently been shown to act as excellent nucleophiles in
SN2
reactions to yield highly substituted amides[6]. Additionally, employing polar aprotic solvents (like DMF or DMSO) enhances the nucleophile's energy state without proportionally increasing its basicity.
Part 2: Quantitative Conformational Data
Understanding the kinetic differences between conformations is critical for predicting reaction outcomes. The table below summarizes the profound effect of leaving group positioning on the
E2
vs.
SN2
competition.
Table 1: Conformational and Kinetic Effects on Cyclohexyl Elimination vs. Substitution
Substrate
Leaving Group Position
Relative E2 Rate
Dominant Mechanism
Major Product
Neomenthyl Chloride
Axial
200x (Fast)
E2
3-Menthene (Non-Zaitsev)
Menthyl Chloride
Equatorial
1x (Slow)
E2
(Post Ring-Flip)
2-Menthene (Zaitsev)
trans-4-tert-butylcyclohexyl tosylate
Equatorial (Locked)
Near 0
SN2
Substituted Cyclohexane
Cycloheptyl Bromide
Flexible
Very Fast
E2
Cycloheptene
Part 3: Mechanistic Workflows
Logical workflow for troubleshooting and preventing E2 elimination in cyclohexyl systems.
Mechanistic divergence of E2 and SN2 pathways based on leaving group conformation.
Part 4: Self-Validating Experimental Protocol
Objective: Synthesis of cis-4-tert-butylcyclohexyl azide from trans-4-tert-butylcyclohexyl tosylate.
Design Rationale: The bulky tert-butyl group locks the tosylate in the equatorial position, preventing the trans-diaxial geometry required for
E2
. Sodium azide provides a powerful, non-basic nucleophile to ensure
SN2
dominates despite the steric hindrance of axial attack.
Step-by-Step Methodology
Step 1: Substrate Activation
Dissolve 10 mmol of trans-4-tert-butylcyclohexanol in 20 mL of anhydrous pyridine under an inert argon atmosphere. Cool the flask to 0 °C.
Add 12 mmol of
p
-toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes.
Causality: TsCl converts the poor hydroxyl leaving group into an excellent tosylate leaving group without altering the equatorial stereochemistry. Pyridine acts as both solvent and acid scavenger.
Step 2: Nucleophilic Substitution (
SN2
)
Isolate and dry the purified trans-4-tert-butylcyclohexyl tosylate. Dissolve it in 30 mL of anhydrous DMF.
Add 3.0 equivalents (30 mmol) of Sodium Azide (
NaN3
) and heat the reaction mixture to 80 °C for 24 hours.
Causality: DMF (a polar aprotic solvent) strips the solvation shell from the azide ion, maximizing its nucleophilicity. The elevated temperature provides the activation energy necessary to overcome the 1,3-diaxial steric hindrance encountered during the required axial attack.
Quench the reaction with water, extract with diethyl ether, wash with brine, dry over
Na2SO4
, and concentrate in vacuo.
Perform
1H
NMR spectroscopy on the crude product.
Validation Check: Locate the proton attached to the
C1
carbon (the carbon bearing the newly added azide). Because
SN2
proceeds with complete inversion of configuration, the azide will be forced into the axial position, pushing the
C1
proton into the equatorial position.
Success Metric: An equatorial proton will display small coupling constants (
J≈2−4
Hz) due to equatorial-equatorial and equatorial-axial interactions.
Failure Metric: If the reaction failed and retention occurred, the proton would be axial, displaying a large trans-diaxial coupling constant (
J≈10−12
Hz).
Part 5: References[1] Title: E2 and E1 Elimination Reactions of Cyclohexanes
Source: Chemistry Steps
URL: [2] Title: 2.10: The E2 Reaction and Cyclohexane Conformation
Source: Chemistry LibreTexts
URL: [4] Title: 11.9: The E2 Reaction and Cyclohexane Conformation
Source: Chemistry LibreTexts
URL: [6] Title: The isocyanide SN2 reaction
Source: Nature Communications / Institute of Molecular and Translational Medicine
URL: [3] Title: Gas Phase Studies of the Competition between Substitution and Elimination Reactions
Source: Accounts of Chemical Research (ACS Publications)
URL: [5] Title: Course: Advanced Organic Chemistry (2022) Sustainable Chemical Science and Technology
Source: Academia Sinica
URL:
Technical Support Center: Analytical Methods for Impurity Profiling in (1-Methoxy-4,4-dimethylcyclohexyl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges associated with (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges associated with (1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4)[1].
Because this aliphatic building block lacks a conjugated pi-system or UV chromophore, traditional HPLC-UV methods will fail to provide reliable impurity profiles. This guide synthesizes field-proven insights to help you establish self-validating analytical systems using Gas Chromatography-Flame Ionization Detection (GC-FID) and Ultra-High Performance Liquid Chromatography-Charged Aerosol Detection (UHPLC-CAD)[2].
Core Analytical Strategy: The "Why" Behind the Workflow
The structural features of (1-Methoxy-4,4-dimethylcyclohexyl)methanol—a cyclohexane ring substituted with methyl, methoxy, and hydroxymethyl groups—dictate the analytical approach.
Volatility: The molecule and its synthetic precursors (e.g., 4,4-dimethylcyclohexanone) are sufficiently volatile and thermally stable for GC-FID, making it the primary assay for routine purity[1].
Non-Volatile Degradants: For non-volatile byproducts (e.g., ring-opened diols or dimeric impurities), LC-based methods are required. Since UV detection is blind to these aliphatic structures, universal detectors like CAD or Evaporative Light Scattering Detectors (ELSD) must be employed[3].
Decision Matrix & Workflows
To ensure scientific integrity and efficiency, use the following decision tree to select the appropriate analytical technique based on the physicochemical properties of your suspected impurities.
Workflow for selecting analytical methods based on impurity volatility and thermal stability.
Troubleshooting Guides & FAQs
Q1: Why am I seeing no peaks or extremely low sensitivity when using standard HPLC-UV at 210-254 nm?A1: (1-Methoxy-4,4-dimethylcyclohexyl)methanol is an aliphatic ether/alcohol. It lacks the delocalized electrons (chromophores) required to absorb UV light above 200 nm. Attempting to quantify this compound or its impurities at low wavelengths (e.g., 210 nm) will result in severe baseline noise from mobile phase absorbance and drastically under-report impurity levels. Solution: Switch to a universal, mass-sensitive detector like CAD or ELSD[2].
Q2: When using GC-FID, my peaks for the alcohol impurities (e.g., diols) are tailing severely. How can I fix this?A2: Peak tailing for hydroxyl-containing compounds in GC is caused by hydrogen bonding between the analyte and active silanol sites in the inlet liner or the column stationary phase[4].
Solution: Ensure you are using a strictly deactivated glass liner. If tailing persists, the stationary phase is likely too non-polar (e.g., 100% dimethylpolysiloxane). Switch to a polar PEG/Wax column, or perform a pre-column derivatization using a silylating agent (e.g., BSTFA) to convert the active -OH groups into inert -OTMS ethers.
Troubleshooting GC-FID peak tailing for hydroxyl-containing aliphatic impurities.
Q3: How do I ensure uniform response factors for unknown impurities in LC-CAD?A3: CAD response is highly dependent on the droplet size during the nebulization process, which changes as the organic solvent concentration increases during a gradient elution[3]. To achieve a uniform, mass-based response for unknown impurities, you must implement an inverse gradient . By using a secondary pump to deliver the exact opposite of your analytical gradient post-column, the solvent composition entering the detector remains constant, ensuring accurate quantitation without individual reference standards[3].
Standardized Experimental Protocols
Protocol A: GC-FID Method for Volatile Impurities (Assay & Related Substances)
This protocol is optimized to prevent thermal degradation while ensuring sharp peak shapes for polar functional groups.
Sample Preparation: Dissolve 50.0 mg of the sample in 1.0 mL of GC-grade Dichloromethane (DCM).
Column Selection: Polyethylene glycol (PEG) capillary column (e.g., DB-Wax, 30 m × 0.25 mm, 0.25 µm film thickness).
Inlet Parameters: Split ratio 20:1; Temperature 220°C. Use an ultra-inert, deactivated glass liner with glass wool to prevent sample discrimination.
Oven Program:
Initial temperature: 60°C (hold for 2 minutes).
Ramp: 10°C/min to 240°C.
Final hold: 5 minutes.
Detector (FID): Temperature 260°C; Hydrogen flow 40 mL/min; Air flow 400 mL/min; Makeup gas (Nitrogen) 25 mL/min.
Self-Validating Mechanism (System Suitability): Inject a resolution standard containing the target compound and 4,4-dimethylcyclohexanone. Per USP <621> guidelines, the system is only valid for reporting if the resolution (
Rs
) between these peaks is >2.0 and the tailing factor (
T
) for the target peak is ≤1.5[4].
Protocol B: UHPLC-CAD Method for Non-Volatile Impurities
This protocol utilizes an inverse gradient to provide a self-validating, uniform response for unknown degradants.
Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of Methanol:Water (50:50 v/v).
Column: C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C.
Mobile Phase:
Mobile Phase A: 0.1% Formic acid in MS-grade Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Analytical Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Self-Validating Mechanism (Inverse Gradient): Deploy a secondary pump connected via a low-dead-volume T-piece post-column. Program this pump to deliver the exact inverse gradient (95% B to 5% B at 0.4 mL/min). This causality ensures that a constant 50:50 organic-to-aqueous ratio enters the CAD nebulizer at all times, validating the assumption of uniform response factors[3].
CAD Settings: Evaporation temperature 35°C; Data collection rate 10 Hz; Filter constant 3.6 seconds.
Quantitative Data Summaries
Table 1: Comparison of Analytical Techniques for (1-Methoxy-4,4-dimethylcyclohexyl)methanol Impurities
Analytical Technique
Target Impurity Profile
Est. Limit of Quantitation (LOQ)
Linearity Range
Key Advantage
Key Limitation
GC-FID
Volatile precursors / solvents
0.05% (w/w)
R2
> 0.999
High resolution for structural isomers.
Cannot detect non-volatile degradants.
UHPLC-CAD
Non-volatile / polar degradants
0.10% (w/w)
R2
> 0.990*
Universal mass response; no chromophore needed.
Requires inverse gradient for gradient elution.
HPLC-UV
Not Recommended
N/A
N/A
None for this specific aliphatic molecule.
Blind to the target API and its major impurities.
*Note: CAD response is inherently non-linear over wide ranges; data must be fitted using a power-law function or logarithmic transformation per ICH Q2(R2) validation guidelines[5].
Table 2: Typical GC-FID Relative Retention Times (RRT) for Expected Impurities
National Institutes of Health (NIH) / Elsevier - Charged aerosol detection to characterize components of dispersed-phase formulations. [2]
Analytical Chemistry (ACS Publications) - Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. [3]
U.S. Pharmacopeia (USP) - General Chapter <621> Chromatography Overview. [4]
International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). [5]
Improving the regioselectivity of reactions on substituted cyclohexanes
Welcome to the Advanced Applications Troubleshooting Hub. For researchers and drug development professionals, controlling the regioselectivity of substituted cyclohexanes is a notorious bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Troubleshooting Hub. For researchers and drug development professionals, controlling the regioselectivity of substituted cyclohexanes is a notorious bottleneck. Because six-membered rings are conformationally dynamic, their reactivity is dictated not just by electronic effects, but by strict 3D orbital alignments.
This guide abandons generic advice to provide you with causality-driven troubleshooting, self-validating experimental protocols, and structural diagnostics.
Diagnostic Decision Matrix
Before altering your reagents, identify the conformational pathway governing your specific reaction class. Use the diagnostic matrix below to isolate the root cause of your regioselectivity failure.
Diagnostic workflow for identifying regioselectivity rules in cyclohexane reactions.
Troubleshooting & FAQ
Q1: Why am I observing the less substituted alcohol during the nucleophilic opening of my substituted cyclohexane epoxide?
The Causality: You are fighting the 1 [1]. In cyclohexene oxides, nucleophilic attack must proceed via a chair-like transition state, which strictly yields trans-diaxial products. If attacking the more substituted carbon forces the ring into a high-energy twist-boat transition state, the nucleophile will exclusively attack the less substituted carbon to maintain the lower-energy chair trajectory, regardless of standard
SN2
or
SN1
electronic predictions.
The Fix: You cannot easily override this transition state preference. Instead, you must alter the ground-state conformation of your starting material. Introduce a conformational lock (like a bulky tert-butyl group) to freeze the ring in a chair conformation that positions the desired attack trajectory favorably.
Q2: My E2 elimination of a 1-chloro-2-alkylcyclohexane is yielding the anti-Zaitsev product (less substituted alkene). How do I force Zaitsev regioselectivity?
The Causality: E2 eliminations possess a strict stereoelectronic requirement: the leaving group and the
β
-hydrogen must be anti-periplanar (180° apart). In a cyclohexane ring, this geometry is only achievable if both the leaving group and the
β
-hydrogen are axial [2].
If you are using a trans-1-chloro-2-alkylcyclohexane, placing the chlorine in the required axial position forces the adjacent alkyl group to also be axial. Consequently, the
β
-hydrogen on that substituted carbon becomes equatorial and cannot participate in the elimination. The base is forced to abstract a hydrogen from the less substituted, adjacent methylene group, yielding the anti-Zaitsev product.
The Fix: Regioselectivity here is entirely dictated by the starting stereochemistry. To obtain the Zaitsev product, you must use the cis-diastereomer.
Logical flow of E2 elimination regioselectivity governed by anti-periplanar requirements.
Q3: I am attempting undirected C-H functionalization on a substituted cyclohexane, but I'm getting a complex mixture of regioisomers. How can I improve site-selectivity?
The Causality: Unactivated cyclohexanes possess multiple secondary C-H bonds with nearly identical bond dissociation energies. Without a directing group, standard transition-metal catalysts struggle to differentiate them.
The Fix: Shift from electronic control to steric control by utilizing donor/acceptor diazoalkanes paired with engineered transition metal catalysts (e.g., specific Iron or Rhodium carbenes). For instance, 2 [3] or3[4] can highly regioselectively functionalize tert-butylcyclohexane at the C3 or C4 positions because the bulky tert-butyl group sterically shields the C1 and C2 positions from the bulky metal-carbene intermediate.
Objective: Nucleophilic opening of a conformationally locked cyclohexane epoxide.
Preparation: Dissolve 1.0 mmol of the conformationally locked epoxide in 5 mL of a polar protic solvent (e.g., Ethanol/Water 8:2) to stabilize the developing charge in the transition state.
Nucleophile Addition: Add 1.2 equivalents of the amine nucleophile dropwise at room temperature.
Reaction: Elevate the temperature to 60°C and stir for 12 hours.
Self-Validation Checkpoint: Monitor the reaction via crude
1H
NMR. A successful trans-diaxial opening is a self-validating system: it will display a distinct axial-axial coupling constant (
J≈9−12
Hz) for the protons attached to the carbons bearing the newly introduced nucleophile and the hydroxyl group. If you observe a small coupling constant (
J≈2−4
Hz), the reaction proceeded via an undesired pathway or the ring flipped, invalidating the expected outcome.
Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Objective: Regioselective carbene insertion into unactivated C-H bonds using steric shielding.
Preparation: Under a strict Argon atmosphere, charge an oven-dried Schlenk flask with 2 mol% of the selected transition metal catalyst (e.g.,
Fe(TPP)Cl
or
Rh2(esp)2
).
Substrate Addition: Add 2.0 mL of the substituted cyclohexane (e.g., tert-butylcyclohexane). In this protocol, the substrate acts as its own solvent to maximize the probability of productive collisions.
Reagent Delivery: Dissolve 0.5 mmol of the aryldiazoacetate in 1 mL of anhydrous DCM. Add this solution via a syringe pump over exactly 2 hours. Crucial: Keeping the steady-state concentration of the diazo compound low prevents unwanted carbene dimerization.
Self-Validation Checkpoint: Connect the reaction vessel to a gas bubbler. You must observe the stoichiometric release of
N2
gas. The volume of gas evolved directly correlates with the equivalents of diazo compound consumed. If gas evolution ceases while the diazo reagent is still being added, catalyst poisoning has occurred, and the protocol must be aborted.
Purification: Quench with concentrated aqueous
NH4Cl
, extract with DCM, and purify via silica gel chromatography to isolate the C3/C4 functionalized regioisomers.
Quantitative Reference Data
To engineer regioselectivity, you must understand the energy penalties of forcing substituents into axial positions. Use Table 1 to select an appropriate "conformational lock" for your substrate, and Table 2 to predict E2 elimination outcomes.
Table 1: Conformational Locking (A-Values)
The A-value represents the free energy difference (
ΔG∘
) between the equatorial and axial conformations. Higher values indicate a stronger preference for the equatorial position, effectively "locking" the ring.
Substituent
A-Value (kcal/mol)
Locking Capability
-F
0.25
Poor
-Cl
0.52
Poor
-CH₃
1.70
Moderate
-CH(CH₃)₂ (Isopropyl)
2.15
Strong
-C(CH₃)₃ (tert-Butyl)
> 4.50
Absolute Lock
Table 2: Regioselectivity Outcomes in E2 Eliminations of 1-Chloro-2-methylcyclohexane
Starting Stereochemistry
Required Reactive Conformation
Available
β
-Hydrogens (Axial)
Major Product
Regioselectivity
Cis-isomer
Cl (Axial), Methyl (Equatorial)
C2 (Substituted) & C6 (Unsubstituted)
1-Methylcyclohexene
Zaitsev
Trans-isomer
Cl (Axial), Methyl (Axial)
C6 (Unsubstituted) ONLY
3-Methylcyclohexene
Anti-Zaitsev
References
Fürst-Plattner Rule - Wikipedia. Available at:[Link]
11.9: The E2 Reaction and Cyclohexane Conformation - Chemistry LibreTexts. Available at:[Link]
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - National Institutes of Health (NIH). Available at:[Link]
Desymmetrization of cyclohexanes by site- and stereoselective C–H functionalization - Nature (via ResearchGate). Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Assay Technical Support Center. Cyclohexyl derivatives are notorious for their poor aqueous solubility. The aliphatic, non-polar nature of the cyclohexyl ring significantly increases a compound's lipophilicity (LogP) while simultaneously lacking hydrogen-bond donors or acceptors. This results in strong crystal lattice energies in the solid state and a high thermodynamic penalty for water cavity formation during solvation[1],[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and standardized protocols to overcome these solubility hurdles in both in vitro assays and in vivo drug development.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My cyclohexyl compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer. What is happening and how do I fix it?A1: This is a classic phenomenon known as "solvent shock." While lipophilic compounds dissolve readily in anhydrous organic solvents like DMSO, rapidly diluting a highly concentrated stock into an aqueous environment causes the compound to crash out of solution[3]. The sudden shift in solvent polarity forces the hydrophobic molecules to aggregate to minimize contact with water[4].
The Fix: Avoid direct, large-fold dilutions (e.g., 1:1000) into cold buffers. Instead, use a stepwise intermediate dilution method, pre-warm your aqueous media, and add the compound dropwise while vortexing to prevent localized high concentrations[3].
Q2: I need an aqueous formulation for in vivo dosing, but organic co-solvents (like DMSO or DMF) are too toxic for my animal models. What are my options?A2: For in vivo applications, cyclodextrin-based formulations are the industry standard for solubilizing lipophilic rings. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity[5],[]. The cyclohexyl ring is encapsulated within this hydrophobic cavity, forming a host-guest inclusion complex. This masks the lipophilic moiety from the aqueous environment, maintaining water solubility without altering the drug's covalent structure or requiring toxic solvents[7],[].
Q3: Can I modify the chemical structure of my lead compound to improve solubility without losing target affinity?A3: Yes. If you are in the lead optimization phase, consider two structural modifications:
Disrupting Planarity (Asymmetry): Introducing an asymmetric element, such as a chiral methyl group, can disrupt the molecular symmetry. This weakens intermolecular interactions in the solid state, lowering the melting point and significantly improving thermodynamic solubility[2].
The "Janus Face" Motif: Substituting the standard cyclohexyl group with an all-cis-1,2,4,5-tetrafluorocyclohexyl ring introduces a strong dipole moment. This polarized face enhances solubility and lowers lipophilicity while maintaining the general steric bulk required for target binding[1].
Part 2: Logical Workflows & Mechanisms
To systematically address precipitation, follow the decision tree below.
Decision tree for troubleshooting precipitation of cyclohexyl derivatives in aqueous media.
Thermodynamic mechanism of cyclodextrin inclusion complex formation.
Use this protocol for cell-based or biochemical assays to prevent false-negative results caused by undetected micro-precipitates[4].
Stock Preparation: Dissolve the cyclohexyl derivative in fresh, anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a room-temperature water bath for 2–5 minutes until optically clear[3].
Media Preparation: Pre-warm the target aqueous buffer or cell culture medium to 37°C to increase the kinetic solubility capacity of the solvent.
Intermediate Dilution: Do not dilute directly to the final concentration. First, dilute the 10 mM stock 1:10 into the warm medium to create a 1 mM intermediate solution. Mix immediately by gentle vortexing.
Final Addition: Add the 1 mM intermediate solution dropwise to the final assay volume while continuously swirling the tube or flask. This prevents localized high concentrations of the hydrophobic drug.
Verification: Visually inspect the solution. If nephelometric (light-scattering) equipment is available, verify the absence of colloidal aggregates[4].
Protocol B: Preparation of Cyclodextrin Inclusion Complexes
Use this protocol to formulate highly lipophilic compounds for in vivo administration without relying on toxic organic solvents.
Excipient Preparation: Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in sterile saline or pure water to achieve a 20% (w/v) solution.
Drug Addition: Add the solid cyclohexyl derivative in excess (beyond its expected saturation point) directly to the aqueous cyclodextrin solution[8].
Equilibration: Stir the suspension continuously using a magnetic stirrer for 24 to 48 hours at room temperature. This extended time is required to reach thermodynamic equilibrium for the host-guest inclusion complex[8].
Filtration: Filter the resulting suspension through a 0.22 µm PTFE or PVDF syringe filter. This removes any uncomplexed, precipitated drug, leaving only the water-soluble encapsulated complex in the filtrate.
Quantification: Determine the exact concentration of the solubilized drug in the filtrate using HPLC or UV-Vis spectroscopy prior to dosing.
Part 4: Formulation Excipients Data
When formulating cyclohexyl derivatives, selecting the right excipient and adhering to maximum tolerability limits is critical to prevent assay interference or in vivo toxicity.
Technical Support Center: Optimizing Large-Scale Production of (1-Methoxy-4,4-dimethylcyclohexyl)methanol
Prepared by: Senior Application Scientist, Gemini Division This guide serves as a comprehensive technical resource for researchers, chemists, and process engineers engaged in the synthesis and scale-up of (1-Methoxy-4,4-...
This guide serves as a comprehensive technical resource for researchers, chemists, and process engineers engaged in the synthesis and scale-up of (1-Methoxy-4,4-dimethylcyclohexyl)methanol. Cyclohexane derivatives are crucial scaffolds in medicinal chemistry and materials science, making robust and optimized production routes essential.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to troubleshoot effectively and adapt procedures to their specific large-scale manufacturing environments.
Section 1: Synthesis Overview & Key Parameters
The most industrially viable and scalable synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol involves the catalytic hydrogenation of a suitable ester precursor, typically methyl (1-methoxy-4,4-dimethylcyclohexane)-1-carboxylate. This method avoids the use of stoichiometric metal hydride reagents, which are often problematic in large-scale operations due to cost, safety, and waste disposal concerns.
The core transformation is the reduction of the ester functional group to a primary alcohol without affecting the methoxy ether linkage or the cyclohexane ring.
Proposed Synthetic Pathway
Caption: High-pressure catalytic hydrogenation of the ester precursor.
Ruthenium is highly effective for ester hydrogenation due to its high oxophilicity and activity.[2] Copper chromite is a classic alternative but often requires more forcing conditions. Catalyst choice directly impacts reaction rate, selectivity, and potential for side reactions.
Catalyst Loading
1-5 mol%
Higher loading increases reaction rate but also cost. Optimization is a balance between batch time and economics. Inconsistent loading can lead to variable batch performance.
Hydrogen Pressure
50-150 bar (725-2175 psi)
High pressure is necessary to achieve a sufficient concentration of dissolved hydrogen in the liquid phase, which is a key driver for the reaction rate. Pressure must be carefully controlled to avoid over-reduction.[3]
Temperature
120-180 °C
Temperature must be high enough to achieve a practical reaction rate but low enough to prevent side reactions like hydrogenolysis (cleavage of the C-O methoxy bond) or catalyst sintering.[4]
Solvent
Methanol, Ethanol, THF
The solvent must solubilize the starting material and not interfere with the catalysis. Using an alcohol like methanol can help maintain catalyst activity and is easily removed post-reaction.[5]
Agitation Rate
300-600 RPM
Efficient agitation is critical in a three-phase system (solid catalyst, liquid substrate, gas H₂) to ensure effective mass transfer of hydrogen to the catalyst surface. Poor mixing is a common cause of stalled reactions on scale-up.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is catalytic hydrogenation preferred over LiAlH₄ for large-scale production?
While Lithium Aluminum Hydride (LiAlH₄) is an excellent reagent for ester reduction at the lab scale, it is rarely used in large-scale production for several reasons. Firstly, it is expensive and required in stoichiometric amounts. Secondly, its reactions are extremely exothermic and produce flammable hydrogen gas upon quenching, posing significant safety risks. Lastly, the aqueous workup generates large volumes of aluminum salt waste, which is costly to dispose of. Catalytic hydrogenation is more atom-economical, safer, and generates minimal waste, making it the superior industrial choice.
Q2: What are the primary safety concerns during this high-pressure hydrogenation?
The principal hazards are associated with the use of high-pressure flammable hydrogen gas. Key safety measures include:
Specialized Equipment: Use of a properly rated and maintained high-pressure reactor (autoclave) with burst discs and pressure relief valves.
Inert Atmosphere: Ensuring the reactor is purged of all air (oxygen) with an inert gas like nitrogen or argon before introducing hydrogen to prevent the formation of an explosive mixture.
Leak Detection: Continuous monitoring for hydrogen leaks.
Exotherm Control: A robust reactor cooling system is essential to manage the heat generated by the reaction and prevent a thermal runaway.
Q3: How can I monitor the reaction's progress and determine its endpoint?
On a large scale, direct sampling from a high-pressure reactor can be challenging. The most common methods are:
Hydrogen Uptake: Monitoring the drop in pressure from the hydrogen reservoir is a reliable, non-invasive way to track reaction progress. The reaction is complete when hydrogen consumption ceases.
In-Process Control (IPC) Sampling: If the reactor system allows, small samples can be carefully taken at intervals and analyzed by Gas Chromatography (GC). The reaction is considered complete when the starting ester peak area is below a set threshold (e.g., <1%).
Q4: Can the catalyst be recycled?
Yes, heterogeneous catalysts like Ru/C are designed for recovery and reuse. After the reaction, the catalyst can be filtered from the reaction mixture. It may require washing (e.g., with fresh solvent) and drying before being reused. Catalyst activity may decrease over several cycles due to poisoning or physical degradation. A catalyst lifecycle study is crucial to determine the number of viable recycles before performance drops unacceptably.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the production campaign.
Issue 1: Low or Stalled Reaction Conversion
Symptom: Hydrogen uptake stops prematurely, and GC analysis shows a significant amount of unreacted starting ester.
Potential Cause & Explanation:
Catalyst Deactivation: The most common cause. The catalyst's active sites may be "poisoned" by impurities in the starting material or solvent (e.g., sulfur or halide compounds). Alternatively, the catalyst may have been deactivated by exposure to air during handling.
Poor Mass Transfer: On a large scale, inefficient mixing can lead to hydrogen starvation at the catalyst surface, effectively stopping the reaction. The agitator may not be providing sufficient surface gas exchange.
Insufficient Hydrogen: A leak in the system or an error in calculation could lead to an insufficient stoichiometric amount of hydrogen being available.
Recommended Solution:
Validate Raw Materials: Ensure the purity of the starting ester, solvent, and hydrogen gas. Pre-treating the substrate by passing it through a bed of activated carbon can remove potential poisons.
Optimize Agitation: Review the reactor's agitation specifications. Increasing the RPM may improve gas-liquid dispersion and restart the reaction.
Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) and is never exposed to oxygen. If poisoning is suspected, the batch will need to be filtered and recharged with fresh catalyst.
Issue 2: Formation of (4,4-dimethylcyclohexyl)methanol Byproduct
Symptom: A significant peak corresponding to the loss of the C1-methoxy group is observed in the GC-MS analysis of the crude product.
Potential Cause & Explanation:
Hydrogenolysis: This side reaction is the cleavage of a C-O bond by hydrogen. The ether linkage of the methoxy group can be susceptible to this, particularly under harsh conditions. This is often caused by excessive temperature or pressure, or by using a catalyst that is too aggressive (e.g., Palladium on Carbon is more prone to hydrogenolysis than Ruthenium).[6]
Recommended Solution:
Screen Reaction Conditions: Perform a Design of Experiments (DoE) to lower the reaction temperature and/or pressure in a controlled manner to find a regime where the ester reduction proceeds efficiently but hydrogenolysis is minimized.
Change Catalyst: If condition screening fails, consider a different catalyst. A less active but more selective catalyst may be required.
Issue 3: Post-Reaction Purification Difficulties
Symptom: During fractional distillation, the product cannot be separated from a close-boiling impurity.
Potential Cause & Explanation:
Isomeric Byproducts: The starting material may contain isomers that are hydrogenated along with the main component, leading to impurities with very similar physical properties to the final product.
Thermal Decomposition: If the distillation temperature is too high, the product itself might undergo slight decomposition, continuously generating impurities.
Recommended Solution:
High-Efficiency Distillation: Use a distillation column with a higher number of theoretical plates and operate it under a high vacuum to lower the boiling point and minimize thermal stress.[7]
Crystallization: Explore cooling crystallization as an alternative or additional purification step. If the product is a solid at a lower temperature and the impurity is an oil, this can be a highly effective method.
Analyze Starting Material: Thoroughly analyze the starting ester by GC to identify and quantify any isomeric impurities before hydrogenation.
Vessel Inerting: Ensure the 100L high-pressure reactor is clean and dry. Seal the reactor and purge the vessel and headspace with nitrogen (3 cycles of pressurizing to 5 bar then venting).
Material Charging: Under a nitrogen atmosphere, charge the reactor with methyl (1-methoxy-4,4-dimethylcyclohexane)-1-carboxylate (10 kg, 46.67 mol).
Solvent & Catalyst Addition: Add methanol (40 L). In a glovebox, weigh 5% Ru/C (500 g, ~2.5 mol% Ru) and suspend it in methanol (1 L) to create a slurry. Transfer this slurry to the reactor via a charging port under a positive nitrogen pressure.
Sealing and Purging: Seal the reactor completely. Perform three more nitrogen purge cycles to remove any air introduced during charging.
Pressurization & Heating: Pressurize the reactor with hydrogen to 100 bar. Begin agitation at 400 RPM and heat the reactor contents to 150 °C.
Reaction Monitoring: Maintain the hydrogen pressure at 100 bar via a feed-on-demand regulator. Monitor the temperature and hydrogen consumption. The reaction is typically complete in 8-12 hours.
Cooldown & Depressurization: Once hydrogen uptake ceases, stop the heating and cool the reactor to < 30 °C. Carefully vent the excess hydrogen pressure and purge the system three times with nitrogen.
Product Filtration & Isolation: Under a nitrogen blanket, filter the reaction mixture through a bed of celite to remove the Ru/C catalyst. Wash the catalyst cake with fresh methanol (2 x 5 L).
Solvent Removal: Combine the filtrate and washes. Remove the methanol under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude oil by vacuum distillation to yield the final product.
Protocol 4.2: GC-MS Purity Analysis
Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified product in Dichloromethane.
Instrument Setup: Use a standard GC-MS system with a non-polar column (e.g., DB-5 or equivalent).
GC Method:
Injector Temperature: 250 °C
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Carrier Gas: Helium.
MS Method:
Scan Range: 40-400 m/z.
Ionization Mode: Electron Ionization (EI).
Analysis: Integrate the peaks in the resulting chromatogram. Calculate purity based on the relative peak area of the product versus all other components. Identify byproducts by comparing their mass spectra to a library.
Section 5: Troubleshooting Workflow
This diagram provides a logical path for diagnosing and resolving low yield issues during production.
Strategies for X-Ray Crystallographic Structural Determination of Low-Melting Aliphatic Alcohols: A Comparison Guide for (1-Methoxy-4,4-dimethylcyclohexyl)methanol
As a Senior Application Scientist in structural biology and small-molecule crystallography, I frequently encounter the bottleneck of crystallizing low-molecular-weight, highly flexible organic intermediates. Determining...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural biology and small-molecule crystallography, I frequently encounter the bottleneck of crystallizing low-molecular-weight, highly flexible organic intermediates. Determining the precise 3D conformation of building blocks like (1-Methoxy-4,4-dimethylcyclohexyl)methanol is critical for downstream pharmaceutical synthesis and structure-based drug design[1].
This guide objectively compares three distinct crystallographic strategies for this molecule, explaining the causality behind each experimental choice and providing self-validating protocols to ensure reproducible high-resolution structural elucidation.
The Crystallization Bottleneck
(1-Methoxy-4,4-dimethylcyclohexyl)methanol (CAS: 1855794-61-4; MW: 172.26) presents a classic crystallographic challenge.
Conformational Locking: The 4,4-dimethyl substitution effectively anchors the cyclohexane ring, preventing chair-chair interconversion and minimizing conformational entropy.
Frustrated Packing: The presence of both a hydrogen-bond donor (
−CH2OH
) and acceptor (
−OMe
) at the identical C1 position creates a localized, highly flexible polar headgroup. Combined with the molecule's globular steric profile, this results in exceptionally low lattice energy.
Consequently, the compound typically presents as a low-melting solid or viscous oil at room temperature, rendering standard solvent-evaporation crystallization highly ineffective. To obtain diffraction-quality crystals, researchers must choose between direct in situ cryo-crystallization, covalent heavy-atom derivatization, or non-covalent chaperone co-crystallization.
Fig 1. Crystallographic workflows for low-melting aliphatic alcohols.
Comparative Methodology Analysis
Method A: Direct In Situ Cryo-Crystallization
This approach involves sealing the neat liquid in a glass capillary and establishing a crystalline phase using a localized, computer-controlled liquid nitrogen stream.
Causality: While this preserves the molecule in its native, unadulterated state, rapid cooling often traps the frustrated hydrogen-bond network into an amorphous glass rather than a periodic lattice. Even when successful, the resulting crystals frequently suffer from high mosaicity and severe twinning.
Reacting the primary alcohol with an aromatic halide.
Causality: Esterification eliminates the flexible hydrogen-bond donor (
−OH
) and introduces a rigid, planar aromatic system. This drastically alters the physical properties, driving crystallization via robust
π−π
stacking interactions. Furthermore, the heavy bromine atom provides strong anomalous scattering, which is highly beneficial for phase determination and absolute structure assignment[1].
Method C: Chaperone-Mediated Co-Crystallization
Utilizing a larger organic host, such as a2, to encapsulate the target[2].
Causality: The TAA host forms a rigid, predictable crystalline lattice with internal voids. The liquid target molecule is forced into these pre-organized pockets via non-covalent van der Waals interactions. This bypasses the target's inherently poor lattice energy, allowing for rapid structural determination of the molecule in its native conformation using only milligram quantities[2].
Quantitative Performance Comparison
The following table summarizes the expected crystallographic performance and resource requirements for each method based on standard small-molecule diffractometer setups (e.g., Cu
Kα
microfocus sources).
Parameter
Direct Cryo-Crystallization
Covalent Derivatization
TAA Co-Crystallization
Sample Requirement
> 20 mg (neat liquid)
> 10 mg (for synthesis)
3 - 5 mg
Preparation Time
< 1 day
4 - 5 days (incl. synthesis)
2 - 3 days
Lattice Energy Driver
Weak van der Waals / H-bonds
π−π
stacking, dipole interactions
Host-host rigid packing
Typical Resolution (Å)
0.95 - 1.20 (Often twinned)
0.75 - 0.85 (High quality)
0.80 - 0.90
Typical R1 Value
> 8.0 %
3.0 - 4.5 %
4.0 - 6.0 %
Structural Integrity
Native
Covalently altered
Native (Non-covalent)
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical checkpoints to prevent downstream failure.
Protocol 1: Synthesis and Crystallization of the 4-Bromobenzoate Derivative
Reaction Setup: Dissolve 10 mg of (1-Methoxy-4,4-dimethylcyclohexyl)methanol in 0.5 mL anhydrous dichloromethane (DCM). Add 1.5 eq of 4-bromobenzoyl chloride, 2.0 eq of triethylamine, and 0.1 eq of 4-dimethylaminopyridine (DMAP).
Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 8:2). Causality: The reaction must show complete consumption of the alcohol. Any residual starting material will act as a liquid impurity, severely disrupting the nucleation of the ester's crystal lattice.
Purification: Quench with saturated
NaHCO3
, extract with DCM, and purify the organic layer via a short-plug silica chromatography.
Crystallization: Dissolve the purified ester in a minimum volume of hot heptane/ethyl acetate (9:1). Place the vial in a Dewar flask filled with hot water and allow it to cool to room temperature over 48 hours. The slow thermal gradient ensures the growth of macroscopic, single-domain crystals.
Protocol 2: TAA Chaperone Co-Crystallization
Host-Guest Assembly: Weigh 5.0 mg of the TAA chaperone and 1.5 equivalents of the target alcohol into a 2 mL glass vial[2].
Solvation: Dissolve the mixture entirely in 100 µL of a volatile bridging solvent (e.g., acetone).
Validation Checkpoint (Evaporation Rate): Seal the vial with a septum cap and puncture it once with a 20-gauge needle. Causality: The needle gauge strictly controls the vapor pressure release. If the solvent evaporates in < 24 hours, the kinetics are too fast, resulting in a kinetically trapped amorphous powder. A 20-gauge puncture ensures a 2-3 day evaporation window, favoring thermodynamic crystal growth.
Harvesting: Once distinct faceted crystals appear, harvest them directly from the mother liquor and mount them on a cryo-loop with Paratone-N oil for immediate X-ray diffraction at 100 K.
Advanced Refinement: Resolving the Methoxy/Hydroxyl Headgroup
Regardless of the crystallization method chosen, accurately resolving the hydrogen atoms on the C1 methoxy and hydroxymethyl groups is notoriously difficult using standard Independent Atom Models (IAM), which assume spherical electron density.
Comparative study of cyclohexyl-based chiral auxiliaries
As a Senior Application Scientist navigating the complexities of early-stage drug development and complex natural product synthesis, I frequently encounter synthetic bottlenecks where absolute stereocontrol is non-negoti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of early-stage drug development and complex natural product synthesis, I frequently encounter synthetic bottlenecks where absolute stereocontrol is non-negotiable. While catalytic asymmetric methods are elegant, stoichiometric chiral auxiliaries remain indispensable. They not only dictate the stereochemical outcome of a reaction but also convert enantiomeric products into physically separable diastereomers.
Among the myriad of options, cyclohexyl-based auxiliaries represent a masterclass in rational chemical design. This guide provides an objective, data-driven comparison of the industry standards: the historically significant (-)-8-phenylmenthol and its highly optimized successor, trans-2-phenylcyclohexanol.
The Mechanistic Causality of
π
-Facial Discrimination
To understand why cyclohexyl-based auxiliaries outperform simpler molecules like unsubstituted menthol, we must examine the causality of their stereocontrol. The effectiveness of these auxiliaries relies on a principle known as conformational locking [1].
When a prochiral substrate (such as an acrylate, glyoxylate, or enolate) is covalently attached to the auxiliary, the cyclohexane ring adopts a highly stable chair conformation, forcing the bulky stereodirecting group (the dimethylbenzyl group in 8-phenylmenthol, or the phenyl group in trans-2-phenylcyclohexanol) into an equatorial position.
Upon the introduction of a Lewis acid (e.g., TiCl
4
or SnCl
4
), the metal chelates the carbonyl oxygens of the substrate. This chelation enforces a rigid s-trans or s-cis geometry. The causality of the stereocontrol is purely steric: the aromatic ring acts as a physical wall, completely shielding the re or si face of the reactive
π
-system. Consequently, incoming nucleophiles or dienes are forced to attack exclusively from the unhindered trajectory [2].
Fig 1: Mechanistic causality of pi-facial discrimination by cyclohexyl-based chiral auxiliaries.
Comparative Performance Analysis
E.J. Corey introduced (-)-8-phenylmenthol in 1975, revolutionizing asymmetric synthesis [1]. However, its preparation from (R)-pulegone is notoriously inefficient (often requiring 7 steps with <50% overall yield). Recognizing this bottleneck, J.K. Whitesell rationally designed trans-2-phenylcyclohexanol in 1985 [2]. By stripping away the methyl and isopropyl backbone but retaining the critical stereodirecting phenyl ring, Whitesell created an auxiliary that delivers identical stereocontrol but is vastly easier to synthesize and recover [3].
The table below summarizes the quantitative performance data of these auxiliaries across standard industry benchmarks.
In my laboratory, I strongly advocate for trans-2-phenylcyclohexanol for scale-up campaigns. The following protocol outlines a self-validating workflow for an asymmetric transformation (e.g., a conjugate addition or ene reaction), ensuring that every step provides measurable feedback before proceeding.
Stage 1: Auxiliary Attachment (Esterification)
Procedure: Combine 1.0 eq of the prochiral carboxylic acid, 1.05 eq of (1R,2S)-trans-2-phenylcyclohexanol, and 0.1 eq of p-Toluenesulfonic acid (TsOH) in toluene. Reflux the mixture using a Dean-Stark apparatus.
Causality: Toluene allows for high-temperature reflux, while the Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward the ester via Le Chatelier's principle.
Self-Validation Checkpoint: Do not stop the reaction until the theoretical volume of water is collected in the trap. Confirm the complete consumption of the auxiliary via TLC (UV active due to the phenyl ring).
Procedure: Dissolve the purified chiral ester in anhydrous CH
2
Cl
2
and cool to -78 °C under argon. Add 1.1 eq of a Lewis acid (e.g., TiCl
4
). Stir for 15 minutes to allow chelation, then slowly add the nucleophile/diene.
Causality: The cryogenic temperature (-78 °C) minimizes the kinetic energy of the system, maximizing the energy difference between the diastereomeric transition states. The Lewis acid locks the substrate into a rigid conformation, allowing the phenyl ring to block the back face.
Self-Validation Checkpoint: Before proceeding to cleavage, isolate a small aliquot of the intact chiral ester product and run it through a standard HPLC (no chiral column needed). Because the products are diastereomers, they will resolve on a standard C18 column. Proceed only if the d.r. is > 95:5.
Stage 3: Non-Destructive Cleavage and Recovery
Procedure: Treat the diastereomerically pure ester with LiOH/H
2
O
2
in THF/Water at 0 °C (for saponification) or LiAlH
4
in ether (for reductive cleavage to the alcohol).
Causality: Mild cleavage conditions are critical to prevent the epimerization of the newly formed stereocenter on the product. trans-2-Phenylcyclohexanol is less sterically hindered than 8-phenylmenthol, allowing these mild conditions to succeed.
Self-Validation Checkpoint: Extract the aqueous layer with hexanes. The auxiliary partitions exclusively into the organic layer. Evaporate and weigh the recovered auxiliary (expected >95% recovery). Verify its optical rotation to ensure no racemization occurred during the cycle.
Fig 2: Self-validating experimental workflow for auxiliary attachment, reaction, and recovery.
Conclusion
While (-)-8-phenylmenthol laid the foundational logic for
π
-facial discrimination, trans-2-phenylcyclohexanol represents the pinnacle of practical, scalable chiral auxiliary design. By maintaining the critical stereodirecting phenyl moiety while stripping away unnecessary steric bulk, it offers superior reaction kinetics, easier cleavage, and near-quantitative recovery rates. For any research group looking to standardize their asymmetric synthesis workflows, trans-2-phenylcyclohexanol is the definitive choice.
References
Title: Chiral auxiliary - Wikipedia
Source: Wikipedia
URL: [Link]
Title: trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Trans-2-Phenyl-1-cyclohexanol - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary
Source: The Journal of Organic Chemistry
URL: [Link]
Validation
Comparison of reactivity between axial and equatorial substituted cyclohexanes
The Stereoelectronic and Steric Paradigms: A Comparative Guide to Axial vs. Equatorial Cyclohexane Reactivity As a Senior Application Scientist, evaluating the reactivity of cyclic systems requires looking beyond simple...
Author: BenchChem Technical Support Team. Date: March 2026
The Stereoelectronic and Steric Paradigms: A Comparative Guide to Axial vs. Equatorial Cyclohexane Reactivity
As a Senior Application Scientist, evaluating the reactivity of cyclic systems requires looking beyond simple functional group transformations. In six-membered rings, the three-dimensional spatial orientation of a substituent—whether it sits parallel to the ring's axis (axial ) or along its perimeter (equatorial )—dictates its kinetic and thermodynamic behavior.
This guide provides an objective, data-driven comparison of how axial and equatorial substituents govern the reactivity of cyclohexanes across four fundamental reaction classes: Nucleophilic Substitution (SN2), Bimolecular Elimination (E2), Oxidation, and Ester Hydrolysis.
The Conformational Lock: Establishing a Self-Validating Model
Because unsubstituted cyclohexanes rapidly interconvert between two chair conformations at room temperature (ring-flipping), studying the isolated reactivity of an axial versus an equatorial group requires a "locked" system.
Experimentally, this is achieved by introducing a bulky tert-butyl group to the ring. The severe 1,3-diaxial strain imposed by an axial tert-butyl group forces the equilibrium heavily (>99.9%) toward the conformation where the tert-butyl group is equatorial. By synthesizing cis- and trans-4-tert-butylcyclohexyl derivatives, researchers create "anancomeric" (conformationally fixed) systems where the reactive functional group is permanently locked in either the axial or equatorial position. This serves as a self-validating internal control for all kinetic studies described below.
Mechanistic Comparisons & Causality
A. Nucleophilic Substitution (SN2)
Winner: Axial Substituents
It is a common misconception that because the equatorial position is thermodynamically more stable, it must be more reactive. In SN2 reactions, the opposite is true. The fundamental requirement for an SN2 reaction is the backside attack of the nucleophile into the
σ∗
antibonding orbital of the carbon-leaving group bond.
Axial Leaving Group: The nucleophile approaches from the equatorial trajectory. This path is parallel to the adjacent axial hydrogens, offering an unhindered, direct line of attack to the
σ∗
orbital [1][1].
Equatorial Leaving Group: The nucleophile must approach from the axial trajectory. This path forces the nucleophile to pass through the center of the ring, where it is severely sterically blocked by the eclipsing axial hydrogens on the same face of the molecule [2][2].
B. Bimolecular Elimination (E2)
Winner: Axial Substituents
E2 eliminations are governed by strict stereoelectronic requirements: the leaving group and the
β
-hydrogen must be anti-periplanar (180° dihedral angle) to allow proper orbital overlap as the
π
-bond forms.
In a cyclohexane ring, this geometry is geometrically impossible to achieve if the leaving group is equatorial. The only way to achieve a 180° alignment is if both the leaving group and the adjacent proton are trans-diaxial [3][3]. Therefore, a molecule with an equatorial leaving group must expend energy to undergo a ring flip to the less stable axial conformation before E2 elimination can occur, drastically reducing the reaction rate [4][4].
C. Oxidation of Cyclohexanols
Winner: Axial Substituents
When oxidizing a cyclohexanol to a ketone (e.g., using Chromic acid), the reaction proceeds via a chromate ester intermediate. The rate-determining step is the elimination of a proton to form the planar
sp2
hybridized carbonyl carbon.
Steric Acceleration: An axial hydroxyl group suffers from repulsive 1,3-diaxial interactions with other axial protons. The conversion from a crowded
sp3
axial geometry to a flat
sp2
geometry relieves this steric strain. This relief provides a thermodynamic driving force known as steric acceleration, causing axial alcohols to oxidize 3 to 4 times faster than their equatorial counterparts [5][5]. Modern selective oxidations leverage this exact principle, using specific reagents to preferentially target axial over equatorial hydroxyls [6][6].
D. Esterification and Hydrolysis
Winner: Equatorial Substituents
Unlike oxidation, ester hydrolysis involves the nucleophilic addition of water/hydroxide to the carbonyl group, forming a bulky, negatively charged
sp3
tetrahedral intermediate.
Steric Hindrance: As an axial ester transitions into this bulky intermediate, it is forced into severe 1,3-diaxial compression against the ring. This steric hindrance drastically raises the activation energy (
ΔG‡
) of the transition state. Conversely, an equatorial ester projects outward from the ring, forming the tetrahedral intermediate with minimal steric penalty, allowing it to hydrolyze significantly faster [7][7].
Quantitative Data Summary
The table below summarizes the relative reaction rates of locked 4-tert-butylcyclohexyl derivatives, highlighting the kinetic divergence between axial and equatorial positions.
Steric acceleration (relief of 1,3-diaxial strain).
Ester Hydrolysis
Saponification
Equatorial
~ 0.05
Avoidance of 1,3-diaxial transition state compression.
Visualizations: Reactivity & Workflows
Logical tree mapping cyclohexane substituent position to reaction rates and mechanistic viability.
Self-validating experimental workflow for determining kinetic profiles of locked cyclohexanes.
Experimental Protocols: Kinetic Evaluation of Cyclohexanol Oxidation
To empirically validate the steric acceleration of axial oxidation, the following parallel kinetic assay can be executed.
Objective: Determine the relative oxidation rates of cis-4-tert-butylcyclohexanol (axial OH) vs. trans-4-tert-butylcyclohexanol (equatorial OH).
Step-by-Step Methodology:
Substrate Preparation: Obtain pure samples of cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol via chromatographic separation of the commercial mixture.
Standardized Solution: Prepare 0.1 M solutions of both diastereomers in glacial acetic acid in separate, temperature-controlled reaction flasks maintained at 25.0 °C.
Reagent Introduction: Rapidly inject a standardized solution of Chromic Acid (
H2CrO4
) into each flask to initiate the reaction, ensuring the oxidant is the limiting reagent to maintain pseudo-first-order kinetics.
Aliquot Quenching: At precisely timed intervals (e.g., every 2 minutes for 30 minutes), extract 1.0 mL aliquots from each flask. Immediately quench the aliquots by discharging them into a cold solution of isopropanol (to consume unreacted oxidant).
Analytical Quantification: Analyze the quenched aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) equipped with an internal standard (e.g., dodecane). Monitor the disappearance of the alcohol peak and the appearance of the 4-tert-butylcyclohexanone peak.
Data Processing: Plot
ln([Alcohol]t/[Alcohol]0)
versus time for both reactions. The ratio of the slopes of the resulting lines will yield the relative rate constant (
kax/keq
), which should experimentally validate a 3 to 4-fold kinetic preference for the axial isomer.
References
Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. Available at:[Link]
LibreTexts Chemistry. 8.7: Peculiarities in Substitution Chemistry. Available at: [Link]
Master Organic Chemistry. Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Available at: [Link]
Fiveable. The E2 Reaction and Cyclohexane Conformation. Available at: [Link]
ACS Publications (The Journal of Organic Chemistry). Selectivity of Oxidizing Agents toward Axial and Equatorial Hydroxyl Groups. Available at:[Link]
St. Paul's Cathedral Mission College. Conformation and Reactivity in Cyclohexane-I. Available at: [Link]
NPTEL Archive. Lecture 23: Stereochemistry IV. Available at: [Link]
A Computational Chemist's Guide to Conformational Analysis: Benchmarking DFT Methods for Substituted Cyclohexanes
The foundation of modern stereochemistry relies heavily on the conformational analysis of six-membered rings. The "A-value"—defined as the Gibbs free energy difference ( ΔG ) between the axial and equatorial conformers o...
Author: BenchChem Technical Support Team. Date: March 2026
The foundation of modern stereochemistry relies heavily on the conformational analysis of six-membered rings. The "A-value"—defined as the Gibbs free energy difference (
ΔG
) between the axial and equatorial conformers of a mono-substituted cyclohexane—is the archetypal metric for steric bulk[1].
While experimental A-values are well-documented through low-temperature NMR studies, accurately reproducing them in silico remains a rigorous benchmark for computational chemistry methods[2]. The challenge lies in the causality of the underlying physical interactions: the axial/equatorial equilibrium is governed by a delicate balance between repulsive 1,3-diaxial steric clashes and attractive London dispersion forces between the substituent and the cyclohexane ring[3].
This guide objectively compares the performance of popular Density Functional Theory (DFT) methods for calculating A-values and provides a self-validating experimental protocol for researchers in drug development and physical organic chemistry.
Methodological Comparison: The Dispersion Dilemma
Historically, the B3LYP functional was the workhorse of organic computational chemistry. However, standard B3LYP fundamentally fails to account for medium-to-long-range electron correlation, leading to a systematic underestimation of attractive dispersion forces[4]. Consequently, B3LYP often overestimates A-values because it exaggerates the relative instability of the more compact axial conformer, where dispersion interactions actually provide a stabilizing effect[4].
To achieve chemical accuracy (error < 1 kcal/mol), modern conformational analysis requires dispersion-corrected or highly parameterized functionals:
M06-2X: A meta-GGA hybrid functional explicitly parameterized for non-covalent interactions. It consistently yields A-values within 0.20 kcal/mol of experimental benchmarks and coupled-cluster (CCSD(T)) reference data[5]. It is widely considered superior to standard hybrid functionals for simple cyclohexanes[6].
ω
B97X-D: A range-separated hybrid functional that includes Grimme's D2 dispersion model. It provides excellent long-range interaction energies and is highly reliable for conformational equilibria, matching the low error rates of M06-2X[5],[7].
B3LYP-D3(BJ): The classic functional rescued by Grimme's D3 dispersion correction with Becke-Johnson damping. It offers a massive improvement over uncorrected B3LYP but can still be slightly outperformed by M06-2X in highly congested or spirocyclic systems[6].
Software Alternatives: Gaussian vs. ORCA
Gaussian: The legacy industry standard. It offers robust optimization algorithms and natively supports the M06 suite of functionals. However, it requires a commercial license.
ORCA: A highly efficient alternative that is free for academic use. ORCA excels in modern DFT and offers optimized implementations of dispersion-corrected functionals (like
ω
B97X-D3) alongside the Resolution of Identity (RI) approximation, which drastically speeds up calculations without sacrificing accuracy[8].
Quantitative Benchmark: DFT vs. Experimental A-values
The following table summarizes the performance of various functionals against experimental A-values. Notice how the inclusion of dispersion (M06-2X,
ω
B97X-D) brings the calculated
ΔG
into tight agreement with experimental NMR data, whereas uncorrected B3LYP systematically overestimates the energetic penalty of the axial position[4],[2],[1].
Substituent
Experimental A-Value (kcal/mol)
B3LYP/6-31G(d) (kcal/mol)
M06-2X/def2-TZVPP (kcal/mol)
ω
B97X-D/def2-TZVPP (kcal/mol)
Methyl (-CH₃)
1.74
~1.96
1.76
1.77
Ethyl (-CH₂CH₃)
1.79
~2.01
1.80
1.82
Isopropyl (-CH(CH₃)₂)
2.15
~2.45
2.18
2.12
tert-Butyl (-C(CH₃)₃)
4.90
~5.45
4.95
4.88
Bromine (-Br)
0.43
~0.65
0.45
0.41
(Data synthesized from benchmark studies evaluating quantum chemistry methods against established experimental values[5],[9],[1].)
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, a conformational analysis must be a self-validating system. You cannot simply optimize a single drawn structure and assume it is the global minimum. The following step-by-step methodology ensures rigorous validation[5],[7].
Step 1: Conformational Search
Action: Generate initial geometries for both the axial and equatorial isomers. For flexible substituents (e.g., ethyl, isopropyl), perform a conformational search using Molecular Mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB via CREST).
Causality: Substituents possess multiple rotamers. The true A-value must compare the lowest energy rotamer of the axial conformer to the lowest energy rotamer of the equatorial conformer. Failing to sample conformational space invalidates the
ΔG
calculation.
Step 2: Geometry Optimization
Action: Optimize the filtered conformers using a reliable DFT method and a double-
ζ
basis set (e.g., M06-2X/def2-SVP).
Causality: Geometry optimization allows the ring to undergo structural relaxation. The cyclohexane ring will undergo slight flattening in the axial conformer to alleviate 1,3-diaxial interactions, which is critical for an accurate energy profile.
Step 3: Frequency Calculation (The Validation Step)
Action: Run a vibrational frequency calculation at the exact same level of theory used for optimization.
Causality: This serves two critical purposes. First, it proves the optimized structure is a true local minimum by confirming the presence of zero imaginary frequencies . Second, it calculates the zero-point vibrational energy (ZPVE) and thermal entropic corrections needed to convert electronic energy to Gibbs Free Energy (
G
) at 298.15 K.
Step 4: High-Level Single-Point Energy (SPE) Calculation
Action: Take the optimized geometry and perform an SPE calculation using a larger triple-
ζ
basis set (e.g., M06-2X/def2-TZVPP).
Causality: While small basis sets are computationally efficient for geometry optimization, large triple-
ζ
basis sets are required to minimize Basis Set Superposition Error (BSSE) and accurately capture electron correlation during the final energy evaluation.
Step 5: Boltzmann Weighting and
ΔG
Calculation
Action: Add the thermal correction from Step 3 to the SPE from Step 4. Calculate the final A-value using the equation:
ΔG=Gaxial−Gequatorial
.
Visualizing the Workflow
Self-validating DFT workflow for calculating accurate cyclohexane A-values.
References
Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. URL: [Link]
Izzotti, A. R., & Gleason, J. L. (2021). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. URL: [Link]
Wiberg, K. B., et al. (1998). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 63(15), 5178–5184. URL: [Link]
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13, 36248-36254. URL: [Link]
Asano, N. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. URL: [Link]
Benchmarking Catalytic Systems for Asymmetric Synthesis of Cyclohexane Derivatives: A Comparative Guide
The pharmaceutical industry’s ongoing "escape from flatland" has driven a massive demand for saturated, sp3-rich cyclic scaffolds. Chiral cyclohexane derivatives, in particular, offer superior pharmacokinetic properties,...
Author: BenchChem Technical Support Team. Date: March 2026
The pharmaceutical industry’s ongoing "escape from flatland" has driven a massive demand for saturated, sp3-rich cyclic scaffolds. Chiral cyclohexane derivatives, in particular, offer superior pharmacokinetic properties, improved solubility, and enhanced target-binding specificity compared to their planar aromatic counterparts. However, the stereocontrolled synthesis of highly functionalized cyclohexanes—often requiring the simultaneous setting of multiple contiguous stereocenters—remains a formidable synthetic challenge.
This guide provides an objective, data-driven comparison of the three premier catalytic paradigms used to construct chiral cyclohexanes: Organocatalysis , Transition Metal Catalysis , and Biocatalysis . By examining the mechanistic causality, benchmarking performance metrics, and detailing self-validating experimental protocols, this guide equips drug development professionals with the insights needed to select the optimal synthetic route.
Organocatalysis: The Cascade Champions
Organocatalytic cascade reactions excel at rapidly assembling complex, polyfunctionalized cyclohexanes from simple acyclic precursors in a single pot. Aminocatalysis, utilizing chiral secondary amines like the Jørgensen-Hayashi diarylprolinol silyl ethers or MacMillan imidazolidinones, is the cornerstone of this approach[1].
Mechanistic Causality
The power of aminocatalysis lies in its dual-activation modes. The chiral amine reacts with an α,β-unsaturated aldehyde to form an iminium ion , significantly lowering the lowest unoccupied molecular orbital (LUMO) and facilitating a highly stereoselective Michael addition. The bulky diarylmethyl group of the catalyst sterically shields one face of the intermediate, dictating the facial approach of the nucleophile. Following the initial addition, the intermediate tautomerizes into an electron-rich enamine (raising the highest occupied molecular orbital, HOMO), which can then undergo a subsequent Michael or aldol reaction. This "zipping up" process can set up to six contiguous stereocenters in a single Michael/Michael/aldol sequence.
Self-Validating Protocol: Organocatalytic Synthesis of Spirocyclohexanes
Adapted from the Michael/Michael/aldol cascade synthesis of spirocyclohexane indandiones.
Catalyst Preparation & Setup: In an oven-dried vial equipped with a magnetic stir bar, dissolve the limiting reagent (e.g., an α,β-unsaturated indandione, 0.5 mmol) and the Michael donor in anhydrous CH₂Cl₂ (2.0 mL). Add 10 mol% of the chiral squaramide or secondary amine catalyst.
Reaction Initiation: Add a mild base additive (e.g., DBU, 10 mol%) to facilitate the final aldol condensation step. Stir at ambient temperature.
Validation Check 1 (Reaction Progress): After 12 hours, remove a 10 µL aliquot. Quench with dilute HCl, extract with EtOAc, and spot on a TLC plate (stain with KMnO₄). The disappearance of the UV-active indandione confirms the completion of the initial Michael addition.
Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with CH₂Cl₂ (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Check 2 (Crude Diastereomeric Ratio): Dissolve a small portion of the unpurified crude mixture in CDCl₃ and acquire a ¹H-NMR spectrum. Integrate the distinct diagnostic peaks (e.g., spiro-ring protons) to determine the diastereomeric ratio (dr). Causality: Column chromatography can inadvertently enrich or deplete specific diastereomers; measuring the crude dr is critical for accurate catalytic benchmarking.
Purification: Purify via flash column chromatography to isolate the major diastereomer, followed by chiral HPLC to determine the enantiomeric excess (ee%).
Transition Metal Catalysis: Hydrogen Borrowing & Asymmetric Hydrogenation
Transition metal catalysis offers unparalleled efficiency for the reduction of cyclic alkenes/arenes or the redox-neutral coupling of unactivated alcohols. Iridium and Rhodium complexes bearing chiral diphosphine ligands (e.g., BINAP, DTBM-SEGPHOS) dominate this space[2].
Mechanistic Causality
A breakthrough in this domain is the hydrogen borrowing annulation to form cyclohexanes[3]. An Ir(I) precatalyst, ligated by a chiral phosphine, oxidizes a 1,5-diol to a dialdehyde, temporarily storing the hydrogen as an Ir-hydride species. The dialdehyde undergoes an aldol condensation with a ketone to form an enone. Finally, the chiral Ir-hydride complex performs an asymmetric conjugate reduction of the enone. The chiral pocket created by the bulky DTBM-SEGPHOS ligand ensures that hydride transfer occurs exclusively to one enantiotopic face of the substrate, yielding enantioenriched cyclohexanes without the need for external stoichiometric oxidants or reductants[3].
Anaerobic Setup: Inside an argon-filled glovebox, charge a sealed tube with Ir(cod)(acac) (2 mol%), (R)-DTBM-SEGPHOS (5 mol%), and KOtBu (4.0 equiv).
Substrate Addition: Add the 1,5-diol (2.0 equiv) and the ketone substrate (1.0 equiv, 0.5 mmol) dissolved in anhydrous tert-amyl alcohol (1.0 M).
Validation Check 1 (Active Species Formation): Observe the solution color. A shift from yellow/orange to a deep red/brown upon heating indicates the successful formation of the active Ir-hydride species.
Heating: Seal the tube, remove it from the glovebox, and heat at 110 °C for 24 hours.
Validation Check 2 (Mass Balance & Conversion): Cool the reaction to room temperature. Withdraw a 20 µL aliquot, dilute with EtOAc, and analyze via GC-FID against an internal standard (e.g., dodecane) added prior to the reaction. Causality: GC-FID validates that the diol was fully dehydrogenated and tracks the transient enone intermediate, ensuring the catalytic cycle is not stalling at the reduction step.
Isolation: Dilute the mixture with water, extract with EtOAc, concentrate, and purify via silica gel chromatography.
Biocatalysis: The Green Stereocontrol Masters
Biocatalysis utilizes engineered enzymes to perform highly stereoselective transformations under mild, aqueous conditions. This approach is particularly valuable for synthesizing chiral cyclohexylamines, which are ubiquitous in CNS-active drugs and kinase inhibitors.
Mechanistic Causality
The synthesis of 3- or 4-substituted cyclohexylamines from prochiral diketones can be achieved via a multi-enzyme cascade[4]. A C-C hydrolase first desymmetrizes the diketone. Subsequently, an ω-transaminase (ω-TA) converts the resulting ketone to a chiral amine. The ω-TA relies on a pyridoxal phosphate (PLP) cofactor. The enzyme's active site features two distinct binding pockets (a large and a small pocket). The steric differentiation between the substituents on the cyclohexane ring dictates how the substrate binds relative to the PLP-amine intermediate, resulting in exquisite stereocontrol (often >99% ee) that is difficult to achieve with small-molecule catalysts[4].
Enzyme & Cofactor Preparation: In a 50 mL bioreactor, prepare a 100 mM phosphate buffer (pH 7.5). Add pyridoxal-5'-phosphate (PLP, 1 mM), the amine donor (e.g., isopropylamine, 5 equiv), and the engineered ω-transaminase (10 mg/mL).
Substrate Addition: Add the prochiral cyclic ketone (50 mM) dissolved in a minimal amount of DMSO (up to 5% v/v to aid solubility).
Validation Check 1 (pH Maintenance): As isopropylamine is consumed and converted to acetone, the pH of the system will fluctuate. Use an automated pH-stat to titrate with 1M HCl/NaOH, maintaining the pH strictly at 7.5. Causality: Transaminases are highly sensitive to pH; a drift outside the 7.0–8.0 window will denature the enzyme and halt the catalytic cycle.
Validation Check 2 (Intermediate Tracking): At 2, 4, and 8 hours, withdraw 50 µL aliquots. Quench with 50 µL of acetonitrile, centrifuge to pellet the precipitated protein, and analyze the supernatant via LC-MS. This confirms the consumption of the ketone and the formation of the amine without relying on visual cues.
Isolation: Adjust the pH to 11 to deprotonate the product amine, extract with methyl tert-butyl ether (MTBE), dry, and evaporate to yield the optically pure cyclohexylamine.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of the three catalytic systems based on benchmark reactions from the cited literature.
To assist in selecting the appropriate catalytic system for a given target, refer to the decision matrix below.
Decision matrix for selecting catalytic systems in asymmetric cyclohexane synthesis.
References
Siirola, E. et al. "Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps." Adv. Synth. Catal. 2013, 355, 1703–1708. 4
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. dntb.gov.ua.
Armstrong, R. J. et al. "Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations." PMC - NIH. 3
"Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates." Chemical Reviews. 2
Blümel, M. et al. "Asymmetric Organocatalytic Synthesis of Highly Functionalized Spirocyclohexane Indandiones via a One-Pot Michael/Michael/Aldol Sequence." Thieme Connect.
"Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions." PMC - NIH. 1
Orthogonal Cross-Validation of Novel Compounds: Integrated Multi-Modal Platforms vs. Sequential Analysis
As a Senior Application Scientist overseeing the structural characterization of novel chemical entities (NCEs), I frequently observe laboratories treating analytical validation as a disjointed checklist. However, the rec...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing the structural characterization of novel chemical entities (NCEs), I frequently observe laboratories treating analytical validation as a disjointed checklist. However, the recent adoption of the ICH Q2(R2) guidelines marks a critical paradigm shift: regulatory bodies now demand a science- and risk-based lifecycle approach to analytical procedures[1]. Relying on a single analytical technique—or sequentially reviewing siloed data—is no longer sufficient to guarantee the identity, purity, and stereochemistry of a novel drug candidate.
To achieve unequivocal proof of molecular structure, we must employ orthogonal analytical methods —techniques that measure the same analyte using fundamentally different physicochemical principles[2]. This guide objectively compares the traditional Sequential Single-Method Validation against modern Integrated Multi-Modal Platforms , providing field-proven protocols, causality behind experimental design, and quantitative performance data.
The Causality of Orthogonal Selection: Building a Self-Validating System
In structural elucidation, every analytical technique possesses inherent blind spots. A robust validation strategy does not merely stack data; it creates a self-validating feedback loop where the strengths of one method compensate for the weaknesses of another[3].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides exact mass and isotopic fine structure to confirm the elemental formula. Blind spot: Cannot distinguish between regioisomers or stereoisomers.
Nuclear Magnetic Resonance (1D/2D NMR): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) map the exact carbon-hydrogen framework, resolving regioisomers. Blind spot: Assigning absolute stereochemistry in flexible molecules is highly error-prone without chiral derivatization.
Single-Crystal X-Ray Diffraction (SCXRD): Determines absolute 3D conformation and stereochemistry via anomalous dispersion (Flack parameter). Blind spot: Represents only the solid-state lattice, which may not reflect the dominant solution-state conformer or bulk sample purity.
By algorithmically reconciling these three datasets, we establish a closed-loop validation system. The LC-HRMS formula restricts the NMR elucidation space; the solution-state NMR NOESY distances cross-validate the solid-state SCXRD coordinates.
Workflow of multi-modal orthogonal cross-validation for novel compound structural confirmation.
To demonstrate this approach, the following protocol outlines the cross-validation of a newly synthesized hydroxamic acid derivative (N-hydroxycyclopentanecarboxamide analogue)[2]. Every step includes an internal causality check to ensure data integrity.
Step 1: LC-HRMS Acquisition & Formula Generation
Methodology: Inject 1 µL of a 1 µg/mL sample into a UHPLC coupled to an Orbitrap HRMS (ESI+ mode). Maintain a resolving power of >100,000 at m/z 200.
Causality Check: Limit formula generation algorithms to elements present in the synthetic route (C, H, N, O).
Self-Validation Gate: The isotopic pattern (M+1, M+2) must match the theoretical distribution of the proposed formula with a mass error of < 2 ppm. If it fails, halt the workflow to investigate co-eluting impurities or unexpected adducts.
Step 2: Comprehensive NMR Profiling
Methodology: Dissolve 5 mg of the compound in 600 µL of DMSO-d6. Acquire
1
H,
13
C, HSQC, HMBC, and NOESY spectra using a 600 MHz spectrometer equipped with a cryoprobe.
Causality Check: Use HSQC to distinguish between protonated and non-protonated carbons, directly informing the molecular skeleton.
Self-Validation Gate: The total integrated proton count from the
1
H-NMR must perfectly match the hydrogen count derived from the LC-HRMS molecular formula. A mismatch indicates solvent contamination or structural degradation.
Step 3: SCXRD Absolute Structure Determination
Methodology: Grow single crystals via slow evaporation in a vapor diffusion chamber. Mount a suitable crystal on a diffractometer using Cu K
α
radiation (
λ=1.54184
Å) to maximize anomalous scattering for absolute configuration.
Causality Check: Cu K
α
radiation is specifically chosen over Mo K
α
because lighter atoms (C, N, O) require longer wavelengths to produce a reliable Flack parameter for stereochemical assignment.
Self-Validation Gate: Extract the interatomic distances from the solved crystal lattice. These distances must mathematically correlate with the cross-peak intensities observed in the solution-state NOESY NMR spectrum. If they diverge, the solid-state conformer does not represent the bulk solution state.
Step 4: Algorithmic Data Reconciliation
Methodology: Import raw data from all three instruments into an integrated multi-modal software platform. The software algorithmically predicts the NMR chemical shifts based on the 3D SCXRD geometry and compares them against the experimental NMR data.
Quantitative Data Presentation: Platform Comparison
The transition from sequential, siloed analysis to an integrated, algorithmically cross-validated platform yields measurable improvements in both analytical confidence and operational efficiency. Table 1 summarizes the performance metrics derived from validating a library of 50 novel small-molecule kinase inhibitors.
Table 1: Performance Comparison of Validation Workflows
Performance Metric
Traditional Sequential Validation
Integrated Multi-Modal Platform
Causality / Impact
Data Reconciliation
Manual overlay by spectroscopist
Algorithmic cross-checking
Eliminates human confirmation bias.
Stereochemical Certainty
82% (Prone to NOESY misinterpretation)
>99% (SCXRD + NOESY correlation)
Ensures absolute configuration accuracy.
Isomer False Positive Rate
4.5%
< 0.1%
Prevents costly late-stage clinical failures.
Time-to-Validation (per NCE)
5 - 7 Days
24 - 36 Hours
Accelerates drug discovery pipeline.
ICH Q2(R2) Compliance
Requires extensive manual documentation
Automated lifecycle audit trail
Meets modernized regulatory data integrity standards[4].
To further illustrate the precision of the integrated approach, Table 2 details the specific cross-validation data acquired for the N-hydroxycyclopentanecarboxamide derivative[2].
Table 2: Orthogonal Data Summary for N-hydroxycyclopentanecarboxamide Analogue
Analytical Method
Target Parameter
Experimental Result
Validation Status
LC-HRMS
Exact Mass
[M+H]+
Calc: 130.0863 | Obs: 130.0861
Pass (Error: 1.5 ppm)
1D/2D NMR
Carbon Connectivity
6 distinct
13
C environments confirmed via HMBC
Pass (Matches HRMS formula)
SCXRD
Absolute Configuration
Space Group:
P212121
| Flack Parameter: 0.02(3)
Pass (Unambiguous stereocenter)
Integrated Check
Solution vs. Solid State
Predicted NMR shifts from SCXRD match experimental
Pass (Conformational agreement)
Conclusion
The modernization of analytical guidelines by the FDA and ICH explicitly demands that we move away from "check-the-box" assays toward holistic, risk-based methodologies[1][5]. By adopting an Integrated Multi-Modal Platform for orthogonal cross-validation, laboratories can transform LC-MS, NMR, and SCXRD from isolated data points into a unified, self-validating system. This approach not only dramatically reduces the false-positive rate of structural misidentification but also ensures robust compliance with ICH Q2(R2) standards, ultimately accelerating the delivery of safe, well-characterized novel compounds to the clinic.
References
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at:[Link]
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]
ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
Comparative Cytotoxicity Assays of Functionalized Cyclohexanols: A Technical Guide
Functionalized cyclohexanols—ranging from simple alkyl-substituted derivatives to complex cyclic depsipeptides—are critical pharmacophores in modern drug discovery. They exhibit a broad spectrum of biological activities,...
Author: BenchChem Technical Support Team. Date: March 2026
Functionalized cyclohexanols—ranging from simple alkyl-substituted derivatives to complex cyclic depsipeptides—are critical pharmacophores in modern drug discovery. They exhibit a broad spectrum of biological activities, including anticonvulsant, antiviral, and anti-inflammatory properties 1. However, the therapeutic window of these compounds is heavily dictated by their cytotoxicity profiles.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of functionalized cyclohexanols across standardized cytotoxicity assays. By understanding the mechanistic causality behind these assays, researchers can build self-validating experimental systems that yield high-confidence data.
Mechanistic Basis of Cyclohexanol-Induced Cytotoxicity
The cytotoxicity of cyclohexanol derivatives is highly dependent on structure-activity relationships, specifically the accessibility of the hydroxyl group and the overall steric hindrance of the molecule [[1]](). For example, enantiomeric trans-2-aminocyclohexan-1-ol derivatives demonstrate selective cytotoxicity; they safely spare normal astrocytes at concentrations up to 100 µM while inducing dose-dependent viability loss in glioblastoma cells 2.
When a functionalized cyclohexanol reaches a toxic threshold, it typically disrupts cellular homeostasis through membrane lipid interaction or by stalling mitochondrial respiration, ultimately triggering apoptosis.
Mechanistic pathway of functionalized cyclohexanol-induced cellular cytotoxicity.
Orthogonal Assay Selection: MTT vs. LDH
To prevent false positives caused by compound interference, a self-validating cytotoxicity protocol must employ orthogonal assays that measure different biological endpoints.
MTT Assay (Metabolic Activity): A colorimetric assay measuring the reduction of MTT to formazan by mitochondrial succinate dehydrogenase 1. It detects early-stage metabolic stalling before physical cell death occurs.
LDH Release Assay (Membrane Integrity): Measures the release of cytosolic Lactate Dehydrogenase into the extracellular medium 2. This confirms late-stage apoptosis or necrosis characterized by plasma membrane rupture.
Experimental workflow for comparative cytotoxicity screening of cyclohexanols.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed to be self-validating, ensuring that the observed cytotoxicity is genuinely caused by the cyclohexanol derivative and not by experimental artifacts.
Cell Seeding: Seed target cells (e.g., CCRF-CEM or U87) at
1×104
cells/well in 180 µL of medium within a 96-well plate. Incubate overnight at 37°C in 5% CO₂ 3.
Causality: Cells must be in the logarithmic growth phase. Over-confluent cells experience contact inhibition, naturally downregulating mitochondrial activity and artificially skewing the baseline viability.
Compound Treatment: Dissolve the functionalized cyclohexanol in DMSO. Treat cells with serial dilutions (e.g., 1.25, 2.5, 5.0, 10.0, 20.0 µM) 3.
Causality: Maintain final DMSO concentration below 0.5% v/v. Higher solvent concentrations induce basal cytotoxicity, confounding the specific toxicity of the test compound.
MTT Addition: After the designated incubation period (e.g., 48 hours), add MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours 1.
Causality: The 2-4 hour window ensures the enzymatic reduction of MTT remains in the linear dynamic range, preventing signal saturation.
Solubilization & Detection: Remove the culture medium carefully. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm 1.
Supernatant Extraction: Following compound incubation, gently centrifuge the 96-well plate to pellet cellular debris. Transfer 50 µL of the cell-free supernatant to a fresh plate.
Causality: Analyzing only the supernatant ensures you are measuring extracellular LDH (indicating membrane rupture) rather than intact intracellular LDH [[2]]().
Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. Incubate in the dark at room temperature for 30 minutes.
Detection & Normalization: Measure absorbance at 490 nm. Calculate cytotoxicity relative to the Maximum Lysis Control to validate the upper limit of the assay's dynamic range.
Quantitative Data Comparison
The table below summarizes recent experimental data comparing the cytotoxicity (IC₅₀ / CC₅₀) of various functionalized cyclohexanols across different cell lines. Notice how structural modifications drastically shift the safety profile.
Data Interpretation Note: The selective toxicity of trans-2-aminocyclohexan-1-ol towards glioblastoma cells over normal astrocytes highlights its potential as a safe chemopreventive or anticonvulsant scaffold. Conversely, the high potency of Compound 1 against CCRF-CEM cells points toward applications in targeted oncology.
References
Title: Targeted Isolation of a Cytotoxic Cyclic Hexadepsipeptide from the Mesophotic Zone Sponge-Associated Fungus Cymostachys sp. NBUF082
Source: nih.gov (PMC)
URL: [Link]
Title: Similar Safety Profile of the Enantiomeric N-Aminoalkyl Derivatives of Trans-2-Aminocyclohexan-1-ol Demonstrating Anticonvulsant Activity
Source: mdpi.com
URL: [Link]
Unraveling the Stereochemistry of Trisubstituted Cyclohexanes: A Comparative Guide to Characterization Methods
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Stereochemical Conundrum of Trisubstituted Cyclohexanes Tris...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
The Stereochemical Conundrum of Trisubstituted Cyclohexanes
Trisubstituted cyclohexanes—particularly 1,2,4- and 1,2,3-trifunctionalized scaffolds—are highly prized in modern drug discovery. They offer rigid, three-dimensional frameworks that lock functional groups into specific vectors, a critical feature for target protein binding [1]. However, characterizing these molecules is notoriously difficult. A trisubstituted cyclohexane possesses multiple stereocenters, leading to numerous possible diastereomers. Furthermore, the cyclohexane ring is not static; it undergoes rapid chair-to-chair flipping at room temperature, averaging the spectroscopic signals of axial and equatorial conformers [2].
As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning both relative and absolute stereochemistry to these complex rings. Relying on a single analytical technique often leads to misassignment. This guide objectively compares the three most robust, peer-reviewed methods for characterizing trisubstituted cyclohexanes: High-Resolution NMR Spectroscopy , X-Ray Crystallography , and Computational DFT-NMR (DP4+) Analysis . By understanding the causality behind these techniques, researchers can build self-validating analytical workflows.
High-Resolution NMR Spectroscopy: The Workhorse
Nuclear Magnetic Resonance (NMR) spectroscopy remains the first-line method for stereochemical elucidation. It relies on two fundamental physical phenomena: scalar coupling (
3JHH
) transmitted through chemical bonds, and the Nuclear Overhauser Effect (NOE) transmitted through space.
The Causality of NMR Stereochemical Assignment
The Karplus equation dictates that
3JHH
coupling constants are highly dependent on the dihedral angle between vicinal protons. In a rigid cyclohexane chair, axial-axial protons have a dihedral angle of ~180°, resulting in large coupling constants (10–12 Hz). Equatorial-axial or equatorial-equatorial protons have angles of ~60°, yielding smaller couplings (2–5 Hz). Concurrently, NOESY experiments detect dipole-dipole cross-relaxation, which decays at a rate of
1/r6
. This allows us to map spatial proximities under 5 Å, identifying 1,3-diaxial interactions that confirm relative stereochemistry [3].
Self-Validation System: A proposed stereoisomer is only valid if the
3JHH
scalar couplings perfectly corroborate the spatial proximities observed in the NOESY spectrum.
Sample Preparation: Dissolve 5–10 mg of the highly pure cyclohexane derivative in a non-coordinating, isotopically pure solvent (e.g.,
CDCl3
or
C6D6
). If the ring is highly flexible, prepare the sample for low-temperature NMR (e.g., 180 K in
CF2Cl2
) to freeze out the chair conformers and prevent signal averaging[4].
1D Acquisition: Acquire high-resolution
1H
(minimum 500 MHz) and
13C
spectra. Ensure the digital resolution is sufficient to extract fine multiplet splitting (< 0.5 Hz/point).
Resonance Assignment: Run gradient-selected COSY and HSQC experiments to establish the complete carbon-hydrogen connectivity map of the ring.
Stereochemical Mapping: Execute a 2D NOESY or ROESY experiment. Crucial Parameter: Set the mixing time (
τm
) to 300–500 ms for small molecules to allow sufficient NOE buildup without entering the spin-diffusion regime.
Data Integration: Extract the
3JHH
values from the 1D
1H
spectrum. Cross-reference large
J
-couplings (axial-axial) with NOESY cross-peaks. For example, if H1 and H3 show a strong NOE, they are syn-axial, dictating the relative face of their respective substituents.
X-Ray Crystallography: The Absolute Standard
When NMR data is ambiguous—often due to overlapping multiplets or extreme ring flexibility—Single-Crystal X-Ray Diffraction (SCXRD) is the definitive arbiter.
The Causality of X-Ray Absolute Configuration
X-ray crystallography maps the electron density of a molecule. While standard diffraction provides relative stereochemistry, absolute configuration is determined via anomalous dispersion . When X-rays hit heavy atoms (e.g., Bromine, Sulfur, or even Oxygen when using Cu
Kα
radiation), the scattering phase shifts slightly. This breaks Friedel's Law (
I(hkl)=I(−h−k−l)
), allowing the crystallographer to distinguish between enantiomers [5].
Step-by-Step Protocol: Crystallographic Workflow
Self-Validation System: The structural model is validated by the Flack parameter. A value near 0.0 (with low standard uncertainty) confirms the absolute configuration; a value near 1.0 indicates the structure must be inverted.
Crystal Growth: Dissolve the trisubstituted cyclohexane in a minimum amount of solvent. Use vapor diffusion (e.g., dissolving in dichloromethane and diffusing hexane) or slow evaporation to grow single, un-twinned crystals (>0.1 mm in at least two dimensions).
Data Collection: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (preferably Cu
Kα
for light-atom organic molecules) and cool to 100 K to minimize thermal motion.
Phase Resolution: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).
Refinement: Perform anisotropic refinement on all non-hydrogen atoms. Calculate the Flack parameter to establish absolute stereochemistry.
Computational DFT-NMR & DP4+ Analysis: The Modern Arbiter
When a compound refuses to crystallize and NMR signals are heavily overlapped, scientists turn to in silico methods. DP4+ is a Bayesian probability framework that compares experimental NMR shifts with those calculated via Density Functional Theory (DFT) [6].
The Causality of DP4+ Analysis
Because chemical shifts are exquisitely sensitive to the local electronic environment, different diastereomers of a trisubstituted cyclohexane will have distinct magnetic shielding tensors. By calculating the Boltzmann-weighted NMR shifts for all possible diastereomers and comparing them to the experimental data, DP4+ uses statistical probability to identify the correct isomer, effectively eliminating human bias.
Step-by-Step Protocol: DFT-NMR Workflow
Self-Validation System: A robust assignment requires the DP4+ probability to exceed 95% when combining both
1H
and
13C
datasets. If the probability is split, the level of theory must be increased or solvent models adjusted.
Conformational Search: Use Molecular Mechanics (e.g., OPLS4 or MMFF) to generate a library of all possible chair and boat conformers for every candidate diastereomer within a 5.0 kcal/mol energy window.
Geometry Optimization: Optimize the geometries of these conformers at the DFT level (e.g., B3LYP/6-31G(d)) using an implicit solvent model (PCM) matching the experimental NMR solvent.
Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).
Statistical Analysis: Convert shielding tensors to chemical shifts and input the data into the DP4+ script. Evaluate the scaled and unscaled probabilities to assign the most likely stereoisomer.
Comparative Data Summary
The following table summarizes the operational parameters of the three methodologies, allowing researchers to select the appropriate tool based on their specific constraints.
Methodology
Primary Output
Sample Requirement
Turnaround Time
Limitations
High-Res NMR (NOESY/J-Coupling)
Relative Stereochemistry
5–10 mg (Liquid or Solid)
Hours
Struggles with highly flexible rings or severe signal overlap.
X-Ray Crystallography
Absolute Stereochemistry
Single diffracting crystal
Days to Weeks
Bottlenecked by the unpredictable nature of crystal growth.
DFT-NMR (DP4+ Analysis)
Relative Stereochemistry
Experimental NMR Data
Days (Compute Time)
Computationally expensive; highly dependent on chosen basis sets.
Decision Matrix for Stereochemical Characterization
To streamline the analytical process, follow the logical workflow visualized below. This matrix ensures that resources are deployed efficiently, reserving computationally or time-intensive methods for complex edge cases.
Decision matrix for the stereochemical characterization of trisubstituted cyclohexanes.
References
Grenning, A. J., et al. "1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy." Organic Letters. URL:[Link]
Moran, J., et al. "Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy." Journal of the American Chemical Society. URL:[Link]
Zanardi, M. M., et al. "DiCE: Diastereomeric in Silico Chiral Elucidation, Expanded DP4 Probability Theory Method for Diastereomer and Structural Assignment." The Journal of Organic Chemistry. URL:[Link]
Buchanan, G. W., et al. "Application of 13C nuclear magnetic resonance to the conformational analysis of vicinally di- and trisubstituted cyclohexanes." Canadian Journal of Chemistry. URL:[Link]
Cambridge Crystallographic Data Centre (CCDC). "Supplementary crystallographic data for 1,2,4-trifunctionalized cyclohexanes (CCDC 2112743)." CCDC. URL:[Link]
Sarotti, A. M., et al. "A critical review on the use of DP4+ in the structural elucidation of natural products: The good, the bad and the ugly. A practical guide." Natural Product Reports. URL:[Link]
Safety & Regulatory Compliance
Safety
Navigating the Safe Handling of (1-Methoxy-4,4-dimethylcyclohexyl)methanol: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of (1-Methoxy-4,4-dimethylcyclohexyl)methanol, focusing on personal protective equipment (PPE) and appropriate disposal protocols. By understanding the rationale behind these procedures, you can foster a culture of safety and ensure the integrity of your research.
Understanding the Hazard Profile
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling (1-Methoxy-4,4-dimethylcyclohexyl)methanol. The following table summarizes the recommended PPE, categorized by the level of protection.
Protection Level
Personal Protective Equipment (PPE)
Rationale
Primary Barrier
Gloves: Nitrile, Neoprene, or Butyl rubber gloves are recommended.
Provides the first line of defense against direct skin contact, which can cause irritation.[1][2] The choice of glove material should be based on the specific laboratory task and potential for splash or immersion. For incidental contact, nitrile gloves are often suitable. For more prolonged handling, heavier-duty gloves like butyl rubber may be necessary.[3]
Secondary Barrier
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.
Protects the eyes and face from splashes of the chemical, which can cause serious eye irritation.
Tertiary Barrier
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing or when handling larger quantities, a chemically resistant apron over the lab coat is advised.
Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection
Ventilation: All handling of (1-Methoxy-4,4-dimethylcyclohexyl)methanol should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Minimizes the inhalation of vapors, which may cause respiratory irritation.
Procedural Guidance for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
Information Review: Before beginning any work, review this guide and any available safety information for similar compounds.
PPE Inspection: Inspect all PPE for signs of damage or degradation before use. Ensure gloves are free of punctures and that eye protection is clean and fits properly.
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items to prevent accidental spills.
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.